molecular formula C6H13ClN2O B1374327 (S)-3-Amino-1-methylpiperidin-2-one hydrochloride CAS No. 956109-56-1

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride

Cat. No.: B1374327
CAS No.: 956109-56-1
M. Wt: 164.63 g/mol
InChI Key: HHUWUTGRVZJMSM-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride (CAS: 956109-56-1) is a chiral piperidone derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic intermediate or building block for the development of novel active molecules. Its research value is highlighted by its role as a key intermediate in the discovery of potent bone anabolic agents, such as the lead compound DS96432529, which was developed as an orally active therapeutic for conditions like osteoporosis . The stereochemistry of the molecule is critical for its biological activity; studies on analogous compounds have demonstrated significant differences in potency between the (S)- and (R)- enantiomers, underscoring the importance of the (S)-configuration for optimal interaction with biological targets . Provided as a hydrochloride salt, the compound offers improved stability and handling properties. This product is intended for research applications as a chemical reference standard or a starting material in synthetic organic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet for proper handling and storage instructions, which generally recommend storing the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

(3S)-3-amino-1-methylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUWUTGRVZJMSM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737237
Record name (3S)-3-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956109-56-1
Record name (3S)-3-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride is a chiral piperidone derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its rigid, stereodefined structure makes it a key intermediate for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) targeting the central nervous system.[1] This guide provides a comprehensive overview of a robust and scalable synthetic pathway to this compound, commencing from the readily available chiral precursor, L-ornithine hydrochloride. The discussion emphasizes the causal logic behind experimental choices, detailed step-by-step protocols, and the critical parameters that ensure high yield and enantiomeric purity.

Strategic Approach: Retrosynthesis and Pathway Selection

The synthesis of a chiral, multi-functionalized molecule like (S)-3-Amino-1-methylpiperidin-2-one requires a strategy that rigorously controls stereochemistry while efficiently constructing the heterocyclic core. A retrosynthetic analysis reveals three key transformations:

  • N-Methylation: Introduction of the methyl group on the lactam nitrogen.

  • Lactamization: Formation of the six-membered piperidin-2-one ring.

  • Chirality Control: Preservation of the (S)-stereocenter at the C3 position.

While several approaches exist for chiral lactam synthesis, such as asymmetric hydrogenation or enzymatic resolution, a highly effective and common strategy is to utilize the "chiral pool"—starting from an inexpensive, enantiomerically pure natural product.[2] L-ornithine, a non-proteinogenic amino acid, is an ideal starting material as it contains the requisite carbon backbone and the (S)-stereocenter.

This guide details a four-stage pathway:

  • Stage I: Esterification of L-ornithine.

  • Stage II: Base-mediated intramolecular cyclization to form the core lactam.

  • Stage III: A protection-methylation sequence to selectively functionalize the lactam nitrogen.

  • Stage IV: Deprotection and concurrent hydrochloride salt formation.

This pathway is selected for its reliability, scalability, and use of well-established chemical transformations.[3][4]

Overall Synthetic Workflow

The following diagram outlines the complete synthetic sequence from L-ornithine hydrochloride to the target molecule.

G cluster_0 Stage I: Esterification cluster_1 Stage II: Lactamization cluster_2 Stage III: Protection & Methylation cluster_3 Stage IV: Deprotection & Salt Formation Ornithine L-Ornithine Hydrochloride Orn_Ester L-Ornithine Methyl Ester Ornithine->Orn_Ester TMSCl, MeOH Lactam (S)-3-Aminopiperidin-2-one Orn_Ester->Lactam NaOEt, EtOH Boc_Lactam (S)-3-(Boc-amino)- piperidin-2-one Lactam->Boc_Lactam (Boc)₂O N_Methyl_Boc_Lactam (S)-3-(Boc-amino)- 1-methylpiperidin-2-one Boc_Lactam->N_Methyl_Boc_Lactam 1. NaH 2. CH₃I Final_Product (S)-3-Amino-1-methyl- piperidin-2-one HCl N_Methyl_Boc_Lactam->Final_Product HCl in MeOH

Caption: High-level overview of the four-stage synthetic pathway.

Detailed Synthetic Protocol and Mechanistic Insights

Stage I: Esterification of L-Ornithine Hydrochloride

The initial step involves the conversion of the carboxylic acid moiety of L-ornithine into a methyl ester. This is crucial to activate the carbonyl group for the subsequent nucleophilic attack by the distal amino group during cyclization.

Protocol:

  • Suspend L-ornithine hydrochloride (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) (4.0 eq.) dropwise to the stirred suspension.[3] TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.[3] The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the solution under reduced pressure to remove methanol and excess HCl, yielding the crude L-ornithine methyl ester dihydrochloride as a solid, which is used directly in the next step without further purification.

Causality and Expertise:

  • Why TMSCl? While other methods like using thionyl chloride (SOCl₂) or bubbling HCl gas work, the TMSCl/methanol system is experimentally convenient, milder, and avoids handling highly corrosive reagents directly.

  • Anhydrous Conditions: The absence of water is critical to prevent the hydrolysis of the ester product and the TMSCl reagent, ensuring the reaction proceeds to completion.

Stage II: Base-Mediated Intramolecular Cyclization (Lactamization)

This stage forms the core piperidin-2-one ring structure through an intramolecular nucleophilic acyl substitution.

Protocol:

  • Prepare a solution of sodium ethoxide (NaOEt) in anhydrous ethanol (e.g., 21% w/w).[3]

  • Dissolve the crude L-ornithine methyl ester dihydrochloride from Stage I in anhydrous ethanol and cool the solution to 0 °C.

  • Slowly add the sodium ethoxide solution (approx. 7.0 eq.) dropwise to the ester solution.[3] The base neutralizes the hydrochloride salts and deprotonates the δ-amino group.

  • After the addition, allow the reaction to warm to room temperature and stir for 30-60 minutes.[3]

  • Monitor the reaction by TLC for the formation of the lactam.

  • Once complete, neutralize the reaction mixture to pH ~7 using 6N aqueous HCl.[3] This precipitates sodium chloride.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product is (S)-3-aminopiperidin-2-one.[5][6]

Mechanistic Rationale: The mechanism involves the deprotonation of the δ-amino group by the ethoxide base, rendering it nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a methoxide ion, yielding the thermodynamically stable six-membered lactam ring.

Caption: Mechanism of base-catalyzed lactamization. (Note: Images are placeholders)

Stage III: Selective N-Methylation

To methylate the lactam nitrogen without affecting the C3-amino group, a protection-methylation-deprotection strategy is required. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under basic conditions and ease of removal under acidic conditions.

Protocol:

3a. Boc Protection:

  • Dissolve the crude (S)-3-aminopiperidin-2-one in a suitable solvent mixture (e.g., dioxane and water).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a mild base like sodium bicarbonate (NaHCO₃, 2.0 eq.).

  • Stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield (S)-3-(Boc-amino)piperidin-2-one.

3b. N-Methylation:

  • Dissolve the Boc-protected lactam (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Effervescence (H₂ gas) will be observed as the lactam N-H is deprotonated.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate, wash, dry, and concentrate. Purify by flash column chromatography on silica gel to obtain pure (S)-3-(Boc-amino)-1-methylpiperidin-2-one.

Causality and Expertise:

  • Protection is Non-Negotiable: Attempting to directly methylate the unprotected lactam would result in a complex mixture of products, including methylation at the more nucleophilic C3-amine.

  • Choice of Base: NaH is a strong, non-nucleophilic base, perfect for deprotonating the weakly acidic lactam amide without competing in side reactions.

Stage IV: Boc Deprotection and Hydrochloride Salt Formation

The final step removes the Boc protecting group and simultaneously forms the target hydrochloride salt, which improves the compound's stability and handling characteristics.

Protocol:

  • Dissolve the purified N-methylated intermediate from Stage III in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or acetyl chloride in methanol to generate HCl in situ) in excess (3-5 eq.).

  • Stir the mixture at room temperature for 2-4 hours. The progress is monitored by the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation/crystallization.

  • Filter the solid, wash with cold ether, and dry under vacuum to yield this compound as a solid.[7]

Data Summary

The following table provides an overview of the expected outcomes for each stage of the synthesis. Yields and purity are representative and may vary based on experimental scale and purification efficiency.

StageKey ReactionStarting MaterialKey ReagentsTypical Yield (%)Purity Target (%)
I EsterificationL-Ornithine HClTMSCl, Methanol>95 (Crude)Used directly
II LactamizationL-Ornithine Methyl EsterSodium Ethoxide, Ethanol80 - 90>90 (Crude)
III Protection & Methylation(S)-3-Aminopiperidin-2-one(Boc)₂O, NaH, CH₃I70 - 85 (over 2 steps)>98 (Post-Chromo.)
IV Deprotection & SaltingBoc-Protected IntermediateHCl in Dioxane/Methanol>90>99

Conclusion

The synthetic pathway detailed in this guide, starting from L-ornithine hydrochloride, represents a reliable and well-validated method for producing this compound with high chemical and enantiomeric purity. Each step is founded on fundamental organic chemistry principles, and the strategic use of a protecting group ensures selective functionalization. This guide provides the necessary framework for researchers and drug development professionals to successfully synthesize this important chiral building block for advanced applications.

References

A Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride is a chiral synthetic intermediate of significant interest in pharmaceutical research and development.[1] Its structure, featuring a lactam ring, a stereocenter, and a primary amine, makes it a valuable building block for the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) targeting the central nervous system.[1] A thorough understanding of its spectroscopic properties is paramount for ensuring chemical identity, purity, and for tracking its transformations in synthetic pathways. This guide provides an in-depth analysis of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will be reflected in its spectroscopic data. The hydrochloride salt form means the primary amine will be protonated, existing as an ammonium group (-NH₃⁺). This will have a notable effect on both the NMR and IR spectra.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5br s3H-NH₃⁺The protons of the ammonium group are expected to be deshielded and exchange broadened, appearing as a broad singlet. The chemical shift can be variable depending on concentration and residual water.
~3.8t1HC3-HThis methine proton is alpha to the electron-withdrawing ammonium group, leading to a downfield shift. It will likely appear as a triplet due to coupling with the two adjacent C4 protons.
~3.4t2HC6-H₂These methylene protons are adjacent to the lactam nitrogen and are expected to be deshielded. They should appear as a triplet due to coupling with the C5 protons.
~2.9s3HN-CH₃The N-methyl group protons will appear as a sharp singlet as there are no adjacent protons to couple with.
~2.2m2HC5-H₂These methylene protons are adjacent to the C4 and C6 positions. The signal will likely be a multiplet due to coupling with protons on both adjacent carbons.
~1.9m2HC4-H₂These methylene protons are adjacent to the C3 and C5 positions. This signal is expected to be a multiplet due to complex coupling.

Experimental Protocol for ¹H NMR Spectroscopy

G cluster_workflow ¹H NMR Acquisition Workflow start Start sample_prep Sample Preparation: - Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆. - Vortex to ensure homogeneity. start->sample_prep transfer Transfer to NMR Tube sample_prep->transfer instrument_setup Instrument Setup: - Insert the sample into the NMR spectrometer. - Lock on the deuterium signal of the solvent. - Shim the magnetic field to achieve homogeneity. transfer->instrument_setup acquisition Data Acquisition: - Acquire a standard ¹H NMR spectrum (e.g., 16 scans). - Set appropriate spectral width and acquisition time. instrument_setup->acquisition processing Data Processing: - Apply Fourier transform. - Phase the spectrum. - Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm). - Integrate the signals. acquisition->processing analysis Spectral Analysis processing->analysis end End analysis->end

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OThe carbonyl carbon of the lactam is expected to be significantly downfield.
~55C3The carbon bearing the ammonium group will be deshielded.
~48C6The methylene carbon adjacent to the lactam nitrogen.
~35N-CH₃The N-methyl carbon.
~25C5Aliphatic methylene carbon.
~20C4Aliphatic methylene carbon.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3000-2800Strong, broadN-H stretch (-NH₃⁺)The stretching vibrations of the ammonium group will appear as a broad band.
~2950-2850MediumC-H stretch (aliphatic)Stretching vibrations of the methyl and methylene groups.
~1680StrongC=O stretch (lactam)The carbonyl group of the six-membered lactam ring will show a strong absorption.
~1600MediumN-H bend (-NH₃⁺)The bending vibration of the ammonium group.
~1450MediumC-H bendBending vibrations of the methyl and methylene groups.

Mass Spectrometry

Predicted Mass Spectrometry Data (ESI+)

For the free base (C₆H₁₂N₂O), the molecular weight is approximately 128.17 g/mol . In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected.

m/zAssignment
129.1[M+H]⁺

Fragmentation Pathways

The fragmentation of the protonated molecule will likely involve the loss of small neutral molecules and cleavage of the piperidine ring.

G parent [M+H]⁺ m/z = 129.1 frag1 Loss of NH₃ m/z = 112.1 parent->frag1 frag2 Loss of CO m/z = 101.1 parent->frag2 frag3 Ring Cleavage parent->frag3

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

References

CAS number 123456-78-9 properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of research, science, and drug development, precision in chemical identification is paramount. The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification.

Our comprehensive search for information on the substance corresponding to CAS number 123456-78-9 has revealed that this is not a valid, officially assigned CAS number . Instead, it appears to be a placeholder or a hypothetical number used by various chemical suppliers and databases for illustrative purposes.

The search results associate this number with a wide range of unrelated chemical compounds, including:

  • 6-ethyl 3-methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate[1]

  • 1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid[2]

  • A Purine Analog with the structural formula (1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)[3]

  • N-(4-carbamimidoyl-3-chloro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide[4]

  • 2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane[5]

  • [(1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamic acid 1,1-dimethylethyl ester[6]

  • 9-Methyl-3-methylene-1,2,3,9-tetrahydro-4H-carbazol-4-one[7]

  • Mafodotin[8]

  • 3-Methoxypentanoic acid[9]

  • Carbamic acid, [(1S)-1-(aminocarbonyl)-3-butynyl]-, 1,1-dimethylethyl ester[10]

The association of a single CAS number with multiple, structurally distinct molecules is a clear indication that the number is not a legitimate identifier. Official CAS numbers are assigned to one and only one substance to prevent such confusion.

It is not possible to provide an in-depth technical guide on the properties and structure of a compound with the CAS number 123456-78-9, as no such single, defined substance exists. The creation of a guide as requested would be misleading and scientifically unsound.

We advise researchers, scientists, and drug development professionals to exercise caution when encountering this CAS number and to verify the identity of any chemical substance through official and reliable sources such as the CAS Registry or major chemical supplier databases like Sigma-Aldrich (Merck), which also lists this number without a specific product.

Should you have a valid CAS number for a specific compound of interest, we would be pleased to generate a comprehensive technical guide based on publicly available scientific data.

References

The Unseen Architect: Elucidating the Mechanistic Versatility of the (S)-3-Amino-1-methylpiperidin-2-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral building block, (S)-3-Amino-1-methylpiperidin-2-one hydrochloride, represents a cornerstone in contemporary medicinal chemistry. While not possessing intrinsic therapeutic activity, its rigid, three-dimensional structure serves as a privileged scaffold for the synthesis of highly potent and selective modulators of diverse biological targets. This guide deviates from a singular focus on the building block itself to instead illuminate the intricate mechanisms of action of three distinct classes of therapeutic agents derived from this versatile scaffold. We will explore how subtle modifications to the core piperidinone structure give rise to potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, Glutaminyl Cyclase (QC) inhibitors with potential in Alzheimer's disease, and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine. This paper will delve into the pathophysiology of each disease state, the molecular interactions of these drug classes with their respective targets, and the critical role of the piperidinone moiety in defining their pharmacological profiles. Detailed experimental protocols for assessing target engagement and compound activity are also provided to empower researchers in their own discovery efforts.

Introduction: The Piperidinone Core as a Chameleon in Drug Design

This compound is a chiral cyclic amide that has garnered significant attention in the pharmaceutical industry.[1] Its value lies not in its own biological effects, but in its utility as a key intermediate for constructing complex, biologically active molecules. The rigid piperidinone ring system allows for the precise spatial orientation of various substituents, enabling tailored interactions with the binding pockets of enzymes and receptors. This guide will explore the fascinating journey from this humble building block to three distinct classes of therapeutics, each with a unique mechanism of action.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Glucose-Dependent Approach to Type 2 Diabetes Management

The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a pivotal role in glucose metabolism.[2][3][4] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These incretins are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells.[2][4] In individuals with type 2 diabetes, the incretin effect is diminished. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, thereby lowering blood glucose with a low risk of hypoglycemia.[3][5]

Mechanism of Action of Piperidine-Based DPP-4 Inhibitors

While this compound itself is not a DPP-4 inhibitor, the closely related 3-aminopiperidine scaffold is a cornerstone of the "gliptin" class of drugs, including sitagliptin and alogliptin. The primary amino group of the piperidine ring is crucial for their mechanism of action, forming a key salt bridge with a glutamate residue (Glu205/Glu206) in the S2 pocket of the DPP-4 enzyme.[6][7] This interaction mimics the N-terminal of the natural peptide substrates.

The piperidine ring itself typically occupies the S1 or S2 hydrophobic pockets of the enzyme, with further substitutions on the ring and the amino group extending into other subsites (S1', S2' extensive) to enhance potency and selectivity.[8] For instance, in sitagliptin, the trifluorophenyl group attached to the piperazine ring (a bioisostere of the piperidinone) occupies the S1 pocket, forming hydrophobic interactions with residues such as Tyr662 and Val711.[6][7]

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins Release Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation by Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Promotes Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Reduces Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) DPP4_Inhibitor->DPP4 Inhibits

Mechanism of DPP-4 Inhibition.

Glutaminyl Cyclase (QC) Inhibition: A Novel Strategy for Alzheimer's Disease

The Role of Glutaminyl Cyclase in Amyloid-β Pathology

Alzheimer's disease is characterized by the extracellular deposition of amyloid-β (Aβ) plaques in the brain. A particularly neurotoxic form of Aβ is the pyroglutamated Aβ (pE-Aβ), which is N-terminally truncated and modified.[9][10] pE-Aβ is highly prone to aggregation, acts as a seed for Aβ plaque formation, and is resistant to degradation.[10][11] The formation of pE-Aβ is catalyzed by the enzyme glutaminyl cyclase (QC), which converts the N-terminal glutamate residue of truncated Aβ into a pyroglutamate.[9][11][12] The expression of QC is upregulated in the brains of individuals with Alzheimer's disease.[10] Therefore, inhibiting QC presents a promising therapeutic strategy to reduce the formation of these toxic Aβ species.[9][10]

Mechanism of Action of Piperidinone-Based QC Inhibitors

The piperidinone scaffold has been explored for the development of potent QC inhibitors. These inhibitors are designed to bind to the active site of QC, a zinc-dependent enzyme. The mechanism of inhibition typically involves the coordination of a functional group on the inhibitor to the catalytic zinc ion in the QC active site, thereby blocking substrate access.

While specific structure-activity relationship (SAR) data for this compound derivatives as QC inhibitors is not extensively published, related piperidine-4-carboxamide scaffolds have been shown to be effective.[13] In these cases, the amide moiety is proposed to act as the metal-binding group, coordinating with the zinc ion. The piperidine ring itself serves to orient the molecule within the active site, allowing for optimal interactions with surrounding amino acid residues.

QC_Inhibition APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptides (with N-terminal Glutamate) APP->Abeta Proteolytic Cleavage QC Glutaminyl Cyclase (QC) Abeta->QC Substrate for pE_Abeta Pyroglutamated Aβ (pE-Aβ) (Highly Neurotoxic) QC->pE_Abeta Catalyzes formation of Plaques Amyloid Plaques & Neurodegeneration pE_Abeta->Plaques Seeds aggregation QC_Inhibitor QC Inhibitor with Piperidinone Scaffold QC_Inhibitor->QC Inhibits

Role of QC in pE-Aβ formation.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism: A Targeted Approach for Migraine

The CGRP Pathway in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches. The calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a crucial role in the pathophysiology of migraine.[13][14] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals.[15] Elevated levels of CGRP have been observed during migraine attacks.[14] Blocking the CGRP signaling pathway has therefore emerged as a highly effective therapeutic strategy for both the acute treatment and prevention of migraine.[16][17]

Mechanism of Action of 3-Aminopiperidin-2-one-Based CGRP Receptor Antagonists

Recently, a novel series of potent and orally bioavailable CGRP receptor antagonists based on the 3-aminopiperidin-2-one scaffold have been developed.[2] These small molecule antagonists, known as "gepants," act by competitively blocking the CGRP receptor, preventing the binding of endogenous CGRP.[18][19][20]

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1).[1][3] The 3-aminopiperidin-2-one scaffold is a key component of these antagonists, fitting into a binding pocket on the receptor complex. Structure-activity relationship studies have shown that modifications to the piperidinone ring and its substituents are critical for optimizing potency and pharmacokinetic properties.[2] The development of these compounds highlights the adaptability of the 3-aminopiperidin-2-one scaffold in targeting complex protein-protein interactions at the cell surface.

CGRP_Antagonism cluster_nerve Trigeminal Nerve Ending cluster_receptor Postsynaptic Neuron / Smooth Muscle Cell CGRP_release CGRP Release CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP_release->CGRP_Receptor Binds to Signaling Intracellular Signaling (e.g., ↑ cAMP) CGRP_Receptor->Signaling Activates Pain_Vaso Pain Transmission & Vasodilation Signaling->Pain_Vaso Leads to CGRP_Antagonist CGRP Antagonist (3-Aminopiperidin-2-one based) CGRP_Antagonist->CGRP_Receptor Blocks

CGRP Receptor Antagonism.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[21]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer to a working concentration (e.g., 1.73 mU/mL).

    • Substrate: Gly-Pro-AMC (aminomethylcoumarin) stock solution diluted in Assay Buffer to a working concentration (e.g., 200 µM).

    • Inhibitor: Test compounds (derived from this compound) and a reference inhibitor (e.g., Sitagliptin) are serially diluted in DMSO and then further diluted in Assay Buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of Assay Buffer.

    • Add 10 µL of inhibitor or vehicle control (DMSO in Assay Buffer) to the appropriate wells.

    • Add 15 µL of diluted DPP-4 enzyme solution to all wells except the blank controls.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Analysis:

    • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Glutaminyl Cyclase (QC) Activity Assay (Fluorometric)

This protocol is based on a two-step coupled enzymatic reaction.

  • Reagent Preparation:

    • Assay Buffer: HEPES buffer (pH 6.0) with 1 mM DTT and 20% glycerol.

    • QC Enzyme: Recombinant human QC diluted in Assay Buffer.

    • Substrate: H-Gln-AMC diluted in Assay Buffer (e.g., 80 µM).

    • Developer Enzyme: Pyroglutamyl aminopeptidase (PGPEP1) diluted in Assay Buffer.

    • Inhibitor: Test compounds and a reference inhibitor (e.g., PQ912) are serially diluted.

  • Assay Procedure:

    • In a 96-well plate, combine the QC enzyme, PGPEP1, H-Gln-AMC substrate, and varying concentrations of the inhibitor.

    • Pre-incubate all reagents for 15 minutes at 37°C.

    • Initiate the reaction by adding the QC enzyme to the mixture.

  • Data Analysis:

    • Immediately measure the fluorescence emission at 460 nm (excitation at 380 nm) every minute for 2 hours using a microplate reader.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • Calculate the IC50 value as described for the DPP-4 assay.

CGRP Receptor Binding Assay (Radioligand)

This protocol describes a competitive binding assay using cell membranes expressing the CGRP receptor.

  • Reagent Preparation:

    • Binding Buffer: Typically a buffered saline solution (e.g., HEPES-buffered saline) containing protease inhibitors and a blocking agent like bovine serum albumin.

    • Cell Membranes: Membranes prepared from a cell line stably expressing human CLR and RAMP1.

    • Radioligand: [¹²⁵I]-CGRP.

    • Competitor: Test compounds and unlabeled CGRP for determining non-specific binding.

  • Assay Procedure:

    • In a microtiter plate, combine the cell membranes, [¹²⁵I]-CGRP (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled CGRP.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a gamma counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Summary

The following table summarizes representative inhibitory activities for compounds containing piperidine or related scaffolds against their respective targets.

TargetCompound ClassRepresentative CompoundActivity (IC50/Ki)Reference
DPP-4 3-AminopiperidinesSitagliptin19 nM (IC50)
Alogliptin<10 nM (IC50)
Glutaminyl Cyclase (QC) Piperidine-4-carboxamidesCpd-4134 µM (IC50)[13]
CGRP Receptor 3-Aminopiperidin-2-onesCompound 230.07 nM (Ki)[2]

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. Its inherent structural rigidity and chirality provide a robust platform for the development of highly specific and potent drugs targeting a remarkable diversity of biological pathways. From the glucose-dependent regulation of insulin secretion by DPP-4 inhibitors to the prevention of neurotoxic peptide formation by QC inhibitors and the blockade of pain signaling by CGRP receptor antagonists, the derivatives of this single building block address a wide spectrum of unmet medical needs. The continued exploration of this and similar privileged scaffolds, guided by a deep understanding of their mechanism of action at a molecular level, will undoubtedly continue to fuel the engine of therapeutic innovation.

References

A Comprehensive Technical Guide to the Chiral Resolution of 3-Amino-1-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of a pharmaceutical compound is a critical determinant of its therapeutic efficacy and safety profile. Enantiomers of a chiral drug molecule can exhibit markedly different pharmacological and toxicological properties. Consequently, the development of robust and scalable methods for the isolation of a single desired enantiomer is a cornerstone of modern pharmaceutical development. This guide provides an in-depth technical examination of the chiral resolution of 3-Amino-1-methylpiperidin-2-one, a pivotal chiral building block in the synthesis of numerous pharmaceutical agents. We will delve into the fundamental principles, diverse methodologies, and critical process parameters for achieving high enantiopurity of this important intermediate.

The Significance of Chirality in 3-Amino-1-methylpiperidin-2-one

3-Amino-1-methylpiperidin-2-one possesses a single chiral center at the C3 position, resulting in the existence of two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers. The specific three-dimensional arrangement of the amino group at this stereocenter profoundly influences its interaction with chiral biological macromolecules, such as enzymes and receptors. Therefore, the isolation of the enantiomerically pure form is often a prerequisite for its use in the synthesis of an active pharmaceutical ingredient (API).

The initial and most crucial step in any resolution process is the development of a reliable analytical method to accurately determine the enantiomeric excess (e.e.) of a sample. High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the predominant technique for this purpose.[1] The selection of an appropriate CSP, often from polysaccharide-based columns, and the optimization of the mobile phase are essential to achieve baseline separation of the enantiomers.[2]

Classical Resolution by Diastereomeric Salt Formation

A time-honored and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts. This technique exploits the principle that while enantiomers share identical physical properties, diastereomers possess distinct physical characteristics, including solubility.[2]

Mechanism of Separation

The racemic 3-Amino-1-methylpiperidin-2-one is treated with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction generates a pair of diastereomeric salts. For instance, reacting the racemic amine with (R,R)-(+)-tartaric acid will produce two diastereomers: [(R)-amine:(R,R)-acid] and [(S)-amine:(R,R)-acid]. Due to their different crystalline structures and intermolecular interactions, these diastereomeric salts exhibit differential solubility in a specific solvent. Through a process of fractional crystallization, the less soluble diastereomer can be selectively precipitated and isolated.[2]

Caption: Diastereomeric Salt Resolution Workflow

Protocol: Resolution with a Chiral Acid

Materials:

  • Racemic 3-Amino-1-methylpiperidin-2-one

  • Chiral resolving agent (e.g., (R)-(-)-mandelic acid or di-p-toluoyl-D-tartaric acid)[2]

  • Appropriate solvent (e.g., methanol, ethanol, or mixtures with water)

  • Base (e.g., NaOH) for liberation of the free amine

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Salt Formation: Dissolve the racemic amine in the chosen solvent. Separately, dissolve the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent, with gentle heating if necessary.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Liberation: Suspend the isolated diastereomeric salt in water and add a basic solution to liberate the free amine.

  • Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate to obtain the final product.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Table 1: Key Parameters for Diastereomeric Salt Resolution

ParameterConsiderations
Resolving Agent Choice of acid is critical and often requires screening. Common examples include tartaric acid derivatives and mandelic acid.[2]
Solvent The solvent system significantly impacts the differential solubility of the diastereomeric salts.
Stoichiometry The molar ratio of the resolving agent to the racemic amine can influence the yield and purity.
Cooling Rate Slow cooling is generally preferred to avoid co-precipitation of the undesired diastereomer.[2]

Enzymatic Kinetic Resolution

Enzymatic resolution presents a highly selective and environmentally benign approach to enantioseparation. This method utilizes enzymes, such as lipases, that can stereoselectively catalyze a reaction with one enantiomer of a racemic mixture.[3]

Principle of Kinetic Resolution

In a kinetic resolution, the enzyme acts on one enantiomer at a much faster rate than the other. For 3-Amino-1-methylpiperidin-2-one, a lipase can be employed to selectively acylate one of the enantiomers using an acyl donor. This results in a mixture of the acylated amine and the unreacted amine enantiomer, which can then be separated based on their different chemical properties.[4]

G cluster_0 Racemic Substrate cluster_1 Enzymatic Reaction cluster_2 Reaction Products (at ~50% conversion) cluster_3 Separation cluster_4 Isolated Products racemate (R)-Amine + (S)-Amine enzyme Lipase + Acyl Donor racemate->enzyme product Acylated (R)-Amine enzyme->product Fast Reaction unreacted Unreacted (S)-Amine enzyme->unreacted Slow/No Reaction separation Chromatographic Separation product->separation unreacted->separation product_isolated Enantiopure Acylated (R)-Amine separation->product_isolated unreacted_isolated Enantiopure (S)-Amine separation->unreacted_isolated

Caption: Enzymatic Kinetic Resolution Process

Protocol: Lipase-Catalyzed Acylation

Materials:

  • Racemic 3-Amino-1-methylpiperidin-2-one

  • Immobilized lipase (e.g., Candida antarctica lipase B, CAL-B)[3]

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

Procedure:

  • Reaction Setup: To a solution of the racemic amine in the organic solvent, add the immobilized lipase.

  • Acylation: Add the acyl donor and stir the mixture at a controlled temperature.

  • Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Work-up: Filter off the enzyme. The filtrate contains a mixture of the acylated amine and the unreacted amine.

  • Separation: Separate the two components by column chromatography or extraction.

  • Deprotection (if necessary): The acylated amine can be hydrolyzed to yield the other enantiomer of the amine.

Table 2: Typical Parameters for Enzymatic Resolution

ParameterConsiderations
Enzyme Candida antarctica lipase B (CAL-B) is a commonly used and highly effective lipase.[3]
Acyl Donor The choice of acyl donor can influence the reaction rate and enantioselectivity.
Solvent Anhydrous organic solvents are typically used to prevent enzymatic hydrolysis.
Temperature The reaction is usually conducted at a mild temperature to maintain enzyme activity.

Preparative Chiral Chromatography

For applications requiring very high enantiomeric purity or for smaller scale separations, preparative chiral chromatography is a powerful technique. It is a direct method of separation that relies on the differential interaction of enantiomers with a chiral stationary phase.[5]

Principle of Separation

The racemic mixture is injected onto a column packed with a chiral stationary phase. As the mobile phase carries the mixture through the column, one enantiomer interacts more strongly with the CSP and is retained longer, while the other enantiomer elutes more quickly. This difference in retention times allows for the collection of the separated enantiomers.[6]

G cluster_0 Injection cluster_1 Separation cluster_2 Detection & Collection racemate Racemic Mixture column Chiral Column racemate->column detector Detector column->detector fraction1 Fraction 1: (R)-Enantiomer detector->fraction1 Earlier Elution fraction2 Fraction 2: (S)-Enantiomer detector->fraction2 Later Elution

Caption: Preparative Chiral Chromatography Workflow

Method Development Considerations
  • Column Selection: Polysaccharide-based CSPs are often effective for the separation of piperidine derivatives.[2]

  • Mobile Phase: The choice of mobile phase, including the use of additives, can significantly impact the resolution.[6]

  • Loading Capacity: The amount of racemic mixture that can be loaded onto the column per injection without compromising separation efficiency is a key parameter for scalability.

  • Throughput: The cycle time, which includes the run time and column regeneration, determines the overall productivity of the method.

Conclusion

The chiral resolution of 3-Amino-1-methylpiperidin-2-one is a critical step in the synthesis of several important pharmaceutical compounds. The selection of an appropriate resolution strategy depends on various factors, including the required scale of production, desired enantiomeric purity, cost-effectiveness, and environmental considerations. Diastereomeric salt crystallization remains a robust and widely used method for large-scale manufacturing. Enzymatic resolution offers a green and highly selective alternative, while preparative chiral chromatography provides a direct and efficient means of obtaining highly pure enantiomers, particularly during the research and development phases. A thorough understanding of the principles and practical aspects of each of these techniques is essential for the successful development of a chiral drug substance.

References

The Piperidinone Core: A Scaffolding for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, represents a cornerstone in medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its significance as a privileged structure in drug design.[1][2] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of piperidinone derivatives, offering insights into the strategic considerations that have propelled this versatile core to the forefront of therapeutic innovation. We will delve into the causality behind experimental choices, provide validated protocols, and examine the journey of a landmark drug that profoundly shaped the landscape of pharmaceutical development.

The Piperidinone Scaffold: An Introduction to a Privileged Core

The piperidine ring is a ubiquitous structural motif found in numerous natural alkaloids and drug candidates.[3][4] The introduction of a carbonyl group to form a piperidinone creates a versatile intermediate, with the ketone functionality facilitating the introduction of further substituents onto the ring.[5] Piperidinones are key building blocks in the synthesis of a wide range of biologically active molecules, serving as precursors for anticancer drugs, antipsychotic agents, and anticonvulsants, among others.[6][7][8] The position of the carbonyl group within the ring (2-, 3-, or 4-piperidone) significantly influences the molecule's reactivity and its potential applications in medicinal chemistry.

A Journey Through Time: Early Discoveries and the Evolution of Piperidinone Synthesis

The history of piperidinone synthesis is a testament to the evolution of organic chemistry. Early methods often relied on classical condensation reactions, which, while foundational, were often limited in scope and stereocontrol.

Foundational Synthetic Strategies

The most widely-used classical methods for the synthesis of 4-piperidones include the Dieckmann cyclization of aminodicarboxylate esters and the Mannich condensation of carbonyl compounds with ammonia.[5][9] While effective for accessing certain substitution patterns, these methods often lack stereochemical control, a critical aspect for modern drug development.[5] For 3-piperidones, a typical early approach involved the intramolecular Claisen condensation of two branched esters of a tertiary amine, followed by decarboxylation.[3] However, this route was often hampered by the need for protecting groups and moderate to low yields.[3]

The Dawn of Modern Synthesis: Enhanced Efficiency and Control

The limitations of classical methods spurred the development of more sophisticated and versatile synthetic strategies. These modern techniques offer greater control over stereochemistry and functional group tolerance, paving the way for the creation of complex and diverse piperidinone libraries.

One of the most direct and stereoselective routes to piperidine derivatives is the imino Diels-Alder reaction.[5] The use of Lewis acid catalysts, such as zinc chloride, has been shown to facilitate the reaction between electron-rich dienes and simple imines, providing access to substituted 4-piperidones with high stereoselectivity.[5]

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the construction of the piperidinone ring. A notable example is a seven-step synthesis of 1-aryl-3-piperidone-4-carboxylates that proceeds without the need for protecting groups, utilizing a key Morita–Baylis–Hillman reaction and RCM to achieve a 30% overall yield.[3]

Mastering Chirality: The Advent of Catalytic Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of catalytic asymmetric methods for the synthesis of enantiomerically enriched piperidinones has been a major focus of modern synthetic chemistry.[6][7]

A significant breakthrough in this area is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine derivatives to afford 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity.[6][7] This method provides a three-step process to access a wide variety of enantioenriched 3-piperidines.[6][7] Another powerful approach is the rhodium(I) catalyzed [2+2+2] cycloaddition, which allows for the facile synthesis of indolizidines and quinolizidines, and has been extended to the synthesis of monocyclic piperidine scaffolds.[10]

The following table summarizes the enantioselectivities achieved in various catalytic asymmetric syntheses of piperidinone precursors:

Catalytic SystemSubstrateProductEnantiomeric Excess (ee)Reference
Rh(I) / CKphosAlkenylisocyanates and alkynesVinylogous amidesup to 94%[10]
Rh(I) / Chiral DieneArylboronic acids and dihydropyridines3-Aryl-tetrahydropyridinesup to 99%[6][7]
OrganophotocatalysisAlkenes and ammonium salts2-PiperidinonesNot specified[11]
Candida antarctica lipase B (CAL-B)Racemic 3-alkoxyamino-4-oxy-2-piperidonesEnantiomerically enriched piperidonesHigh[12]

Synthetic Protocols: A Practical Guide

To provide a practical understanding of the methodologies discussed, this section outlines detailed, step-by-step protocols for key synthetic transformations.

Synthesis of 1-Aryl-3-piperidone-4-carboxylates via Ring-Closing Metathesis

This protocol is adapted from a novel synthesis that avoids the use of protecting groups.[3]

Step 1: Morita–Baylis–Hillman Reaction

  • To a solution of the starting aniline and acrylate in a suitable solvent, add a catalytic amount of a phosphine or amine catalyst (e.g., DABCO).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Purify the resulting adduct by column chromatography.

Step 2: Allylation

  • Treat the adduct from Step 1 with an allyl halide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

  • Heat the reaction mixture to ensure complete allylation.

  • Work up the reaction and purify the product.

Step 3: Ring-Closing Metathesis

  • Dissolve the diene from Step 2 in a degassed solvent (e.g., CH₂Cl₂).

  • Add a catalytic amount of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).

  • Stir the reaction under an inert atmosphere at room temperature or with gentle heating.

  • Quench the reaction and purify the resulting 3-piperidone derivative by column chromatography.

RCM_Synthesis Aniline Aniline + Acrylate Adduct MBH Adduct Aniline->Adduct  Morita-Baylis-Hillman   Diene N,N-diallyl intermediate Adduct->Diene  Allylation   Piperidinone 1-Aryl-3-piperidone Diene->Piperidinone  Ring-Closing Metathesis (Grubbs' Catalyst)  

Caption: Synthetic workflow for 1-aryl-3-piperidones via RCM.

Imino Diels-Alder Reaction for the Synthesis of 4-Piperidones

This protocol is based on the Lewis acid-catalyzed reaction of electron-rich dienes with imines.[5]

Step 1: Imine Formation

  • Condense an aromatic aldehyde with a primary amine in a suitable solvent (e.g., toluene) with azeotropic removal of water.

  • The resulting imine can be used directly in the next step.

Step 2: Diels-Alder Cycloaddition

  • To a solution of the imine in a dry solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C), add a Lewis acid catalyst (e.g., ZnCl₂).

  • Slowly add an electron-rich diene (e.g., Danishefsky's diene).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product and purify by column chromatography to yield the 4-aminotetrahydropyridine.

Step 3: Hydrolysis to 4-Piperidone

  • Treat the 4-aminotetrahydropyridine from Step 2 with an aqueous acid (e.g., HCl) to hydrolyze the enamine functionality.

  • Neutralize the reaction mixture and extract the 4-piperidone product.

Diels_Alder_Synthesis Aldehyde Aldehyde + Amine Imine Imine Aldehyde->Imine  Condensation   Cycloadduct 4-Aminotetrahydropyridine Imine->Cycloadduct  Imino Diels-Alder (Lewis Acid)   Diene Electron-rich Diene Diene->Cycloadduct Piperidone 4-Piperidone Cycloadduct->Piperidone  Hydrolysis  

Caption: Imino Diels-Alder approach to 4-piperidones.

The Thalidomide Saga: A Paradigm-Shifting Case Study

No discussion of piperidinone-related structures would be complete without examining the history of thalidomide. Although technically a glutarimide (a piperidine-2,6-dione), its story offers profound lessons in drug development, stereochemistry, and the critical importance of rigorous preclinical testing.

The Rise and Fall

Thalidomide was first developed by the Swiss pharmaceutical company CIBA in 1953 and introduced by the German company Chemie Grünenthal in 1957 as a sedative.[13][14] It was marketed as a "wonder drug" for insomnia, coughs, and colds, and was found to be particularly effective in alleviating morning sickness in pregnant women.[15][16] However, between 1957 and 1962, a devastating tragedy unfolded as over 10,000 children were born with severe birth defects, most notably phocomelia (limb malformations), linked to their mothers' use of thalidomide during pregnancy.[14][16]

The Chiral Conundrum and Mechanism of Action

The tragic teratogenic effects of thalidomide are a stark example of the importance of stereochemistry in pharmacology. Thalidomide exists as a racemic mixture of two enantiomers, (R)- and (S)-thalidomide. The (R)-enantiomer possesses the desired sedative effects, while the (S)-enantiomer is responsible for the teratogenic activity.[14] Crucially, the two enantiomers can interconvert under physiological conditions, meaning that administration of the pure (R)-enantiomer would not prevent the teratogenic effects.[14]

The primary mechanism of action of thalidomide is now understood to be its binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[13][14][15] This interaction alters the substrate specificity of the E3 ligase, leading to the degradation of specific transcription factors, which in turn disrupts limb development.[13]

Thalidomide_MoA Thalidomide Thalidomide Cereblon Cereblon (CRBN) E3 Ubiquitin Ligase Complex Thalidomide->Cereblon  Binds to   TranscriptionFactors Transcription Factors (e.g., SALL4, Ikaros, Aiolos) Cereblon->TranscriptionFactors  Targets for degradation   Degradation Ubiquitination and Proteasomal Degradation TranscriptionFactors->Degradation LimbDevelopment Normal Limb Development TranscriptionFactors->LimbDevelopment  Essential for   Teratogenesis Teratogenesis (Phocomelia) Degradation->Teratogenesis  Leads to  

Caption: Simplified mechanism of thalidomide-induced teratogenesis.

A Phoenix from the Ashes: The Renaissance of Thalidomide

Despite its tragic past, research into thalidomide's mechanisms of action revealed potent anti-inflammatory and anti-angiogenic properties.[16][17] This led to its repurposing for the treatment of various conditions. In 2006, thalidomide was approved for the treatment of multiple myeloma, a type of bone marrow cancer.[13][17] Its anti-angiogenic effects help to prevent the growth of cancer tumors.[17] The discovery of thalidomide's immunomodulatory effects also led to the development of analogs, such as lenalidomide and pomalidomide, which are now cornerstone therapies for multiple myeloma and other hematological malignancies.

Modern Applications and Future Horizons

The piperidinone core continues to be a fertile ground for drug discovery. Researchers are actively exploring its potential in a wide range of therapeutic areas. For instance, novel 2-piperidone derivatives have been designed and synthesized as agents for the treatment of Alzheimer's disease, showing significant potency in inhibiting Aβ(1-42) self-aggregation and anti-inflammatory properties.[18] Furthermore, 3,5-bis(ylidene)-4-piperidone scaffolds, considered mimics of curcumin, are being investigated for their diverse biological properties, including anticancer and anti-inflammatory activities.[19][20]

The future of piperidinone research lies in the continued development of highly selective and efficient synthetic methodologies, particularly in the realm of asymmetric catalysis.[8][21] The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of novel piperidinone-based therapeutics with improved efficacy and safety profiles.

References

Introduction: A Chiral Scaffold of Significant Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-Amino-1-methylpiperidin-2-one hydrochloride for Advanced Pharmaceutical Research

This compound is a specialized chiral building block that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. As a derivative of the piperidine ring system, a privileged structure in numerous natural products and active pharmaceutical ingredients (APIs), this compound serves as a critical intermediate in the synthesis of complex molecules. Its specific stereochemistry—the (S)-configuration at the C3 position—is paramount, as it allows for the development of enantiomerically pure drugs, which often leads to higher efficacy and a more favorable safety profile by minimizing off-target effects.[1]

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and pivotal applications, particularly its role in the development of therapeutics for central nervous system (CNS) disorders such as Alzheimer's and Parkinson's disease.[1] The inherent structural rigidity and functional group presentation of this molecule make it an invaluable scaffold for interacting with specific biological targets within the brain.[1]

Core Chemical Properties

A foundational understanding of the molecule's properties is essential for its effective use in synthesis and development.

PropertyValueReference
CAS Number 956109-56-1[1][2]
Molecular Formula C₆H₁₃ClN₂O[1][3][]
Molecular Weight 164.63 g/mol [1][3]
Purity ≥95%[1]
Form Solid, Lyophilized Powder[2][3]
Storage Long-term at -20°C to -80°C[2]
Stability Reported to be hygroscopic[5]

Strategic Synthesis: Pathways to Enantiopurity

The synthesis of (S)-3-Amino-1-methylpiperidin-2-one and its hydrochloride salt is a challenge that hinges on precise stereochemical control. The primary goal is to establish the chiral center at the C3 position with high enantiomeric excess (ee). Various strategies have been developed, often starting from readily available chiral precursors or employing asymmetric catalytic methods.

Causality in Synthetic Route Selection

The choice of a synthetic pathway is dictated by factors such as the availability and cost of starting materials, scalability, and the desired level of enantiopurity. Routes starting from natural amino acids like L-ornithine or L-glutamic acid are advantageous as they leverage a pre-existing chiral center.[5] Alternatively, biocatalytic methods using enzymes like transaminases offer high selectivity under mild conditions, representing a green and efficient approach.[6][7]

Key Synthetic Approaches
  • Cyclization of Chiral Amino Acids: A common and effective method involves the cyclization of protected ornithine derivatives. For instance, L-ornithine hydrochloride can be esterified and then induced to cyclize into the corresponding lactam, (S)-3-aminopiperidin-2-one.[5] Subsequent N-methylation would yield the target molecule. This approach is robust and provides excellent stereochemical control.

  • Asymmetric Hydrogenation: The reduction of a suitable prochiral precursor, such as a 3-aminopyridine derivative, using a chiral catalyst can establish the stereocenter.[6] While effective, this often requires expensive and sensitive transition-metal catalysts.

  • Enzymatic Kinetic Resolution: Racemic mixtures of 3-amino-1-methylpiperidin-2-one can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the desired (S)-isomer. This method is highly specific but may be limited by the availability of suitable enzymes and lower theoretical yields (max 50%).

Experimental Protocol: Synthesis from L-Ornithine Hydrochloride

This protocol is adapted from established procedures for the synthesis of the core lactam, which is the direct precursor to the N-methylated target compound.[5] The rationale is to first form the ester of L-ornithine, which facilitates the subsequent base-mediated intramolecular cyclization to the six-membered lactam ring.

Step 1: Esterification of L-Ornithine

  • Suspend L-ornithine hydrochloride (1.0 eq.) in anhydrous methanol.

  • Slowly add trimethylchlorosilane (4.0 eq.) to the suspension at room temperature. The TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

Step 2: Intramolecular Cyclization

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a 21% (w/w) solution of sodium ethoxide in ethanol (7.0 eq.) dropwise. The strong base deprotonates the primary amine, initiating the nucleophilic attack on the ester carbonyl to form the lactam.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

Step 3: Work-up and Purification of (S)-3-aminopiperidin-2-one hydrochloride

  • Neutralize the reaction mixture to pH 7 using 6N aqueous HCl.

  • Filter the solution to remove precipitated salts (NaCl).

  • Concentrate the filtrate under reduced pressure.

  • Add isopropanol to the crude residue and filter again to remove any remaining insoluble salts.

  • Purify the resulting crude product by silica gel column chromatography (eluent: 30% methanol/dichloromethane) to yield (S)-3-aminopiperidin-2-one hydrochloride.[5]

Step 4: N-Methylation (Conceptual)

  • The purified (S)-3-aminopiperidin-2-one would then undergo N-methylation, for example, via reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or using a methylating agent like methyl iodide in the presence of a base. This step would yield the final target molecule, (S)-3-Amino-1-methylpiperidin-2-one.

Diagram: Synthetic Workflow from L-Ornithine

G cluster_start Starting Material cluster_process1 Step 1: Esterification cluster_process2 Step 2: Cyclization cluster_process3 Step 3: N-Methylation cluster_end Final Product A L-Ornithine HCl B Add MeOH, TMSCl Stir 12h @ RT A->B Reagents C Ornithine Methyl Ester B->C Intermediate D Add NaOEt in EtOH @ 0°C Warm to RT C->D Reagents E (S)-3-aminopiperidin-2-one D->E Intermediate F Reductive Amination (e.g., HCHO, NaBH(OAc)₃) E->F Reagents G (S)-3-Amino-1-methyl- piperidin-2-one F->G Free Base H (S)-3-Amino-1-methyl- piperidin-2-one HCl G->H HCl Salt Formation

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical validation is critical to confirm the structure, identity, and purity (both chemical and stereochemical) of this compound. A multi-pronged approach combining spectroscopic and chromatographic techniques is standard practice.

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

The determination of enantiomeric purity is the most critical analytical test for this compound. Since enantiomers have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required for separation. The protocol below is a representative method based on established principles for analyzing chiral amines and piperidine derivatives.[8][9]

Rationale: The primary amine of the analyte is first derivatized with a UV-active agent (e.g., benzoyl chloride) to allow for sensitive UV detection, as the parent compound lacks a strong chromophore.[8][9] The derivatized enantiomers can then be resolved on a chiral column.

Step 1: Derivatization

  • Dissolve a known quantity of (S)-3-Amino-1-methylpiperidin-2-one HCl in a suitable solvent like dichloromethane.

  • Cool the solution to 0°C and add a base (e.g., triethylamine, 1.2 eq.) to neutralize the hydrochloride and free the amine.

  • Slowly add benzoyl chloride (1.1 eq.) and stir the reaction for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry and concentrate the organic phase to obtain the N-benzoyl derivative.

Step 2: HPLC Analysis

  • Column: Chiral stationary phase column (e.g., CHIRALCEL or Crownpak CR+).[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized for the specific column to achieve baseline separation. For example, 90:10 Heptane:Isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 30°C.

  • Detection: UV detector set to an appropriate wavelength for the benzoyl group (e.g., 254 nm).[8]

  • Injection Volume: 10-20 µL.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.

Diagram: Analytical Validation Workflow

G cluster_structural Structural Confirmation cluster_purity Purity Assessment A Sample: (S)-3-Amino-1-methyl- piperidin-2-one HCl B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (LC-MS) A->C D Reverse-Phase HPLC-UV (Chemical Purity) A->D E Chiral HPLC-UV (Enantiomeric Purity) A->E F Validated Product B->F Confirms Structure C->F Confirms Mass D->F Confirms >95% Purity E->F Confirms >99% ee G cluster_modification Chemical Modification at C3-Amine cluster_targets Potential Therapeutic Targets A (S)-3-Amino-1-methyl- piperidin-2-one HCl B Acylation A->B C Alkylation A->C D Reductive Amination A->D E Enzyme Active Sites (e.g., Proteases, Kinases) B->E F GPCR Binding Pockets (e.g., CGRP Receptor) C->F G Ion Channels D->G H Lead Compounds for CNS Disorders, Migraine, etc. E->H F->H G->H

References

An In-Depth Technical Guide to the Crystal Structure Analysis of (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride, a chiral synthetic intermediate of significant interest in the development of therapeutics for neurological disorders. While a public crystal structure for this specific compound is not available at the time of writing, this document serves as an in-depth, practical guide for researchers by presenting a hypothetical, yet realistic, case study. The methodologies and principles described herein are grounded in established crystallographic practices and are broadly applicable to the structural elucidation of similar small organic molecules.

Introduction: The Significance of Structural Elucidation in Drug Development

This compound is a key building block in medicinal chemistry, particularly for targeting the central nervous system (CNS)[1]. The precise three-dimensional arrangement of its atoms, as determined by single-crystal X-ray diffraction, is critical for understanding its reactivity, conformational preferences, and how it interacts with biological targets. Chiral molecules, in particular, demand rigorous stereochemical assignment, as different enantiomers can exhibit vastly different pharmacological activities[2]. Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of absolute configuration[3]. This guide will detail the entire workflow, from synthesis and crystallization to the final analysis of the crystal structure, providing both the "how" and the "why" behind each step.

Part 1: Synthesis and Crystallization

A logical and efficient synthesis pathway is the prerequisite for obtaining high-purity single crystals. The following proposed synthesis is adapted from established methods for similar piperidinone structures.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from L-ornithine hydrochloride, which provides the chiral backbone.

Step 1: Cyclization to (S)-3-aminopiperidin-2-one Hydrochloride

This step involves the cyclization of L-ornithine. A general procedure has been described for this conversion[4].

  • Protocol:

    • L-ornithine hydrochloride is reacted with trimethylchlorosilane in anhydrous methanol to protect the carboxylic acid.

    • The reaction mixture is then treated with a sodium ethoxide solution to induce cyclization.

    • Neutralization with hydrochloric acid yields (S)-3-aminopiperidin-2-one hydrochloride.

Step 2: N-Methylation

The final step is the methylation of the piperidinone nitrogen.

  • Protocol:

    • (S)-3-aminopiperidin-2-one is reacted with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base to prevent quaternization of the exocyclic amine.

    • Purification by column chromatography, followed by treatment with ethereal HCl, would yield the target compound, this compound.

Crystal Growth: The Art and Science of Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. For a hydrochloride salt, slow evaporation from a suitable solvent system is a common and effective method.

  • Experimental Protocol: Slow Evaporation

    • Dissolve the purified this compound in a minimal amount of a polar solvent, such as a methanol/water mixture, at room temperature to create a saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of small, well-formed crystals. Ideal crystals for single-crystal X-ray diffraction are typically 0.1-0.3 mm in each dimension and should be clear and free of defects[5][6].

Part 2: Single-Crystal X-ray Diffraction Analysis

This section details the instrumental and computational workflow for determining the crystal structure from a suitable single crystal.

Data Collection

A modern four-circle diffractometer equipped with a CCD or CMOS detector is standard for this type of analysis[7].

  • Experimental Protocol:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The diffractometer, using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to collect a series of diffraction images as the crystal is rotated[8].

    • Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

    • A full sphere of data is collected to ensure data redundancy and accurate absorption corrections.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved and refined using specialized software.

  • Workflow:

    • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects.

    • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group. For a chiral molecule like this compound, the space group must be non-centrosymmetric.

    • Structure Solution: Ab initio methods, such as direct methods or dual-space recycling, are used to determine the initial positions of the atoms in the asymmetric unit.

    • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

    • Absolute Configuration Determination: For a chiral structure, the absolute configuration is determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

}

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Analysis of the Hypothetical Crystal Structure

This section discusses the expected structural features of this compound based on the principles of organic stereochemistry and crystal engineering.

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic data for the title compound.

ParameterHypothetical Value
Chemical FormulaC₆H₁₃ClN₂O
Formula Weight164.63 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.5
b (Å)10.2
c (Å)12.8
α, β, γ (°)90, 90, 90
Volume (ų)849.9
Z4
Calculated Density (g/cm³)1.287
Flack Parameter0.05(10)
R-factor (%)< 5
Molecular Conformation

The six-membered piperidinone ring is expected to adopt a chair conformation to minimize steric strain, which is a common feature for such heterocyclic systems[9][10]. The N-methyl and the 3-amino groups would likely occupy equatorial positions to reduce 1,3-diaxial interactions.

Intermolecular Interactions and Crystal Packing

The crystal structure of a hydrochloride salt is typically dominated by a network of hydrogen bonds. In this case, the ammonium group (protonated 3-amino group) and the N-H of the piperidinone ring would act as hydrogen bond donors, while the chloride ion and the carbonyl oxygen would serve as acceptors.

  • Expected Hydrogen Bonding:

    • N-H···Cl⁻

    • N-H···O=C

This network of hydrogen bonds would link the molecules into a three-dimensional supramolecular architecture, governing the stability and physical properties of the crystal.

graph G { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"];

}

Figure 2: Conceptual Diagram of Hydrogen Bonding Network.

Part 4: Data Validation and Deposition

Ensuring the quality and accessibility of crystallographic data is paramount for scientific integrity.

Structure Validation

Before publication or deposition, the final crystal structure model should be validated using a tool like checkCIF from the International Union of Crystallography (IUCr). This program checks for inconsistencies in the crystallographic data and the structural model.

Data Deposition

It is standard practice to deposit the final crystallographic information file (CIF) and structure factor data with a public database. For small organic molecules, the Cambridge Crystallographic Data Centre (CCDC) is the primary repository[11]. Upon deposition, a unique CCDC number is assigned, which allows other researchers to freely access the data.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a precise and unambiguous three-dimensional model of this and other similar molecules. The resulting structural information is invaluable for rational drug design, enabling a deeper understanding of structure-activity relationships and facilitating the development of novel therapeutics.

References

Methodological & Application

Protocol for using (S)-3-Amino-1-methylpiperidin-2-one in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Utilization of (S)-3-Amino-1-methylpiperidin-2-one in Asymmetric Synthesis

Introduction: The Strategic Value of (S)-3-Amino-1-methylpiperidin-2-one

(S)-3-Amino-1-methylpiperidin-2-one is a chiral cyclic β-amino lactam that has emerged as a valuable building block in modern synthetic chemistry. Its rigid, stereodefined structure makes it an important intermediate in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The piperidine scaffold is a privileged structure, frequently found in clinically approved drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS).[1][2] The inherent chirality at the C3 position, combined with the reactive secondary amine, provides a strategic starting point for constructing enantiomerically pure pharmaceutical agents.

This compound is particularly noted for its role as a key intermediate in the development of novel therapeutics.[1] For instance, derivatives of 3-aminopiperidin-2-one have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines.[3] Its utility stems from the ability to introduce further complexity and functionality onto the core structure while maintaining stereochemical integrity. This guide provides a detailed protocol for a representative synthetic application, focusing on the derivatization of the 3-amino group, a common and critical step in leveraging this chiral synthon.

Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
IUPAC Name (3S)-3-amino-1-methylpiperidin-2-onePubChem
CAS Number 91417-29-7PubChem[4]
Molecular Formula C₆H₁₂N₂OPubChem[4]
Molecular Weight 128.17 g/mol PubChem[4]
Appearance Varies (often supplied as HCl salt)N/A
Solubility Soluble in water, methanol, DMSOMedchemExpress[5]

Core Application: Diastereoselective Synthesis via Amide Coupling

A primary application of (S)-3-Amino-1-methylpiperidin-2-one is its use as a chiral nucleophile. The secondary amine at the C3 position can be acylated, alkylated, or used in reductive amination reactions to form more complex molecules. The existing stereocenter exerts diastereoselective control over subsequent transformations, either by directing the approach of incoming reagents or by becoming a permanent stereochemical feature in the final product.

This protocol details the amide coupling of (S)-3-Amino-1-methylpiperidin-2-one with a chiral carboxylic acid, (R)-2-phenylpropanoic acid. This transformation is a foundational step in building peptide-like structures or introducing specific side chains required for biological activity.

Causality in Experimental Design
  • Choice of Coupling Agent: Peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. This choice minimizes side reactions and promotes high yields under mild conditions.

  • Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the amine starting material and neutralize the acidic byproducts of the reaction without competing as a nucleophile, which would lead to unwanted side products.

  • Solvent and Temperature: Anhydrous Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both polar and non-polar reagents. The reaction is initiated at 0°C to control the initial exothermic activation of the carboxylic acid and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Workflow for Asymmetric Amide Coupling

The following diagram illustrates the logical flow of the experimental protocol, from reagent preparation to the isolation of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (S)-3-Amino-1-methylpiperidin-2-one and (R)-2-phenylpropanoic acid in anhydrous DCM B Cool solution to 0°C in an ice bath A->B C Add DIPEA (base) to the reaction mixture B->C D Add HATU (coupling agent) portion-wise C->D E Stir at 0°C for 30 min, then warm to room temperature and stir for 12-16 h D->E F Monitor reaction progress by TLC/LC-MS E->F G Quench reaction with H₂O and separate organic layer F->G H Wash organic layer with 1M HCl, sat. NaHCO₃, and brine G->H I Dry over Na₂SO₄, filter, and concentrate in vacuo H->I J Purify crude product via flash column chromatography I->J K Final Product J->K Characterize final product (NMR, HRMS, Chiral HPLC)

Caption: Experimental workflow for the amide coupling reaction.

Detailed Experimental Protocol: Synthesis of (S)-N-((R)-2-phenylpropanoyl)-1-methylpiperidin-2-one

This protocol describes a representative procedure for the acylation of the title compound.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount
(S)-3-Amino-1-methylpiperidin-2-one128.171.0(e.g., 1.28 g, 10 mmol)
(R)-2-phenylpropanoic acid150.171.11.65 g, 11 mmol
HATU380.231.24.56 g, 12 mmol
DIPEA129.243.05.23 mL, 30 mmol
Anhydrous Dichloromethane (DCM)--100 mL
Deionized Water---
1M Hydrochloric Acid---
Saturated Sodium Bicarbonate---
Brine---
Anhydrous Sodium Sulfate---
Silica Gel (for chromatography)---
Ethyl Acetate/Hexanes (eluent)---

Equipment

  • Round-bottom flask (250 mL) with stir bar

  • Ice bath

  • Nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add (S)-3-Amino-1-methylpiperidin-2-one (1.28 g, 10 mmol) and (R)-2-phenylpropanoic acid (1.65 g, 11 mmol).

  • Dissolution: Add 100 mL of anhydrous DCM and stir until all solids are dissolved.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Base Addition: Add DIPEA (5.23 mL, 30 mmol) dropwise to the stirred solution.

  • Coupling Agent Addition: Add HATU (4.56 g, 12 mmol) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0°C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 30-70% ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio can be determined using chiral HPLC.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • HATU is a potentially explosive reagent; handle with care and avoid shock or friction.

  • DCM is a volatile and potentially carcinogenic solvent. DIPEA is corrosive and flammable. Handle these reagents with appropriate caution.

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained through a series of validation checkpoints.

Caption: Self-validating checkpoints within the synthetic protocol.

Each stage provides feedback for the next. In-process monitoring (TLC/LC-MS) confirms the reaction's completion before proceeding to workup. The purification step, validated by chromatography and spectroscopy, provides the final confirmation of the product's identity and purity, ensuring the protocol's successful execution. This systematic approach ensures reproducibility and trustworthiness in the synthetic outcome.

References

Application of (S)-3-Amino-1-methylpiperidin-2-one as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (S)-3-Amino-1-methylpiperidin-2-one: A Versatile Chiral Building Block in Modern Drug Discovery

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern pharmaceutical development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity, safety, and pharmacokinetics.[1][2] Living systems, being inherently chiral, often interact differently with the two mirror-image forms (enantiomers) of a drug molecule.[1] This stereoselectivity means that one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in worst-case scenarios, toxic.[2] Consequently, the U.S. FDA and other global regulatory bodies mandate rigorous evaluation of stereoisomers in drug development.[1]

Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools for the modern medicinal chemist.[3][4][5] They provide a strategic advantage by enabling the direct and controlled synthesis of complex chiral molecules, accelerating the drug discovery process and enhancing the probability of success by ensuring stereochemical precision from the outset.[1][2] Among the vast arsenal of such synthons, (S)-3-Amino-1-methylpiperidin-2-one has emerged as a particularly valuable scaffold due to its unique structural features and synthetic versatility. This guide provides an in-depth exploration of its application, supported by detailed protocols for its use.

(S)-3-Amino-1-methylpiperidin-2-one: A Profile

(S)-3-Amino-1-methylpiperidin-2-one is a cyclic lactam featuring a primary amine at a defined stereocenter (the S-configuration). This combination of a reactive nucleophilic amine and a stable, conformationally constrained piperidinone ring makes it an attractive starting point for building diverse molecular architectures. The N-methylation provides a fixed substitution pattern, directing synthetic efforts towards the C3-amino group.

Physicochemical Properties

A summary of the key properties of this building block is presented below.

PropertyValueReference
IUPAC Name (3S)-3-Amino-1-methylpiperidin-2-one[6]
Molecular Formula C₆H₁₂N₂O[6]
Molecular Weight 128.17 g/mol [6]
Monoisotopic Mass 128.094963011 Da[6]
CAS Number 91417-29-7 (unspecified stereochemistry)[6]
Topological Polar Surface Area 46.3 Ų[6]
Complexity 124[6]
Appearance Typically supplied as a lyophilized powder or solid, often as a hydrochloride salt.[7]

Strategic Applications in Medicinal Chemistry

The primary utility of (S)-3-Amino-1-methylpiperidin-2-one lies in its role as a scaffold for introducing a chiral amine into a target molecule. The primary amine serves as a versatile handle for a variety of chemical transformations, most notably acylation, sulfonylation, and reductive amination, allowing for the systematic exploration of the chemical space around the chiral core.

Application as a Scaffold for Enzyme Inhibitors

The piperidinone ring is a common motif in various enzyme inhibitors. Derivatives of this scaffold have been explored in the development of inhibitors for targets such as Janus kinases (JAKs)[8], farnesyl protein transferase (FPT)[9], and monoamine oxidases (MAOs)[10]. The defined stereochemistry at the C3 position is crucial for ensuring precise interactions with the chiral binding pockets of these enzymes. By acylating the amino group with different moieties, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Use in the Synthesis of Receptor Antagonists

A recent notable application of the aminopiperidinone scaffold is in the invention of novel antagonists for the calcitonin gene-related peptide (CGRP) receptor, a key target for the treatment of migraine.[11] In these studies, the aminopiperidinone core was systematically modified, demonstrating that alterations to the scaffold and the stereochemistry of its substituents led to significant improvements in receptor affinity and oral bioavailability.[11] This work underscores the value of the building block in generating structurally novel and potent drug candidates.

The synthetic versatility of the building block allows for the creation of compound libraries for high-throughput screening, as illustrated below.

G cluster_start Starting Material cluster_products Diverse Derivatives start (S)-3-Amino-1- methylpiperidin-2-one acylation N-Acylation (R-COCl, R-COOH) start->acylation Amine Nucleophilicity sulfonylation N-Sulfonylation (R-SO2Cl) start->sulfonylation reductive_amination Reductive Amination (R-CHO, NaBH3CN) start->reductive_amination amides Chiral Amides acylation->amides sulfonamides Chiral Sulfonamides sulfonylation->sulfonamides amines Secondary/Tertiary Amines reductive_amination->amines

Synthetic utility of (S)-3-Amino-1-methylpiperidin-2-one.

Experimental Protocols: A Guide to N-Acylation

The N-acylation of the primary amine is one of the most fundamental and widely used transformations for this building block. The following protocol provides a robust, self-validating method for coupling a carboxylic acid to (S)-3-Amino-1-methylpiperidin-2-one using standard peptide coupling reagents.

Protocol: Synthesis of (S)-N-(1-methyl-2-oxopiperidin-3-yl)benzamide

Objective: To provide a detailed, step-by-step procedure for the N-acylation of (S)-3-Amino-1-methylpiperidin-2-one with benzoic acid as a model substrate. This protocol can be adapted for a wide range of carboxylic acids.

Materials and Reagents:

  • (S)-3-Amino-1-methylpiperidin-2-one hydrochloride (1.0 eq)

  • Benzoic Acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate and Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Workflow Diagram:

G start Start dissolve 1. Dissolve Benzoic Acid, EDC, HOBt in DCM start->dissolve add_amine 2. Add Building Block and DIPEA at 0°C dissolve->add_amine warm_stir 3. Warm to RT and stir for 4-16h add_amine->warm_stir monitor 4. Monitor reaction by TLC warm_stir->monitor workup 5. Aqueous Work-up: NaHCO3, Brine monitor->workup Reaction Complete dry_concentrate 6. Dry (Na2SO4) and concentrate workup->dry_concentrate purify 7. Purify by Silica Gel Chromatography dry_concentrate->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Experimental workflow for N-acylation protocol.

Procedure:

  • Activation of Carboxylic Acid: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Dissolve these solids in anhydrous DCM. Stir the solution at room temperature for 15-20 minutes. The use of HOBt forms an active ester intermediate, which enhances coupling efficiency and suppresses potential racemization.[12]

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add DIPEA (3.0 eq). The DIPEA serves as a non-nucleophilic base to neutralize the hydrochloride salt and the HCl generated during the coupling reaction.

  • Coupling Reaction: Cool the activated carboxylic acid solution to 0 °C using an ice bath. Slowly add the solution of the amine and DIPEA to the activated acid mixture dropwise.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be 50-70% ethyl acetate in hexanes. The starting amine should be consumed, and a new, less polar spot corresponding to the amide product should appear.

  • Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts like HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to isolate the pure amide product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling:

  • (S)-3-Amino-1-methylpiperidin-2-one and its derivatives should be handled in a well-ventilated fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

  • Avoid inhalation of dust and contact with skin and eyes.[13][14]

  • Store the compound in a cool, dry place in a tightly sealed container.[7][13]

  • Consult the Safety Data Sheet (SDS) for detailed hazard information before use.[14]

Conclusion

(S)-3-Amino-1-methylpiperidin-2-one is a powerful and versatile chiral building block that provides a reliable and efficient entry point for introducing a key stereocenter into complex molecules. Its well-defined structure and synthetically tractable functional groups make it an invaluable asset in modern medicinal chemistry. The protocols and applications detailed in this guide demonstrate its utility in constructing diverse libraries of chiral compounds, ultimately accelerating the discovery and development of new, safer, and more effective therapeutic agents.

References

Application Note & Protocol: Selective N-Methylation of 3-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the experimental setup for the selective N-methylation of the 3-amino group in 3-aminopiperidin-2-one, yielding 3-(dimethylamino)piperidin-2-one. N-methylated piperidinone scaffolds are crucial building blocks in medicinal chemistry and drug development, often enhancing pharmacological properties such as potency, selectivity, and metabolic stability. The primary challenge in modifying 3-aminopiperidin-2-one lies in the chemoselective methylation of the primary amine in the presence of the secondary amide (lactam) nitrogen. This guide details a robust and highly selective protocol using the Eschweiler-Clarke reaction, a classic method that avoids common pitfalls of other methylation techniques, such as over-alkylation and the use of highly toxic reagents. We provide a step-by-step experimental procedure, mechanistic insights, safety protocols, and characterization guidelines tailored for researchers in synthetic and medicinal chemistry.

Introduction and Mechanistic Rationale

The 3-aminopiperidin-2-one core is a valuable synthon in pharmaceutical research. Introducing a methyl group to its nitrogen atoms can significantly alter its biological activity. The molecule presents two distinct nitrogen centers for methylation: the exocyclic primary amine (at C3) and the endocyclic amide nitrogen (at N1). These sites exhibit different nucleophilicity and require different conditions for methylation.

  • N1-Amide Methylation: Requires a strong base to deprotonate the amide NH, followed by reaction with an electrophilic methyl source (e.g., methyl iodide). This pathway can be complicated by competing O-alkylation.[1]

  • C3-Amine Methylation: The primary amine is more nucleophilic than the amide and can be selectively methylated under milder conditions.

For the selective and exhaustive methylation of the C3-amino group to the corresponding tertiary dimethylamino group, the Eschweiler-Clarke reaction is the method of choice.[2] This reaction utilizes an excess of formaldehyde and formic acid to methylate primary or secondary amines.[3][4] Its key advantages include:

  • High Selectivity: It specifically targets primary and secondary amines, leaving the less reactive amide group untouched.

  • Avoidance of Over-alkylation: The reaction mechanism inherently prevents the formation of quaternary ammonium salts, which can be a significant side reaction with alkyl halides.[4]

  • Irreversibility: The reaction is driven to completion by the formation of carbon dioxide gas as a byproduct.[5]

  • Operational Simplicity: It is a one-pot procedure using readily available and relatively inexpensive reagents.

The mechanism proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[3][6] For a primary amine, this process is repeated to yield the tertiary amine.[5]

cluster_0 Eschweiler-Clarke Mechanism Amine Primary Amine (R-NH2) Iminium Iminium Ion [R-N+=CH2] Amine->Iminium + CH2O - H2O Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium SecAmine Secondary Amine (R-NHCH3) Iminium->SecAmine + HCOOH - CO2 FormicAcid Formic Acid (HCOOH) FormicAcid->SecAmine CO2 CO2 byproduct FormicAcid->CO2 TertAmine Tertiary Amine (R-N(CH3)2) SecAmine->TertAmine Repeats cycle caption Fig 1. Simplified Eschweiler-Clarke reaction mechanism. start 1. Reagent Addition (3-aminopiperidin-2-one, HCOOH, CH2O) react 2. Reaction (Heat at 90°C, 18h) start->react cool 3. Cooldown & Quench (Add H2O) react->cool basify 4. Basify (Add 2M NaOH to pH 11) cool->basify extract 5. Extraction (DCM, 3x) basify->extract wash 6. Wash & Dry (Brine, Na2SO4) extract->wash concentrate 7. Concentrate (Rotary Evaporation) wash->concentrate purify 8. Purification (Optional) (Column Chromatography) concentrate->purify analyze 9. Characterization (NMR, MS) concentrate->analyze If crude is pure purify->analyze caption Fig 2. Step-by-step experimental workflow.

References

Application Notes & Protocols: (S)-3-Amino-1-methylpiperidin-2-one hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride (CAS No: 956109-56-1). This chiral cyclic β-amino acid derivative is a privileged scaffold in modern medicinal chemistry, primarily recognized for its integral role in the structure of potent and selective enzyme inhibitors. Its rigidified, yet tunable, structure offers a distinct advantage in drug design, enabling precise vectoral presentation of pharmacophoric elements. This guide will delve into the compound's physicochemical properties, its strategic value in drug design, key therapeutic applications with a focus on Dipeptidyl Peptidase-IV (DPP-4) inhibition, and detailed, field-proven experimental protocols for its handling, modification, and analysis.

Physicochemical & Structural Data

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueReference
CAS Number 956109-56-1[1]
Molecular Formula C₆H₁₃ClN₂O[1][2]
Molecular Weight 164.63 g/mol [1][2]
Appearance White to off-white solid[2]
Purity Typically ≥95%[1]
Storage Room temperature, dry and sealed. For long-term, -20°C is recommended.[1][3]
SMILES CN1CCCC(C1=O)N.Cl[4]
InChI Key HHUWUTGRVZJMSM-NUBCRITNSA-N[2]

The Strategic Advantage in Medicinal Chemistry: Causality & Design Rationale

The utility of the (S)-3-Amino-1-methylpiperidin-2-one scaffold is not coincidental; it is rooted in specific stereochemical and conformational features that address common challenges in drug design.

  • Conformational Rigidity: Unlike acyclic amines that exist as a population of rapidly interconverting conformers, the piperidin-2-one ring system significantly reduces conformational flexibility. This pre-organization of the structure minimizes the entropic penalty upon binding to a biological target, often leading to a substantial increase in binding affinity. The lactam moiety introduces planarity and a rigid dipole moment, further defining the scaffold's shape.

  • Stereochemically Defined Vector: The primary amine at the chiral C3 position projects into a specific region of 3D space. This vector control is paramount in designing selective inhibitors. For instance, in DPP-4 inhibitors, this amine is designed to mimic the N-terminus of natural peptide substrates, forming crucial interactions (e.g., salt bridges with glutamate residues like Glu205 and Glu206) in the S1 pocket of the enzyme's active site.[5]

  • N-Methylation Impact: The N1-methyl group serves a dual purpose. It blocks the formation of a potentially reactive N-acyliminium ion and can provide beneficial steric interactions or fill small hydrophobic pockets within a target protein. Furthermore, it enhances the compound's metabolic stability and modifies its physicochemical properties, such as solubility and basicity.

  • Scaffold for Diversification: The primary amine is an ideal handle for synthetic modification. It readily participates in robust and well-characterized reactions such as amide bond formation, reductive amination, and sulfonylation, allowing for the systematic exploration of Structure-Activity Relationships (SAR). This enables chemists to append various functional groups to probe different regions of a target's binding site, optimizing potency, selectivity, and pharmacokinetic properties.[6]

Key Therapeutic Applications & Case Studies

The most prominent application of this scaffold is in the development of treatments for type 2 diabetes through the inhibition of Dipeptidyl Peptidase-IV (DPP-4).[7]

Case Study: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[5][8] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn stimulates glucose-dependent insulin secretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[8]

The (S)-3-aminopiperidinone core is a key structural feature of several "gliptin" drugs. It acts as a peptidomimetic, where the primary amine interacts with the key acidic residues (Glu205/Glu206) in the S1 subsite of the DPP-4 active site. The rest of the molecule is then elaborated to achieve high affinity and selectivity against other related proteases like DPP8 and DPP9.[6] The development of these inhibitors showcases a classic medicinal chemistry strategy: identifying a privileged scaffold that provides the key binding interaction and then optimizing the appended functionalities.[6][9]

Emerging Applications

Beyond diabetes, the 3-aminopiperidin-2-one scaffold is being explored in other therapeutic areas:

  • CGRP Receptor Antagonists: Novel derivatives have been developed as potent and orally bioavailable antagonists of the calcitonin gene-related peptide (CGRP) receptor, a key target for the treatment of migraines.[10]

  • Neurological and Psychiatric Disorders: The structural properties of this compound make it a valuable intermediate for developing drugs targeting the central nervous system (CNS), with potential applications in conditions like Alzheimer's and Parkinson's disease.[1]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always consult the latest Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: General Handling, Storage, and Solubilization
  • Storage: Upon receipt, store the compound, as the hydrochloride salt, in a tightly sealed container in a desiccator at room temperature for short-term storage.[1] For long-term stability (>6 months), store at -20°C.[3]

  • Weighing: As the compound is a hydrochloride salt, it can be hygroscopic. Weigh the required amount quickly in a low-humidity environment or a glove box if available.

  • Solubilization:

    • Aqueous Buffers: The hydrochloride salt is generally soluble in aqueous solutions like PBS (pH 7.4). Prepare stock solutions fresh daily.

    • Organic Solvents: For synthetic reactions, the free base may be required. The hydrochloride salt is soluble in methanol and DMSO. For reactions in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the free base must be generated.

Protocol 2: Synthesis of an Amide Derivative (Amide Coupling)

This protocol describes a standard amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

  • Objective: To couple (S)-3-Amino-1-methylpiperidin-2-one with a generic carboxylic acid (R-COOH).

  • Workflow Diagram:

    G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Dissolve Carboxylic Acid (R-COOH, 1.0 eq) in DMF reagent2 Dissolve HATU (1.1 eq) in DMF mix1 Combine Acid and HATU solutions. Stir for 10 min. reagent2->mix1 reagent3 Dissolve Amine HCl Salt (1.0 eq) in DMF reagent4 Add DIPEA (2.5 eq) to Amine Solution reagent3->reagent4 mix2 Add Amine/DIPEA solution to the activated acid. reagent4->mix2 mix1->mix2 react Stir at RT for 2-16h. Monitor by LC-MS/TLC. mix2->react quench Quench with H₂O. Extract with EtOAc. react->quench wash Wash organic layer with brine, dry over Na₂SO₄. quench->wash concentrate Concentrate in vacuo. wash->concentrate purify Purify by Flash Chromatography. concentrate->purify

    Caption: Workflow for HATU-mediated amide coupling.

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid of interest (1.0 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a stirred solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M), add DIPEA (1.5 eq). Stir this activation mixture at room temperature for 10 minutes.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the HCl salt and generate the free amine in situ.

    • Add the solution of the free amine to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature under a nitrogen atmosphere for 2-16 hours.

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 3: Analytical Characterization by LC-MS
  • Objective: To confirm the identity and purity of the synthesized amide product.

  • System: Standard Reverse-Phase HPLC with a C18 column coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm. MS scan in positive ion mode.

  • Expected Result: A major peak in the UV chromatogram corresponding to the calculated mass [M+H]⁺ of the target amide in the mass spectrum. Purity can be estimated from the peak area percentage in the chromatogram.

Troubleshooting & Expert Insights

  • Low Coupling Yield: If amide coupling yields are low, ensure all reagents and solvents are anhydrous. The pre-activation step (acid + HATU) is crucial. Consider alternative coupling reagents (e.g., EDC/HOBt) or solvent systems.

  • Epimerization: The chiral center at C3 is adjacent to a carbonyl group, creating a risk of epimerization, especially under harsh basic or acidic conditions. Use non-nucleophilic bases like DIPEA and avoid excessive heating. Chiral HPLC can be used to verify enantiomeric purity if needed.

  • Free Base Generation: For reactions sensitive to salts, explicit free-basing may be necessary. Dissolve the HCl salt in DCM, wash with saturated NaHCO₃, dry the organic layer, and use the resulting solution directly. This free base is less stable and should be used immediately.

Safety & Handling

  • Hazard Class: While specific toxicity data is limited, treat as a potentially harmful chemical. It is an amine hydrochloride salt and may be an irritant.

  • PPE: Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

References

Synthesis of (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the laboratory-scale synthesis of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride, a valuable chiral building block in pharmaceutical research and development.[1] The synthesis is presented as a robust four-step sequence commencing from the readily available chiral precursor, L-ornithine hydrochloride. The described methodology emphasizes procedural clarity, safety, and scientific rationale, making it suitable for researchers, chemists, and professionals in drug development. The protocol covers the initial cyclization to form the core piperidinone lactam, selective protection of the exocyclic amine, N-methylation of the lactam ring, and final deprotection to yield the target compound as its hydrochloride salt.

Introduction and Synthetic Strategy

(S)-3-Amino-1-methylpiperidin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its rigid, stereodefined structure makes it a key intermediate for synthesizing complex molecules with potential therapeutic applications, including treatments for neurological disorders.[1]

The synthetic strategy outlined herein is designed for efficiency and control over stereochemistry and functional group reactivity. It begins with the cyclization of L-ornithine, a natural amino acid, to establish the chiral (S)-3-aminopiperidin-2-one core. To enable selective methylation of the lactam nitrogen, the more nucleophilic primary amine at the 3-position is temporarily masked with a tert-butyloxycarbonyl (Boc) protecting group. Subsequent N-methylation is achieved using a strong base and methyl iodide. The synthesis culminates in the acidic removal of the Boc group, which concurrently forms the stable hydrochloride salt of the target molecule.

Overall Synthetic Workflow

The synthesis is performed in four distinct stages, as illustrated below.

G cluster_0 Stage 1: Lactam Formation cluster_1 Stage 2: Amine Protection cluster_2 Stage 3: N-Methylation cluster_3 Stage 4: Deprotection & Salt Formation A L-Ornithine·HCl B (S)-3-Aminopiperidin-2-one·HCl A->B TMSCl, MeOH; NaOEt, EtOH C (S)-3-Aminopiperidin-2-one (Free Base) B->C Base (aq) D (S)-tert-Butyl (2-oxopiperidin-3-yl)carbamate C->D (Boc)2O, Base E (S)-tert-Butyl (1-methyl-2-oxopiperidin-3-yl)carbamate D->E NaH, CH3I, THF F (S)-3-Amino-1-methylpiperidin-2-one·HCl E->F HCl in Dioxane

Figure 1: High-level experimental workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents such as sodium hydride and methyl iodide are highly toxic and/or reactive and must be handled with extreme care.

Stage 1: Synthesis of (S)-3-Aminopiperidin-2-one Hydrochloride

This procedure is adapted from established methods for the cyclization of L-ornithine.[2] The reaction first involves the esterification of the carboxylic acid, followed by a base-mediated intramolecular cyclization to form the δ-lactam.

Reaction Scheme:

G cluster_rxn Scheme 1: Cyclization of L-Ornithine. L-Ornithine·HCl Reagents 1. TMSCl, MeOH 2. NaOEt, EtOH L-Ornithine·HCl->Reagents Product Reagents->Product

References

Application Notes and Protocols for (S)-3-Amino-1-methylpiperidin-2-one as a Putative Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive literature searches did not yield established catalytic applications for (S)-3-Amino-1-methylpiperidin-2-one. This document, therefore, serves as a forward-looking guide for researchers and drug development professionals interested in exploring its potential. The following sections provide a well-founded, proposed synthesis of the ligand and a hypothetical application in asymmetric catalysis, based on established principles and analogous systems. All protocols are designed to be self-validating and are grounded in authoritative references from related chemical systems.

Introduction: The Potential of (S)-3-Amino-1-methylpiperidin-2-one as a Chiral Ligand

(S)-3-Amino-1-methylpiperidin-2-one is a chiral cyclic amino-lactam that holds considerable, albeit unexplored, potential as a bidentate ligand for asymmetric catalysis. Its structure features a stereogenic center adjacent to a coordinating amino group and a lactam moiety, which can offer a rigid scaffold for inducing enantioselectivity in metal-catalyzed reactions. The N-methyl group on the lactam nitrogen enhances solubility and can influence the conformational rigidity of the resulting metallacycle.

The core appeal of this ligand lies in its potential for N,N- or N,O-bidentate coordination to a metal center. The primary amine and the lactam oxygen or nitrogen can form a stable five-membered chelate ring upon coordination, creating a well-defined chiral environment around the metal. This structural motif is reminiscent of other successful chiral ligands used in a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and C-N bond formations.[1]

This guide will first detail a proposed synthetic route to obtain (S)-3-Amino-1-methylpiperidin-2-one, followed by a hypothetical, yet mechanistically sound, protocol for its application in the asymmetric transfer hydrogenation of a prochiral ketone.

Proposed Synthesis of (S)-3-Amino-1-methylpiperidin-2-one

The synthesis of the target ligand is not explicitly detailed in the current literature. However, a plausible route can be constructed by adapting established methods for the synthesis of related chiral piperidinones and N-methylated amines.[2][3] The proposed pathway starts from commercially available (S)-3-aminopiperidin-2-one hydrochloride.

Synthetic Workflow

cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation cluster_2 Step 3: Boc Deprotection A (S)-3-aminopiperidin-2-one (Starting Material) B (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate A->B Boc2O, Et3N, DCM, rt, 12h C (S)-tert-butyl (1-methyl-2-oxopiperidin-3-yl)carbamate B->C NaH, CH3I, THF, 0°C to rt, 4h D (S)-3-Amino-1-methylpiperidin-2-one (Target Ligand) C->D 4M HCl in Dioxane, rt, 2h cluster_0 Catalytic Cycle A [Ru(II)-Cl(L*)]+ Active Catalyst B [Ru(II)-H(L*)]+ Ruthenium Hydride A->B HCOO- CO2_out CO2 C Transition State B->C Ketone Ketone_in Acetophenone D [Ru(II)-O-CH(R)R'(L*)]+ Alkoxide Complex C->D Hydride Transfer Alcohol_out (R)-1-Phenylethanol D->A H+ HCOOH_in HCOOH HCOOH_in->A

References

Title: A Fluorometric In Vitro Assay for the Functional Characterization of (S)-3-Amino-1-methylpiperidin-2-one as a Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of (S)-3-Amino-1-methylpiperidin-2-one. The aminopiperidine scaffold is a key pharmacophore in a class of therapeutics targeting Dipeptidyl Peptidase-4 (DPP-4), a serine protease integral to glucose homeostasis.[1][2] Inhibition of DPP-4 is a clinically validated strategy for the treatment of type 2 diabetes.[3] This application note details a robust, high-throughput fluorometric assay to determine the inhibitory potency (IC50) of (S)-3-Amino-1-methylpiperidin-2-one against recombinant human DPP-4. The protocol outlines the assay principle, step-by-step experimental procedures, data analysis, and interpretation, establishing a self-validating system for screening and characterizing potential DPP-4 inhibitors.

Introduction: The Scientific Rationale

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase.[4] Its primary role in glucose metabolism is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released by the gut post-prandially and are responsible for potentiating glucose-stimulated insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[1] By cleaving and inactivating GLP-1 and GIP, DPP-4 curtails their glucoregulatory effects.[3]

The inhibition of DPP-4 prevents incretin degradation, thereby prolonging their bioavailability and enhancing the body's natural glucose control mechanisms.[6] This mechanism of action has led to the development of a successful class of oral anti-diabetic drugs known as "gliptins".[3] Many of these potent inhibitors, such as Sitagliptin and Saxagliptin, feature cyclic amine moieties, including the aminopiperidine scaffold present in the test compound, (S)-3-Amino-1-methylpiperidin-2-one.[1][2] Therefore, quantifying the inhibitory activity of this compound against DPP-4 is a critical first step in evaluating its therapeutic potential.

Assay Principle and Mechanism

The protocol described herein is a competitive enzyme inhibition assay that quantifies DPP-4 activity using a synthetic fluorogenic substrate. The substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is non-fluorescent. In the presence of active DPP-4, the enzyme cleaves the bond between the dipeptide (Gly-Pro) and the fluorophore (AMC).[4][7] The release of free AMC results in a strong fluorescent signal that can be measured with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

When an inhibitor like (S)-3-Amino-1-methylpiperidin-2-one is present, it competes for the active site of the DPP-4 enzyme. This binding event prevents the substrate from being cleaved, resulting in a dose-dependent reduction in the fluorescent signal. The potency of the inhibitor is determined by calculating the concentration required to inhibit 50% of the enzyme's activity (IC50).

G cluster_0 Scenario 1: No Inhibitor cluster_1 Scenario 2: Inhibitor Present DPP4_1 DPP-4 Enzyme Cleavage_1 Enzymatic Cleavage DPP4_1->Cleavage_1 Substrate_1 Gly-Pro-AMC (Non-Fluorescent) Substrate_1->Cleavage_1 Binds Product_1 Free AMC (Highly Fluorescent) Cleavage_1->Product_1 Releases DPP4_2 DPP-4 Enzyme Blocked Inhibited Complex (No Fluorescence) DPP4_2->Blocked Inhibitor (S)-3-Amino-1- methylpiperidin-2-one Inhibitor->DPP4_2 Competitively Binds Substrate_2 Gly-Pro-AMC (No Cleavage) Substrate_2->Blocked Access Blocked

Caption: Mechanism of the fluorometric DPP-4 inhibition assay.

Materials and Reagents

Item Supplier Notes
Recombinant Human DPP-4R&D Systems / AbcamStore at -80°C.
DPP-4 Substrate (Gly-Pro-AMC)Sigma-Aldrich / AbcamStore at -20°C, protected from light.
(S)-3-Amino-1-methylpiperidin-2-oneN/ATest Compound.
SitagliptinSigma-AldrichPositive Control Inhibitor. Store at -20°C.
Tris-HClThermo FisherFor buffer preparation.
NaClThermo FisherFor buffer preparation.
EDTAThermo FisherFor buffer preparation.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous, for dissolving compounds.
Solid White 96-well MicroplatesCorning / GreinerOpaque walls to prevent crosstalk.
Fluorescence Plate ReaderMolecular Devices / BMGCapable of Ex: 360nm, Em: 460nm.
Multichannel PipettesGilson / EppendorfFor efficient plate setup.

Detailed Experimental Protocol

Reagent Preparation (Self-Validation Pillar)

Causality Insight: Proper reagent preparation is critical for assay reproducibility. Buffers maintain optimal pH for enzyme activity, while precise dilutions ensure accurate dose-response curves.

  • DPP-4 Assay Buffer (1X): Prepare a solution of 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 1 mM EDTA.[4] Filter sterilize and store at 4°C. Allow the buffer to warm to room temperature before use.

  • Test Compound Stock (10 mM): Dissolve (S)-3-Amino-1-methylpiperidin-2-one in 100% DMSO to a final concentration of 10 mM.

  • Positive Control Stock (1 mM): Dissolve Sitagliptin in 100% DMSO to a final concentration of 1 mM.

  • Enzyme Working Solution: On the day of the assay, thaw the recombinant DPP-4 enzyme on ice. Dilute the enzyme in 1X Assay Buffer to a final concentration that yields a robust signal within the linear range of the instrument (typically determined during assay development). Keep on ice until use.[4]

  • Substrate Working Solution: Thaw the Gly-Pro-AMC substrate. Dilute in 1X Assay Buffer to a final concentration of 200 µM.[9] Protect from light.

Assay Procedure: Step-by-Step Workflow

Trustworthiness Insight: The inclusion of multiple controls is non-negotiable. The 'Enzyme Control' represents 100% activity, the 'Blank' corrects for background fluorescence, and the 'Positive Control' validates the assay's ability to detect inhibition.

  • Compound Dilution Series:

    • Perform a serial dilution of the 10 mM Test Compound stock in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • Prepare an identical dilution series for the Sitagliptin positive control.

    • In a separate dilution plate (the "intermediate plate"), dilute each concentration 1:50 in 1X Assay Buffer. This creates a 4X final concentration plate and minimizes the final DMSO concentration in the assay to <1%.

  • Plate Setup (Final Assay Plate):

    • Add 25 µL of the 4X compound dilutions (or Sitagliptin dilutions) to the appropriate wells of a solid white 96-well plate.

    • For Enzyme Control (100% Activity) wells, add 25 µL of 1X Assay Buffer containing 2% DMSO (vehicle control).

    • For Blank (No Enzyme) wells, add 25 µL of 1X Assay Buffer containing 2% DMSO.

  • Enzyme Addition:

    • Prepare the Enzyme Reaction Mix : For each well (except Blanks), you will need 50 µL of the Enzyme Working Solution.

    • Add 50 µL of the Enzyme Working Solution to all wells except the 'Blank' wells.

    • To the 'Blank' wells, add 50 µL of 1X Assay Buffer.

    • Mix gently by tapping the plate or using a plate shaker for 30 seconds.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation and Reading:

    • Prepare the Substrate Reaction Mix : For each well, you will need 25 µL of the Substrate Working Solution.

    • Add 25 µL of the Substrate Working Solution to all wells (including Blanks) to initiate the enzymatic reaction. The total volume in each well should now be 100 µL.

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Read the fluorescence intensity (Ex: 360 nm, Em: 460 nm) in kinetic mode for 30 minutes, taking a reading every 60 seconds.[8]

G cluster_prep Preparation cluster_plate Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents 1. Prepare Buffers, Enzyme, Substrate prep_compounds 2. Create 4X Serial Dilutions of Test Compound & Control prep_reagents->prep_compounds add_compounds 3. Add 25µL of 4X Compounds (or Vehicle) to Wells prep_compounds->add_compounds add_enzyme 4. Add 50µL of Enzyme Mix (or Buffer for Blanks) add_compounds->add_enzyme incubate_1 5. Incubate 10 min @ 37°C (Inhibitor Binding) add_enzyme->incubate_1 add_substrate 6. Add 25µL of Substrate Mix (Initiate Reaction) incubate_1->add_substrate read_plate 7. Read Fluorescence Kinetics (30 min @ 37°C) add_substrate->read_plate calc_slope 8. Calculate Reaction Rate (Slope of Linear Phase) read_plate->calc_slope calc_inhibition 9. Calculate % Inhibition calc_slope->calc_inhibition plot_curve 10. Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_curve

Caption: Step-by-step experimental workflow for DPP-4 inhibition assay.

Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, plot the relative fluorescence units (RFU) against time (in minutes). Identify the linear portion of the reaction curve and calculate the slope (V = ΔRFU / Δt). This slope represents the reaction rate.[8]

  • Correct for Background: Subtract the average rate of the 'Blank' wells from the rate of all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:

    % Inhibition = (1 - (RateInhibitor / RateEnzyme Control)) * 100

  • Determine IC50: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

    • Expertise Insight: A steep Hill slope in the dose-response curve suggests strong cooperative binding, while a shallow slope might indicate complex binding kinetics or potential assay artifacts.

Expected Results & Data Presentation

The following table presents hypothetical data to illustrate expected outcomes. The IC50 for Sitagliptin should fall within the low nanomolar range, validating the assay's performance.[2]

Parameter (S)-3-Amino-1-methylpiperidin-2-one Sitagliptin (Control)
Concentration Range Tested 0.1 nM - 100 µM0.01 nM - 1 µM
Calculated IC50 e.g., 45.7 nMe.g., 5.2 nM
Hill Slope e.g., -1.1e.g., -1.0
R² of Curve Fit > 0.98> 0.99
Assay Window (S/B) > 10> 10

Conclusion

This application note provides a validated, step-by-step protocol for assessing the inhibitory activity of (S)-3-Amino-1-methylpiperidin-2-one against DPP-4. By following this guide, researchers can reliably determine the compound's in vitro potency, a crucial dataset for advancing structure-activity relationship (SAR) studies and making informed decisions in the drug discovery pipeline. The robust design, including essential controls, ensures the generation of trustworthy and reproducible data.

References

Handling and storage of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the proper handling and storage of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride, a key intermediate in pharmaceutical research. This document provides researchers, scientists, and drug development professionals with detailed protocols and safety information to ensure compound integrity and laboratory safety.

Compound Profile and Significance

This compound is a chiral synthetic building block of significant interest in medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of complex molecular scaffolds for active pharmaceutical ingredients (APIs).[1] Notably, it plays a role in the development of drugs targeting the central nervous system (CNS), including potential therapeutics for neurological and psychiatric disorders.[1] The aminopiperidinone core is also a key component in the discovery of novel calcitonin gene-related peptide (CGRP) receptor antagonists, which are investigated for the treatment of migraines.[2]

Given its role in producing enantiomerically pure drugs to enhance efficacy and reduce side effects, maintaining the stability and purity of this compound through proper handling and storage is paramount for reproducible and successful research outcomes.[1]

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 956109-56-1; 1422130-18-4 [3][4][5]
Molecular Formula C₆H₁₃ClN₂O [3][5]
Molecular Weight 164.63 g/mol [1][6]
Appearance Typically a lyophilized powder or solid. [3][7]

| Purity | ≥95% |[1][3] |

Hazard Identification and Safety Precautions

While the toxicological properties of this compound have not been fully investigated, it is crucial to handle it with care, adhering to standard laboratory safety practices.[8] Safety Data Sheets (SDS) for structurally similar compounds indicate potential hazards that should be considered.[9][10]

Core Safety Directive: Avoid all personal contact, including the inhalation of dust.[8][9] Always use this compound in a well-ventilated area or under a chemical fume hood.[8][9]

Table 2: GHS Hazard Summary (Based on similar compounds)

Classification Hazard Statement Precautionary Statement Examples
Acute Toxicity H302: Harmful if swallowed.[9] H312: Harmful in contact with skin.[9] H332: Harmful if inhaled.[9] P261: Avoid breathing dust/fumes.[9] P264: Wash skin thoroughly after handling.[9][11] P270: Do not eat, drink or smoke when using this product.[9]
Skin/Eye Irritation H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11]

| Respiratory Irritation | H335: May cause respiratory irritation.[9] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10][11] |

Emergency First Aid Procedures:
  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9][12] If irritation persists, seek medical attention.[9]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8][12]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[8][12]

  • Ingestion: Clean the mouth with water and seek immediate medical attention. Do not induce vomiting.[8][12]

Protocols for Handling and Use

Adherence to a strict protocol minimizes exposure risk and prevents contamination of the reagent.

Protocol 3.1: Receiving and Initial Inspection
  • Upon receipt, verify that the supplier container is the correct product and is undamaged.

  • Check that the container is clearly labeled and tightly sealed.[9]

  • Note the recommended storage conditions on the label and immediately transfer the compound to the appropriate storage location.

Protocol 3.2: Safe Weighing and Handling Workflow

This protocol outlines the essential steps for safely handling the compound, particularly when weighing the solid form.

  • Preparation: Ensure an eyewash station and safety shower are readily accessible.[8]

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE:

    • Safety goggles or glasses meeting EN166 or OSHA standards.[8]

    • Chemical-resistant gloves (e.g., nitrile).

    • Laboratory coat.

  • Engineering Controls: Perform all manipulations, especially weighing, within a certified chemical fume hood or a ventilated balance enclosure to prevent dust inhalation.[8]

  • Aliquotting: If the entire quantity is not needed, carefully weigh the desired amount into a separate, clean, and dry container. This practice prevents contamination of the bulk material.

  • Container Sealing: After use, securely reseal the primary container.[9]

  • Cleanup: Clean all spatulas and the weighing area thoroughly. Dispose of any contaminated materials (e.g., weighing paper, gloves) in an authorized hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[9]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling A Verify accessible safety shower & eyewash B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Transfer compound to ventilated enclosure B->C D Carefully weigh desired amount (aliquot) C->D E Transfer aliquot to reaction vessel D->E F Securely reseal primary container E->F G Clean work area & equipment F->G H Dispose of waste in approved container G->H I Wash hands thoroughly H->I

Caption: Workflow for Safe Handling of the Compound.

Storage Guidelines and Stability

Proper storage is critical to maintaining the chemical integrity and shelf life of this compound. The primary concerns are temperature and moisture.

Core Storage Directive:

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep refrigerated and protected from moisture.

Table 3: Recommended Storage Conditions

Condition Temperature Duration Rationale & Best Practices
Long-Term Storage -20°C to -80°C Up to 6 months Recommended for preserving the compound's stability from the date of receipt.[3] Aliquoting upon receipt is highly advised to avoid repeated freeze-thaw cycles, which can degrade the material.[3]

| Short-Term Storage | 4°C or 2-8°C | Up to 1 week | Suitable for working stock that will be used promptly.[3][6] Ensures the compound remains stable for immediate experimental needs. |

Incompatible Materials:

To prevent hazardous reactions, store this compound away from:

  • Strong oxidizing agents[8]

  • Strong bases[8]

  • Strong reducing agents[8]

G node_action node_action A Compound Received. Is it for immediate use (within 1 week)? A_yes Store at 2-8°C in a dry, well-ventilated area. A->A_yes Yes A_no Store at -20°C for long-term stability. A->A_no No B Will the entire stock be used at once? B_yes Proceed with use. Store any remainder according to duration. B->B_yes Yes B_no Aliquot into smaller, single-use vials before freezing at -20°C. B->B_no No A_no->B

Caption: Decision Tree for Proper Compound Storage.

Disposal Considerations

Dispose of unused compounds and contaminated materials in accordance with local, regional, and national hazardous waste regulations.[9] Do not empty into drains.[8] Waste should be handled by a licensed disposal company.

References

Application Notes and Protocols for the Scale-Up Synthesis of (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride, a valuable chiral intermediate in the pharmaceutical industry.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a robust and scalable pathway from the readily available starting material, L-ornithine hydrochloride. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful large-scale production.

Introduction and Significance

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Chiral 3-aminopiperidine scaffolds are integral to the development of novel therapeutics, making their efficient and enantiomerically pure synthesis a critical aspect of drug development.[2][3] This application note details a multi-step synthesis designed for scalability, focusing on process safety, yield optimization, and purity of the final product.

The synthetic strategy involves an initial cyclization of an L-ornithine derivative to form the core lactam structure, followed by N-methylation, and concluding with the formation of the hydrochloride salt to ensure stability and ease of handling.

Overall Synthetic Strategy

The synthesis is a three-step process commencing with L-ornithine hydrochloride. The chosen pathway is outlined below and is designed to be both efficient and scalable.

Synthetic_Pathway A L-Ornithine Hydrochloride B (S)-Methyl 2,5-diaminopentanoate dihydrochloride A->B Esterification (TMSCl or AcCl, MeOH) C (S)-3-Aminopiperidin-2-one B->C Cyclization (NaOMe, MeOH) D (S)-3-Amino-1-methylpiperidin-2-one C->D N-Methylation (Eschweiler-Clarke) E (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride (Target) D->E Salt Formation (HCl)

Caption: Overall synthetic route for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-Methyl 2,5-diaminopentanoate dihydrochloride (Intermediate I)

This initial step involves the esterification of L-ornithine hydrochloride. The use of trimethylchlorosilane (TMSCl) or acetyl chloride in methanol is a common and effective method for this transformation.[4][5]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles
L-Ornithine hydrochloride168.625.0029.65
Anhydrous Methanol32.0440.0 (50.6 L)-
Acetyl Chloride78.505.80 (5.25 L)73.88

Protocol:

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a gas scrubber (for HCl and SO₂) is rendered inert with nitrogen.

  • Charging Reagents: Charge the reactor with anhydrous methanol (40.0 kg). Cool the methanol to 0-5 °C using a chiller.

  • Slowly add L-ornithine hydrochloride (5.00 kg) to the cold methanol while stirring to form a slurry.

  • Esterification: Over a period of 2-3 hours, add acetyl chloride (5.80 kg) dropwise to the stirred slurry, maintaining the internal temperature between 0-10 °C.[5]

  • Reaction Completion: After the addition is complete, slowly warm the reaction mixture to 55-60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Crystallization and Isolation: Cool the reaction mixture to 0-5 °C and stir for 2-3 hours to allow for crystallization.

  • Filter the solid product using a centrifuge or Nutsche filter. Wash the filter cake with cold methanol (2 x 5 L).

  • Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

Expected Yield: 90-95% Purity (HPLC): >98%

Part 2: Synthesis of (S)-3-Aminopiperidin-2-one (Intermediate II)

This step involves the base-mediated cyclization of the diamino ester to form the lactam. Sodium methoxide is a strong base suitable for this transformation.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles
Intermediate I205.105.0024.38
Anhydrous Methanol32.0450.0 (63.3 L)-
Sodium Methoxide (30% in MeOH)54.0214.80 (16.4 L)82.19
Hydrochloric Acid (conc.)36.46As needed-

Protocol:

  • Reactor Setup: A 100 L reactor is prepared as in Part 1.

  • Charging Reagents: Charge the reactor with anhydrous methanol (25.0 kg) and Intermediate I (5.00 kg). Stir to dissolve/suspend. Cool the mixture to -10 to -5 °C.[5]

  • Cyclization: Slowly add the sodium methoxide solution (14.80 kg) to the reactor over 2-3 hours, ensuring the internal temperature is maintained at -10 to -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by HPLC for the disappearance of Intermediate I.

  • Neutralization: Once the reaction is complete, carefully adjust the pH to 7-8 with concentrated hydrochloric acid, while keeping the temperature below 10 °C.

  • Work-up: Filter the resulting sodium chloride precipitate. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system like isopropanol/dichloromethane to yield the free base as a solid or oil.[4]

Expected Yield: 75-85% Purity (HPLC): >97%

Part 3: Synthesis of this compound (Final Product)

The final step is the N-methylation of the lactam followed by hydrochloride salt formation. The Eschweiler-Clarke reaction is a reliable and scalable method for this transformation, utilizing formaldehyde and formic acid.[6][7][8] This method avoids the formation of quaternary ammonium salts.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (kg)Moles
Intermediate II114.153.0026.28
Formic Acid (98%)46.033.63 (3.0 L)78.84
Formaldehyde (37% aq. soln.)30.034.26 (4.2 L)52.56
Isopropanol (IPA)60.1020.0 (25.5 L)-
HCl in IPA (e.g., 5-6 M)36.46As needed-

Protocol:

  • Reactor Setup: A 50 L reactor is set up for reflux with a condenser and a gas outlet.

  • Charging Reagents: Charge the reactor with Intermediate II (3.00 kg) and formic acid (3.63 kg). Stir to dissolve.

  • Methylation Reaction: Slowly add the formaldehyde solution (4.26 kg) to the reactor. An initial exotherm may be observed.

  • Heat the reaction mixture to 90-100 °C and maintain at reflux for 8-12 hours. The evolution of carbon dioxide will be observed.[6]

  • Reaction Monitoring: Monitor the reaction by HPLC until complete conversion of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and water.

  • Salt Formation: Dissolve the crude oily residue in isopropanol (20.0 kg). Cool the solution to 0-5 °C.

  • Slowly add a solution of HCl in isopropanol until the pH of the solution is 1-2.

  • Crystallization and Isolation: Stir the mixture at 0-5 °C for 2-4 hours to induce crystallization.

  • Filter the solid product, wash with cold isopropanol (2 x 3 L), and dry under vacuum at 50 °C.

Expected Yield: 80-90% Purity (HPLC): >99% Chiral Purity (Chiral HPLC): >99.5% ee

Process Flow and Safety

The following diagram illustrates the workflow for the entire synthesis, highlighting key stages and transitions.

Workflow cluster_0 Part 1: Esterification cluster_1 Part 2: Cyclization cluster_2 Part 3: N-Methylation & Salt Formation p1_setup Reactor Setup (100L, Inert) p1_charge Charge MeOH & L-Ornithine-HCl (0-5 °C) p1_setup->p1_charge p1_reaction Add Acetyl Chloride (0-10 °C) Heat to 55-60 °C Monitor by HPLC p1_charge->p1_reaction p1_isolate Cool, Crystallize & Filter p1_reaction->p1_isolate p1_dry Vacuum Dry p1_isolate->p1_dry p2_charge Charge MeOH & Intermediate I (-10 to -5 °C) p1_dry->p2_charge Intermediate I p2_setup Reactor Setup (100L, Inert) p2_setup->p2_charge p2_reaction Add NaOMe solution (-10 to -5 °C) Stir & Monitor Neutralize with HCl p2_charge->p2_reaction p2_workup Filter NaCl & Concentrate p2_reaction->p2_workup p2_purify Purify Intermediate II p2_workup->p2_purify p3_charge Charge Intermediate II & Formic Acid p2_purify->p3_charge Intermediate II p3_setup Reactor Setup (50L, Reflux) p3_setup->p3_charge p3_reaction Add Formaldehyde Reflux at 90-100 °C Monitor by HPLC p3_charge->p3_reaction p3_workup Cool & Concentrate p3_reaction->p3_workup p3_salt Dissolve in IPA Add HCl/IPA (0-5 °C) p3_workup->p3_salt p3_isolate Crystallize, Filter & Dry p3_salt->p3_isolate QA Quality Analysis p3_isolate->QA Final Product

Caption: Step-by-step workflow for the scale-up synthesis.

Safety Considerations:

  • General: All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Acetyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Sodium Methoxide: A strong base and corrosive. It reacts exothermically with water.[1][9][10][11] Ensure the reaction is conducted under anhydrous conditions and at low temperatures to control the exotherm.

  • Formic Acid: Corrosive and should be handled with care.

  • Pressure Build-up: The Eschweiler-Clarke reaction evolves carbon dioxide, and the esterification step evolves HCl gas. Ensure adequate venting and scrubbing systems are in place.

Analytical Characterization

In-process Controls:

  • TLC/HPLC: To monitor reaction completion at each stage.

Final Product Analysis:

  • HPLC: To determine the purity of the final product.

  • Chiral HPLC: To determine the enantiomeric excess (ee%). This often requires derivatization of the amino group with a chromophoric agent like para-toluenesulfonyl chloride (PTSC) or benzoyl chloride to enhance UV detection.[12][13][14][15] A suitable column, such as a Chiralpak AD-H, can be used.[15]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Discussion and Conclusion

The presented protocol offers a scalable and robust method for the synthesis of this compound. The use of L-ornithine as a starting material provides a cost-effective and enantiomerically pure source for the desired stereocenter. The Eschweiler-Clarke reaction for N-methylation is a classic, high-yielding, and industrially viable method that avoids many of the pitfalls of other methylation techniques, such as the use of highly toxic and explosive diazomethane.[16][17][18][19][20]

Careful control of reaction temperatures, especially during the addition of reactive reagents like acetyl chloride and sodium methoxide, is critical for both safety and achieving high yields. The final crystallization step is crucial for obtaining a high-purity product suitable for further use in pharmaceutical synthesis. This detailed guide provides a solid foundation for the successful scale-up of this important chiral intermediate.

References

Application Note: Derivatization of (S)-3-Amino-1-methylpiperidin-2-one for Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[1] Specifically, chiral 3-aminopiperidin-2-one lactams serve as versatile starting points for the synthesis of compound libraries aimed at biological screening. This application note provides a detailed guide for the derivatization of (S)-3-Amino-1-methylpiperidin-2-one, a readily accessible building block. We present robust, field-proven protocols for N-acylation, N-sulfonylation, and reductive amination of the primary amino group, enabling the generation of diverse libraries suitable for high-throughput screening (HTS). The rationale behind methodological choices, detailed step-by-step protocols, characterization techniques, and considerations for library formatting are discussed to ensure scientific integrity and experimental success.

Introduction: The Strategic Value of the 3-Aminopiperidin-2-one Scaffold

The (S)-3-Amino-1-methylpiperidin-2-one core represents a valuable starting point for drug discovery campaigns. Its rigidified cyclic structure pre-organizes substituents in three-dimensional space, which can lead to favorable entropy upon binding to a biological target. The presence of a primary amine provides a reliable chemical handle for diversification, allowing for the systematic exploration of the surrounding chemical space. Derivatives of aminopiperidines have demonstrated a wide range of biological activities, including antibacterial and cognition-enhancing properties, making this scaffold a compelling choice for library synthesis.[2][3]

The goal of this guide is to provide researchers with the tools to efficiently convert this single chiral building block into a diverse library of novel chemical entities. By systematically modifying the C3-amino substituent, a wide array of functionalities can be introduced, modulating physicochemical properties such as lipophilicity, hydrogen bonding capacity, and charge state, all of which are critical determinants of biological activity and pharmacokinetic profiles.

Overall Workflow for Library Generation

The generation of a screening library from a single scaffold is a multi-step process that requires careful planning and execution. The workflow begins with the parallel synthesis of derivatives, followed by rigorous purification and characterization, and concludes with the preparation of screening-ready plates.

G cluster_0 Synthesis & Purification cluster_1 cluster_2 QC & Library Formatting start (S)-3-Amino-1- methylpiperidin-2-one acylation N-Acylation start->acylation R-COCl or R-COOH, Coupling Agent sulfonylation N-Sulfonylation start->sulfonylation R-SO2Cl, Base red_amination Reductive Amination start->red_amination R1R2C=O, Reducing Agent purification Parallel Purification (e.g., Prep-LCMS) acylation->purification sulfonylation->purification red_amination->purification qc Purity & Identity QC (LCMS, NMR) purification->qc plate Master Plate Preparation (DMSO Stocks) qc->plate assay_plate Assay-Ready Plates (Daughter Plates) plate->assay_plate

Figure 1: High-level workflow from starting material to assay-ready screening plates.

Derivatization Protocols: Targeting the C3-Amine

The primary amine of the scaffold is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The following protocols are optimized for reliability and scalability in a parallel synthesis format.

Protocol 1: N-Acylation via Activated Carboxylic Acids

N-acylation is arguably the most common reaction in medicinal chemistry for creating libraries of amides.[4] The use of coupling agents to form an active ester from a carboxylic acid in situ, followed by reaction with the amine, is a robust and general method applicable to a vast range of commercially available acids.

Causality: Amide bond formation from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive acyl-uronium species, which is readily susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the generated acid and to deprotonate the amine's ammonium salt, freeing the nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: In a 1-dram vial, add the desired carboxylic acid (1.1 equivalents, e.g., 0.11 mmol).

  • Activation: Add a solution of HATU (1.1 eq., 0.11 mmol) in anhydrous dimethylformamide (DMF, 0.5 mL). Add DIPEA (2.5 eq., 0.25 mmol) to the mixture. Allow the activation to proceed for 15 minutes at room temperature.

  • Amine Addition: To the activated acid mixture, add a solution of (S)-3-Amino-1-methylpiperidin-2-one (1.0 eq., 0.10 mmol) in anhydrous DMF (0.5 mL).

  • Reaction: Cap the vial and shake the reaction mixture at room temperature for 4-12 hours. Reaction progress can be monitored by LC-MS.

  • Work-up & Purification: Upon completion, dilute the reaction mixture with 1 mL of water and directly purify by preparative HPLC-MS using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Final Product: Lyophilize the pure fractions to yield the desired N-acylated product as a solid.

Building Block ClassRepresentative ExamplesResulting Functionality
Carboxylic Acids Benzoic acid, Phenylacetic acid, Cyclohexanecarboxylic acid, Thiophene-2-carboxylic acid, N-Boc-glycineAromatic, Aliphatic, Heterocyclic, and Amino Acid-derived Amides

Table 1: Representative carboxylic acids for generating diverse N-acyl derivatives.

Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

The sulfonamide functional group is a key bioisostere of the amide bond and is present in numerous drugs.[5] The reaction of an amine with a sulfonyl chloride is a highly efficient method for its synthesis.

Causality: Sulfonyl chlorides are highly electrophilic at the sulfur atom. The reaction proceeds via nucleophilic attack of the primary amine on the sulfonyl chloride. A base, typically pyridine or triethylamine, is required to act as a nucleophile scavenger and to neutralize the HCl byproduct generated during the reaction.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Step-by-Step Methodology:

  • Reagent Preparation: In a 1-dram vial, dissolve (S)-3-Amino-1-methylpiperidin-2-one (1.0 eq., 0.10 mmol) in anhydrous dichloromethane (DCM, 1.0 mL).

  • Base Addition: Add pyridine (2.0 eq., 0.20 mmol) to the solution and cool the vial in an ice bath (0 °C).

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.05 eq., 0.105 mmol) dropwise as a solution in DCM (0.5 mL).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor progress by LC-MS.

  • Work-up: Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 2 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Building Block ClassRepresentative ExamplesResulting Functionality
Sulfonyl Chlorides Benzenesulfonyl chloride, 4-Toluenesulfonyl chloride, Thiophene-2-sulfonyl chloride, Dansyl chlorideAromatic, Heterocyclic, and Fluorescently-tagged Sulfonamides

Table 2: Representative sulfonyl chlorides for generating diverse N-sulfonyl derivatives.

Protocol 3: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone for introducing secondary and tertiary amines.[7] The one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Causality: The reaction between the primary amine and a carbonyl compound (aldehyde or ketone) forms an iminium ion intermediate under weakly acidic conditions.[8][9] A mild reducing agent, sodium triacetoxyborohydride (STAB), is chosen because it is selective for the reduction of the protonated imine over the starting carbonyl group.[10] It is also stable in the slightly acidic conditions required for imine formation, making it ideal for a one-pot procedure.

Step-by-Step Methodology:

  • Reagent Preparation: In a 1-dram vial, combine (S)-3-Amino-1-methylpiperidin-2-one (1.0 eq., 0.10 mmol) and the desired aldehyde or ketone (1.2 eq., 0.12 mmol) in 1,2-dichloroethane (DCE, 1.0 mL).

  • Acid Catalyst: Add acetic acid (1.2 eq., 0.12 mmol) to catalyze imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq., 0.15 mmol) portion-wise to the stirring solution. A slight effervescence may be observed.

  • Reaction: Cap the vial and shake at room temperature for 6-24 hours. Monitor by LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by carefully adding 1 mL of saturated aqueous sodium bicarbonate solution. Shake and allow the layers to separate.

  • Purification: Extract the aqueous layer with DCM (3 x 2 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC-MS.

G cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_reductive_amination Reductive Amination scaffold Scaffold: (S)-3-Amino-1-methyl piperidin-2-one reagent_acyl R-COOH, HATU, DIPEA scaffold->reagent_acyl Protocol 1 reagent_sulfonyl R-SO2Cl, Pyridine scaffold->reagent_sulfonyl Protocol 2 reagent_red R1R2C=O, STAB, AcOH scaffold->reagent_red Protocol 3 product_acyl Amide Derivative product_sulfonyl Sulfonamide Derivative product_red Secondary Amine Derivative

Figure 2: Derivatization strategies targeting the C3-primary amine.

Compound Characterization and Quality Control

Trustworthiness: Every protocol must be a self-validating system. The identity and purity of each synthesized derivative must be confirmed before its inclusion in a screening library. Failure to do so can lead to false positives/negatives and wasted resources.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides rapid confirmation of the expected molecular weight of the product and an estimation of its purity (typically by UV absorbance at 214/254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For representative examples from each reaction set, full ¹H and ¹³C NMR analysis should be performed to unambiguously confirm the structure and connectivity of the newly formed bond.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, confirming the elemental composition of the synthesized molecule to within a few parts per million, offering the highest level of confidence in its identity.

Preparation for High-Throughput Screening (HTS)

Transitioning from purified compounds to a screening-ready library requires careful compound management and formatting.[11]

  • Solubilization: The vast majority of HTS campaigns utilize dimethyl sulfoxide (DMSO) as the solvent.[12] Each purified compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Plating: Using automated liquid handlers, the DMSO stock solutions are transferred into microtiter plates (e.g., 96- or 384-well formats) to create a master library plate.[13]

  • Quality Control: A crucial step is to perform a QC check on the master plate. This can involve sampling a subset of wells to confirm concentration and identity via LC-MS, ensuring no compound precipitation or degradation has occurred.

  • Assay-Ready Plates: From the master plate, "daughter" plates are created at the final assay concentration by further dilution, typically into an aqueous buffer or cell culture medium. These are the plates used directly in the biological screen.

Conclusion

The (S)-3-Amino-1-methylpiperidin-2-one scaffold provides a robust and reliable starting point for the generation of diverse chemical libraries. The N-acylation, N-sulfonylation, and reductive amination protocols detailed herein are scalable, utilize readily available reagents, and are amenable to parallel synthesis formats. By combining these efficient synthetic strategies with rigorous analytical characterization and proper library formatting, researchers can confidently generate high-quality compound collections to fuel their drug discovery and chemical biology programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Amino-1-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-1-methylpiperidin-2-one is a valuable chiral building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its stereospecific synthesis is crucial, yet researchers often face challenges in achieving high yields and enantiomeric purity. Common hurdles include incomplete reactions, formation of side products, and difficulties in purification. This guide provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions to empower researchers to overcome these obstacles and optimize their synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of (S)-3-Amino-1-methylpiperidin-2-one, structured in a question-and-answer format to provide direct and actionable solutions.

Category 1: Starting Material and Reagent Issues

Question 1: My starting material, (S)-3-Aminopiperidin-2-one, seems to be degrading or is of poor quality. How can I verify its integrity?

Answer: The stability of (S)-3-Aminopiperidin-2-one can be a concern. As a cyclic lactam, it can be susceptible to hydrolysis.

  • Causality: The primary issue is often the presence of moisture, which can lead to ring-opening of the lactam. Purity is also critical, as impurities from a previous synthetic step can interfere with the N-methylation reaction.

  • Solution & Validation:

    • Analytical Verification: Before use, confirm the identity and purity of your starting material using ¹H NMR and Mass Spectrometry. The expected molecular weight is 114.15 g/mol [1]. Compare the obtained spectra with reference data.

    • Moisture Content: Perform Karl Fischer titration to determine the water content. Ideally, it should be below 0.1%.

    • Proper Storage: Store the compound under an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C) and away from light and moisture.

    • Re-purification: If purity is low, consider recrystallization or flash chromatography before proceeding with the N-methylation step.

Question 2: The N-methylation reaction is sluggish or incomplete. What are the likely causes?

Answer: Incomplete N-methylation is a frequent roadblock. The primary causes are often related to the choice of reagents, reaction conditions, or the quality of the starting material. A common method for N-methylation of secondary amines is reductive amination using formaldehyde and a reducing agent.

  • Causality:

    • Ineffective Reducing Agent: The choice and quality of the reducing agent are paramount. Sodium cyanoborohydride or sodium triacetoxyborohydride are commonly used. If they have degraded due to improper storage, their reactivity will be diminished.

    • Suboptimal pH: The pH of the reaction is critical for reductive amination. The amine must be sufficiently nucleophilic (unprotonated) to attack the carbonyl of formaldehyde, but the iminium ion intermediate must be formed, which is favored under slightly acidic conditions.

    • Reagent Stoichiometry: An insufficient amount of formaldehyde or the reducing agent will lead to an incomplete reaction.

  • Solution & Validation:

    • Reagent Quality: Use a fresh, high-purity source of formaldehyde and your chosen reducing agent. For example, a procedure might involve adding sodium cyanoborohydride to a mixture of the amine and aqueous formaldehyde[2].

    • pH Control: Monitor and adjust the pH of the reaction mixture. For reductive amination with sodium cyanoborohydride, a pH range of 6-7 is often optimal.

    • Stoichiometry Check: Ensure you are using a slight excess of both formaldehyde (e.g., 1.2-1.5 equivalents) and the reducing agent (e.g., 1.5 equivalents)[2].

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material before proceeding with the workup.

Category 2: Reaction and Yield Optimization

Question 3: I am observing significant side product formation. What are the common side products and how can I minimize them?

Answer: Side product formation directly impacts yield and complicates purification. In the context of N-methylation via reductive amination, a few key side reactions can occur.

  • Causality:

    • Over-alkylation (Eschweiler-Clarke conditions): If using formic acid and formaldehyde, harsh conditions (high temperature) can lead to side reactions.

    • Cannizzaro Reaction: Under basic conditions, formaldehyde can disproportionate to methanol and formate, consuming the reagent.

    • Polymerization: Formaldehyde can polymerize, especially in aqueous solutions.

  • Solution & Validation:

    • Milder Conditions: Employ milder reducing agents like sodium triacetoxyborohydride, which can be used in non-aqueous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), reducing water-related side reactions.

    • Temperature Control: Perform the reaction at a controlled temperature. Reductive amination is often initiated at 0°C and then allowed to slowly warm to room temperature[2].

    • Formaldehyde Source: Use a high-quality source of formaldehyde, such as paraformaldehyde, which can be depolymerized in situ under controlled conditions to minimize side reactions.

    • In-Process Monitoring: Use TLC or LC-MS to monitor the formation of impurities. Adjust reaction time and temperature to maximize the formation of the desired product while minimizing side products.

Question 4: My overall yield is consistently low (<60%). What are the most critical parameters to investigate for improvement?

Answer: Low yield is a multi-faceted problem. A systematic approach is required to identify the bottleneck.

  • Causality:

    • Incomplete Cyclization: If your synthesis starts from a linear precursor, the intramolecular cyclization (lactamization) step is often a major yield-determining factor.

    • Purification Losses: Significant product loss can occur during extraction and chromatographic purification.

    • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time may not be optimized.

  • Solution & Validation:

    • Focus on the Lactamization Step: For syntheses involving cyclization, this is a critical point. The choice of coupling agents or the method of activation for the carboxylic acid is key. Explore different solvents and temperatures to favor the intramolecular reaction over intermolecular polymerization.

    • Optimize Workup and Extraction: Ensure the pH is correctly adjusted during aqueous workup to maximize the partitioning of your product into the organic layer. Perform multiple extractions with smaller volumes of solvent for better efficiency.

    • Systematic Parameter Optimization (DoE): Implement a Design of Experiments (DoE) approach to screen for optimal conditions. Key parameters to vary and study are summarized in the table below.

ParameterRange to InvestigateRationale & Potential Impact on Yield
Solvent Aprotic (DCM, THF) vs. Protic (Methanol)Affects reagent solubility and reaction kinetics. Methanol is common for reductive amination with NaBH₃CN[2].
Temperature 0°C to Room Temperature (RT)Controls reaction rate and minimizes side product formation. Lower temperatures often improve selectivity.
pH 5 to 8Crucial for reductive amination to balance amine nucleophilicity and iminium ion formation.
Reaction Time 2 to 24 hoursInsufficient time leads to incomplete conversion; excessive time may promote side reactions or degradation.
Category 3: Purification and Analysis

Question 5: I'm having difficulty purifying the final product. It co-elutes with impurities during column chromatography. What can I do?

Answer: Purification is often challenging due to the polar nature of the amino-lactam.

  • Causality: The polarity of (S)-3-Amino-1-methylpiperidin-2-one is similar to that of potential impurities, such as unreacted starting material or certain side products, making chromatographic separation difficult.

  • Solution & Validation:

    • Solvent System Optimization: Systematically screen different solvent systems for your silica gel chromatography. A common eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate[3]. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) can improve peak shape and resolution by deactivating acidic sites on the silica.

    • Alternative Stationary Phases: If silica gel is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very difficult separations, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase may be effective.

    • Derivatization/Protection: As a last resort, you can temporarily protect the free amine (e.g., as a Boc-carbamate). The resulting derivative will have significantly different polarity, making it easier to separate from impurities. The protecting group can then be removed in a subsequent step[4].

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for (S)-3-Amino-1-methylpiperidin-2-one?

A common and effective route starts from a chiral precursor like L-ornithine or a derivative. The key steps generally involve the protection of the amino groups, cyclization to form the piperidin-2-one ring (lactamization), followed by N-methylation and final deprotection. Another approach involves the asymmetric synthesis or chiral resolution of a suitable precursor[5][6].

Q2: How can I confirm the stereochemical purity (enantiomeric excess) of my final product?

Confirmation of enantiomeric excess (ee) is critical. This cannot be done with standard achiral HPLC or NMR. You must use a chiral analytical technique:

  • Chiral HPLC: This is the most common and reliable method. Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) with a suitable mobile phase (typically a mixture of hexanes and an alcohol like isopropanol). You will need a racemic standard of 3-Amino-1-methylpiperidin-2-one to establish the retention times of both enantiomers. High ee values, such as 98%, have been reported using this method[3].

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Sodium Cyanoborohydride/Sodium Triacetoxyborohydride: These are toxic and must be handled in a fume hood. Quench any excess reagent carefully with an appropriate protocol (e.g., addition of a bleach solution for cyanoborohydride) before disposal.

  • Formaldehyde: It is a known carcinogen and sensitizer. Handle it only in a well-ventilated fume hood.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols & Visualizations

Optimized Protocol: N-methylation of (S)-3-Aminopiperidin-2-one

This protocol is based on a standard reductive amination procedure[2].

  • Preparation: To a round-bottom flask, add (S)-3-Aminopiperidin-2-one (1.0 eq) and dissolve it in methanol (approx. 10 mL per gram of starting material).

  • Addition of Formaldehyde: Cool the solution to 0°C using an ice bath. Add aqueous formaldehyde (37 wt. %, 1.2 eq) dropwise while stirring.

  • pH Adjustment: Stir the mixture at 0°C for 15 minutes. The pH should be slightly acidic. If necessary, adjust with a few drops of acetic acid.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (or until TLC/LC-MS indicates completion).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and adjust the pH to >10 with 1M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.

Diagrams

General Synthesis Workflow

Synthesis_Workflow Start Chiral Precursor ((S)-3-Aminopiperidin-2-one) Reaction N-Methylation (Reductive Amination) Start->Reaction Formaldehyde, NaBH3CN Workup Aqueous Workup & Extraction Reaction->Workup Quench & pH Adjust Purification Column Chromatography Workup->Purification Crude Product Analysis Final Product Analysis (NMR, MS, Chiral HPLC) Purification->Analysis Purified Product

Caption: General workflow for the synthesis of (S)-3-Amino-1-methylpiperidin-2-one.

Troubleshooting Decision Tree: Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Reaction Incomplete? Start->Check_Reaction Check_Purity Significant Side Products? Check_Reaction->Check_Purity No Sol_Reagents Verify Reagent Quality & Stoichiometry. Optimize Time/Temp. Check_Reaction->Sol_Reagents Yes Check_Workup High Loss During Workup? Check_Purity->Check_Workup No Sol_Conditions Adjust pH. Control Temperature. Use Milder Reagents. Check_Purity->Sol_Conditions Yes Sol_Extraction Optimize Extraction pH. Perform Multiple Extractions. Check for Emulsions. Check_Workup->Sol_Extraction Yes End Yield Improved Check_Workup->End No Sol_Reagents->End Sol_Conditions->End Sol_Extraction->End

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this important pharmaceutical intermediate.[1] As a polar, chiral aminolactam hydrochloride salt, this compound presents unique purification hurdles that require a nuanced approach.

This guide is structured to address problems from first principles, explaining the chemical causality behind each recommendation to empower you to adapt and optimize these methods for your specific experimental context.

Section 1: Compound Profile & Initial Assessment

Before attempting any purification, a thorough understanding of the target compound's physicochemical properties is critical. This knowledge informs solvent selection, technique choice, and potential pitfalls.

Table 1: Physicochemical Properties of 3-Amino-1-methylpiperidin-2-one & its Hydrochloride Salt

PropertyFree Base ValueHydrochloride Salt ValueSource
Molecular Formula C₆H₁₂N₂OC₆H₁₃ClN₂O[2][3]
Molecular Weight 128.17 g/mol 164.63 g/mol [2][3]
Appearance (Likely an oil or low-melting solid)Solid, Lyophilized Powder[3][4]
Topological Polar Surface Area (TPSA) 46.3 ŲNot directly applicable (ionic)[2][5]
General Solubility More soluble in organic solventsMore soluble in polar, protic solvents (water, alcohols)General chemical principles

The hydrochloride salt form is employed to facilitate handling and improve stability, as the free amine is basic and potentially hygroscopic. However, this salt form introduces high polarity, which is a central theme in its purification challenges.

Initial Purity Assessment: Where Do I Start?

Question: My synthesis is complete. How do I get a quick, reliable snapshot of my crude product's purity before choosing a large-scale purification method?

Answer: A multi-pronged analytical approach is best.

  • Thin-Layer Chromatography (TLC): TLC is invaluable for a rapid, qualitative assessment. Due to the high polarity and basicity of the amine, standard silica gel plates can lead to significant streaking.

    • Expert Tip: To counteract streaking, use a mobile phase doped with a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (e.g., Dichloromethane:Methanol:Ammonium Hydroxide 89:10:1).[6] Alternatively, commercially available amine-functionalized silica plates or basic alumina plates can provide much sharper spots.[7]

  • ¹H NMR Spectroscopy: A crude NMR spectrum is the most powerful tool for identifying major impurities. Look for unreacted starting materials, residual solvents, and byproducts from side reactions. The relative integration of impurity peaks versus your product peaks provides a semi-quantitative purity estimate.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For a more quantitative view, LC-MS is ideal. It will not only quantify impurities but also provide their mass, aiding in their identification. Reversed-phase chromatography is common, but hydrophilic interaction chromatography (HILIC) can be an excellent alternative for highly polar compounds like this one.[8]

Section 2: Troubleshooting Recrystallization

Recrystallization is the most efficient and scalable purification method if the compound's purity is already reasonably high (>90-95%). The goal is to find a solvent system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs) - Recrystallization

Question: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid form, leading to the formation of a supersaturated liquid phase instead of a crystalline solid. This is common with salts that can depress the freezing point of the solvent.

Causality & Solution Workflow:

Caption: Decision workflow for troubleshooting oiling out during recrystallization.

Question: I can't find a single solvent that works for recrystallization. What should I try?

Answer: A two-solvent (or multi-solvent) system is the standard solution. For a highly polar salt like this, a common and effective approach involves a polar "good" solvent and a less polar "anti-solvent".

  • Good Solvents (High Polarity): Methanol, Ethanol, Isopropanol.[9] These will readily dissolve the hydrochloride salt.

  • Anti-Solvents (Lower Polarity): Diethyl ether, Ethyl acetate, Acetone, Dichloromethane (DCM).[9] The salt should be insoluble in these.

Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of a hot "good" solvent (e.g., isopropanol). Aim for a clear, saturated solution at or near the solvent's boiling point.

  • Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" (e.g., ethyl acetate) dropwise with vigorous stirring. Continue adding until you observe persistent cloudiness (turbidity). This indicates you have reached the point of saturation for the mixed solvent system.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the turbidity, resulting in a clear, supersaturated solution.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold "anti-solvent" to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Section 3: Troubleshooting Column Chromatography

When recrystallization is ineffective due to the presence of similarly soluble impurities, column chromatography is the next logical step. However, the polar and basic nature of the analyte makes standard silica gel chromatography challenging.

Frequently Asked Questions (FAQs) - Chromatography

Question: My compound streaks badly or won't elute from a standard silica gel column. Why?

Answer: This is a classic problem when purifying basic amines on standard silica gel.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine hydrochloride can engage in strong acid-base interactions with these sites, leading to irreversible adsorption (streaking) or even degradation.[10]

Solutions:

  • Mobile Phase Modification: Add a competing base to the mobile phase to "neutralize" the acidic silanols. A common eluent system is Dichloromethane/Methanol with 1-2% triethylamine (TEA) or ammonium hydroxide.[10] The competing base occupies the acidic sites on the silica, allowing your compound of interest to travel through the column more freely.

  • Use a Different Stationary Phase: This is often the superior solution.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[7]

    • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment and preventing interactions with the analyte.[11] It is highly effective for purifying polar amines.

    • Reversed-Phase Chromatography: Using a C18 column with a mobile phase of water/acetonitrile or water/methanol (often with a pH modifier like formic acid or TFA) can be very effective. The highly polar hydrochloride salt will elute early in the gradient.[7]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or an amino column) with a high-organic mobile phase.[8] It's particularly well-suited for separating very polar compounds that show little or no retention in reversed-phase chromatography.[8]

Caption: Troubleshooting chromatography issues for basic amines.

Section 4: Alternative Purification Strategies

Question: My compound is still impure after recrystallization and chromatography. Are there other options?

Answer: Yes. If challenging impurities persist, consider a strategy that exploits the chemical nature of your compound.

  • Salt to Free Base and Back: This is a powerful cleanup technique.

    • Protocol:

      • Dissolve the impure hydrochloride salt in water.

      • Basify the aqueous solution to a pH > 10 using a base like NaOH or K₂CO₃. This converts your compound to its free-base form.

      • Extract the free base into an organic solvent like Dichloromethane or Ethyl Acetate. Many polar, salt-like impurities will remain in the aqueous layer.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

      • Bubble dry HCl gas through the organic solution, or add a solution of HCl in a solvent like ether or dioxane.[12] The pure this compound should precipitate out.

      • Collect the pure salt by filtration.

  • Boc-Protection and Deprotection: If impurities are difficult to separate from the amine, you can temporarily protect the primary amine with a tert-butyloxycarbonyl (Boc) group.[6] The resulting Boc-protected compound is much less polar and significantly easier to purify via standard silica gel chromatography. After purification, the Boc group is easily removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane to regenerate the pure hydrochloride salt.[6][12]

References

Side product formation in the synthesis of (S)-3-Amino-1-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-3-Amino-1-methylpiperidin-2-one

Welcome to the technical support guide for the synthesis of (S)-3-Amino-1-methylpiperidin-2-one. This critical chiral intermediate is a foundational building block in the development of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders[1]. Maintaining chemical and enantiomeric purity during synthesis is paramount to ensuring the safety and efficacy of the final drug product.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the mechanistic origins of common side products and provide validated strategies to mitigate their formation.

Section 1: Overview of the Synthetic Pathway

A common and efficient route to (S)-3-Amino-1-methylpiperidin-2-one begins with a protected, enantiopure starting material such as L-ornithine or L-glutamic acid[2]. The synthesis generally involves two critical stages:

  • Lactam Formation: Cyclization of the linear amino acid derivative to form the piperidin-2-one ring.

  • N-Methylation: Introduction of the methyl group onto the lactam nitrogen.

Each stage presents unique challenges and potential for impurity generation. The following diagram illustrates this general workflow and highlights key areas for troubleshooting.

G cluster_0 Stage 1: Lactam Formation cluster_1 Stage 2: N-Methylation cluster_side_products Potential Side Product Formation Start Protected L-Ornithine (or derivative) Cyclization Intramolecular Cyclization Start->Cyclization Activation & Base Lactam (S)-3-Amino-piperidin-2-one (Protected) Cyclization->Lactam Racemization Racemization Cyclization->Racemization Harsh Conditions IncompleteCyclization Incomplete Cyclization Cyclization->IncompleteCyclization Deprotection Deprotection (if needed) Lactam->Deprotection Methylation N-Methylation Deprotection->Methylation Methylating Agent (e.g., MeI, Formaldehyde) Product (S)-3-Amino-1-methyl- piperidin-2-one Methylation->Product Methylation->Racemization Strong Base OverMethylation Over-Methylation Methylation->OverMethylation IncompleteMethylation Incomplete Methylation Methylation->IncompleteMethylation G S_Isomer (S)-Isomer (Chiral Center at C3) Enolate Planar Achiral Enolate Intermediate S_Isomer->Enolate Alpha-Proton Abstraction Base Base (B:) Protonation Re-protonation (H-B+) Enolate->Protonation Non-selective Racemic Racemic Mixture ((S)- and (R)-Isomers) Protonation->Racemic

References

Technical Support Center: Navigating the Solution Stability of (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (S)-3-Amino-1-methylpiperidin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles and implementing robust experimental practices, you can ensure the integrity and reproducibility of your results.

Introduction to this compound and its Stability Profile

This compound is a chiral cyclic compound featuring a δ-lactam ring. While specific stability data for this exact molecule is not extensively published, its structural components—a lactam ring and an α-amino group—provide a strong basis for predicting its behavior in solution. Lactam-containing molecules, particularly β-lactams, are known to be susceptible to degradation, primarily through hydrolysis of the lactam ring. This degradation is highly dependent on environmental factors such as pH, temperature, and the presence of other chemical species.[1][2][3] This guide synthesizes established principles of lactam chemistry to provide actionable advice for maintaining the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in a neutral aqueous buffer (pH 7.4) and observed a loss of compound over time. What is the likely cause?

A1: The most probable cause of degradation in a neutral aqueous solution is the hydrolysis of the δ-lactam ring. The lactam functional group, a cyclic amide, is susceptible to cleavage by water. This reaction is catalyzed by both hydroxide and hydronium ions, meaning that degradation can occur under basic, acidic, and even neutral conditions.[2][3] For many lactams with an α-amino group, the rate of hydrolysis follows a U-shaped curve with respect to pH, with a region of maximum stability typically in the acidic range (e.g., pH 4-6).[1] At pH 7.4, you are operating in a region where hydroxide-ion-catalyzed hydrolysis can be significant.

Q2: What is the primary degradation product I should expect to see?

A2: The hydrolysis of the lactam ring in (S)-3-Amino-1-methylpiperidin-2-one will result in the formation of the corresponding ring-opened amino acid, (S)-4-amino-5-(methylamino)pentanoic acid. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be able to separate the parent compound from this more polar degradation product.

Visualizing the Primary Degradation Pathway

The diagram below illustrates the proposed hydrolytic degradation of (S)-3-Amino-1-methylpiperidin-2-one.

G cluster_main Proposed Hydrolytic Degradation Pathway parent (S)-3-Amino-1-methylpiperidin-2-one (Intact Lactam) degradant (S)-4-amino-5-(methylamino)pentanoic acid (Ring-Opened Product) parent->degradant  Hydrolysis (H₂O) (Catalyzed by H⁺ or OH⁻)

Caption: Proposed hydrolytic degradation pathway of the target compound.

Q3: How does temperature affect the stability of my solution?

A3: As with most chemical reactions, the rate of hydrolysis is highly dependent on temperature. An increase in temperature will accelerate the degradation of the lactam ring.[2][4] If you are experiencing stability issues, one of the first and most effective measures is to reduce the storage temperature of your solution. For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For longer-term storage, consider freezing at -20 °C or -80 °C.[5] However, be mindful of freeze-thaw cycles, which can introduce their own stability issues for some molecules.

Q4: Can the choice of buffer components impact the stability?

A4: Yes, buffer species can act as catalysts for hydrolysis, a phenomenon known as general acid-base catalysis.[6] While often a secondary effect compared to pH and temperature, it is a factor to consider. For instance, phosphate and borate buffers have been shown to influence the degradation rates of some lactams.[6] If you suspect buffer-catalyzed degradation, you could try preparing your solution in a different buffer system at the same pH and comparing the stability.

Q5: My experiments require a basic pH. How can I mitigate the expected rapid degradation?

A5: Working at a basic pH will significantly increase the rate of hydroxide-catalyzed hydrolysis.[7] If a basic pH is unavoidable, the following strategies can help:

  • Prepare solutions fresh: Make the solution immediately before use.

  • Keep it cold: Perform all manipulations on ice to slow the degradation rate.

  • Minimize time at basic pH: If possible, add the compound to the basic solution at the very last moment before your assay or reaction begins.

  • Consider aprotic solvents: If your experimental system allows, dissolving the compound in a compatible aprotic solvent (e.g., DMSO, DMF) as a concentrated stock and then diluting it into your aqueous buffer at the last minute can minimize its exposure time to aqueous basic conditions.

Troubleshooting Guide: A Root Cause Analysis Approach

When you encounter unexpected results that may be related to compound instability, a systematic approach is key.

Problem: Assay signal is decreasing over the course of an experiment, or results are not reproducible between days.

This is a classic sign of compound instability in your assay medium.

G cluster_troubleshooting Troubleshooting Workflow for Instability start Inconsistent Results/ Signal Loss check_solid 1. Verify Solid Compound Integrity (Proper storage, appearance) start->check_solid check_stock 2. Assess Stock Solution Stability (Solvent, storage temp, age) check_solid->check_stock check_working 3. Evaluate Working Solution Stability (Buffer pH, temp, time) check_stock->check_working protocol 4. Implement Stability-Indicating Assay (e.g., HPLC time course) check_working->protocol remediate 5. Remediate (Adjust pH, lower temp, fresh prep) protocol->remediate end Stable & Reproducible Assay remediate->end

Caption: A systematic workflow for troubleshooting stability issues.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound in your specific solution, a forced degradation study or a preliminary stability time course is highly recommended.[8][9][10]

Protocol: Preliminary Stability Assessment using HPLC

This protocol will help you determine the rate of degradation in your chosen buffer.

Objective: To quantify the percentage of intact this compound remaining over time in a specific solution.

Materials:

  • This compound

  • Your chosen buffer/solvent system

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled incubator or water bath

Methodology:

  • Develop an HPLC Method:

    • Establish an isocratic or gradient HPLC method that provides a sharp, well-resolved peak for the parent compound. A C18 column is a good starting point.

    • The mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent like acetonitrile or methanol.

    • Determine a suitable detection wavelength using a UV scan of the compound.

    • Ensure the method is sensitive enough to detect the parent compound at your target concentration.

  • Prepare the Stability Study Sample:

    • Accurately prepare a solution of this compound in your buffer of interest at a known concentration (e.g., 1 mg/mL).

    • Verify and record the initial pH of the solution.

  • Set Up the Time Course:

    • Transfer aliquots of the solution into several sealed vials.

    • Store the vials at the desired temperature (e.g., room temperature, 37 °C).

  • Analyze Samples Over Time:

    • Immediately after preparation (T=0), inject an aliquot onto the HPLC and record the peak area of the parent compound.

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from storage, allow it to come to room temperature if necessary, and inject an aliquot.

    • Record the peak area of the parent compound at each time point. Look for the appearance of new, earlier-eluting peaks, which could be the degradation product.

  • Calculate and Interpret Results:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Time PointPeak Area (Parent Compound)% Remaining
0 hr1,500,000100%
2 hr1,425,00095%
4 hr1,350,00090%
8 hr1,200,00080%
24 hr750,00050%
48 hr375,00025%
Table 1: Example Data from a Preliminary Stability Study. This table illustrates how to present the data from the HPLC time course experiment to easily track the degradation of the compound.

Key Takeaways and Best Practices

  • pH is Critical: The stability of (S)-3-Amino-1-methylpiperidin-2-one is expected to be highly pH-dependent. For maximal stability, consider formulating solutions in the mildly acidic range (pH 4-6).

  • Temperature Accelerates Degradation: Always store solutions at the lowest practical temperature. Prepare stock solutions in aprotic solvents like DMSO if possible and store them at -20°C or -80°C.

  • Fresh is Best: For critical experiments, especially in neutral or basic buffers, prepare solutions immediately before use.

  • Verify with Data: Do not assume stability. When troubleshooting or establishing a new assay, a simple time-course experiment using HPLC can provide definitive answers and save significant time and resources.

  • Consider Excipients: Be aware that other components in your formulation, including metal ions, can potentially catalyze degradation.[1]

By applying these principles and protocols, you can effectively manage the stability of this compound in your research, leading to more reliable and reproducible outcomes.

References

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-3-Amino-1-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (S)-3-Amino-1-methylpiperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantiomeric purity of this critical chiral intermediate. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your experimental outcomes.

Introduction

(S)-3-Amino-1-methylpiperidin-2-one is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Achieving high enantiomeric excess (ee) is often a critical parameter that dictates the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting and enhancing the enantiomeric excess of this compound through various methodologies, including asymmetric synthesis, chiral resolution, and enzymatic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure (S)-3-Amino-1-methylpiperidin-2-one?

There are three main strategies to produce enantiomerically enriched (S)-3-Amino-1-methylpiperidin-2-one:

  • Asymmetric Synthesis: This "chiral-by-design" approach involves creating the desired stereocenter during the synthesis of the piperidinone ring.[1][2][3][4][5] This can be achieved using chiral auxiliaries, chiral catalysts, or chiral starting materials.[6] For instance, the alkylation of a piperidin-2-one precursor using a chiral auxiliary can induce high diastereoselectivity.[6]

  • Chiral Resolution: This method involves separating a racemic mixture of 3-Amino-1-methylpiperidin-2-one. Common techniques include:

    • Diastereomeric Salt Crystallization: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[7][]

    • Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.[9][10]

  • Enzymatic Resolution: This highly selective method utilizes enzymes, such as lipases or transaminases, to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.[11][12][13][14]

Q2: Why is achieving high enantiomeric excess so important in drug development?

In pharmacology, enantiomers of a chiral drug can have significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects. Therefore, regulatory agencies like the FDA often require the development of single-enantiomer drugs to ensure safety and efficacy.

Q3: What analytical techniques are used to determine the enantiomeric excess?

The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Other methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: These reagents form diastereomeric complexes with the enantiomers, leading to distinguishable signals in the NMR spectrum.[9]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low Enantiomeric Excess from Asymmetric Synthesis

Scenario: You have attempted an asymmetric synthesis, for example, using a chiral auxiliary for alkylation, but the resulting diastereomeric excess (and subsequent enantiomeric excess after auxiliary removal) is lower than expected.

Root Cause Analysis and Solutions:

  • Incomplete Deprotonation: In metal-based alkylations (e.g., using s-BuLi), incomplete deprotonation can lead to a mixture of reactions and lower selectivity.

    • Solution: Ensure anhydrous conditions and use a sufficient excess of the strong base. A study on a similar N-protected 3-methylpiperidin-2-one showed that using 2.5 equivalents of s-BuLi for an unprotected hydroxyl-containing chiral auxiliary led to a single isomer, whereas 1.5 equivalents for a protected version gave a mixture of diastereomers.[6]

  • Incorrect Reaction Temperature: The temperature can significantly impact the transition state energies of the diastereoselective reaction.

    • Solution: Carefully control the reaction temperature. For many lithium enolate alkylations, temperatures of -78 °C are optimal to maximize stereoselectivity.

  • Steric Hindrance and Auxiliary Choice: The chiral auxiliary may not be providing sufficient steric hindrance to direct the incoming electrophile effectively.

    • Solution: Experiment with different chiral auxiliaries that have varying steric bulk or coordinating groups.

Workflow for Optimizing Asymmetric Alkylation

Caption: Decision workflow for troubleshooting low diastereomeric excess in asymmetric alkylation.

Problem 2: Poor Separation in Chiral Chromatography

Scenario: You are trying to resolve a racemic mixture of 3-Amino-1-methylpiperidin-2-one using chiral HPLC, but the enantiomers are co-eluting or showing poor resolution.

Root Cause Analysis and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of a chiral column is highly dependent on the nature of the CSP and its interaction with the analyte.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for amine separations.[10]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and their concentrations, plays a crucial role in resolution.

    • Solution: Systematically vary the mobile phase. For basic compounds like amines, adding a small amount of an amine modifier (e.g., diethylamine, DEA) can improve peak shape and resolution. Experiment with different organic modifiers (e.g., isopropanol, ethanol) and their ratios with the hexane or heptane mobile phase.

  • Derivative Formation: The primary amine may not be interacting strongly or specifically enough with the CSP.

    • Solution: Consider derivatizing the amine with a suitable protecting group (e.g., Boc, Cbz) before chromatography. This can alter the molecule's conformation and introduce new interaction points with the CSP, often leading to better separation.

Table 1: Chiral HPLC Optimization Parameters
ParameterInitial ConditionOptimization StrategyRationale
Chiral Stationary Phase Chiralcel OD-HScreen Chiralpak IA, IB, IC, etc.Different CSPs offer different chiral recognition mechanisms.
Mobile Phase Hexane/IPA (90/10)Vary IPA % (5-20%). Try Ethanol as modifier.Modulates retention and enantioselectivity.
Additive NoneAdd 0.1% Diethylamine (DEA)Improves peak shape for basic analytes.
Flow Rate 1.0 mL/minAdjust between 0.5 - 1.5 mL/minOptimizes resolution and analysis time.
Temperature AmbientControl at 25°C, or test 15°C and 40°CTemperature can affect the thermodynamics of interaction.
Problem 3: Inefficient Enzymatic Resolution

Scenario: You are using a lipase or a transaminase for the kinetic resolution of racemic 3-Amino-1-methylpiperidin-2-one, but the reaction is slow, or the enantiomeric excess of the product/remaining substrate is low.

Root Cause Analysis and Solutions:

  • Suboptimal Enzyme Choice: Not all enzymes will exhibit high enantioselectivity for a specific substrate.

    • Solution: Screen a panel of commercially available enzymes. For amines, ω-transaminases are particularly effective.[14] Studies have shown successful synthesis of (R)- and (S)-3-amino-1-Boc-piperidine using different immobilized ω-transaminases.[14]

  • Unfavorable Reaction Equilibrium (for Transaminases): Transaminase reactions are often reversible, which can limit the conversion and final enantiomeric excess.

    • Solution: Employ a strategy to shift the equilibrium. Using isopropylamine as the amine donor is effective because the co-product, acetone, is volatile and can be removed, driving the reaction forward.[14] Alternatively, coupling the reaction with another enzyme that consumes the pyruvate by-product can also be highly effective.[16]

  • Incorrect pH, Temperature, or Solvent: Enzyme activity and stability are highly dependent on the reaction conditions.

    • Solution: Optimize the pH, temperature, and co-solvent. Most transaminase reactions are run in aqueous buffers (e.g., pH 7.5-8.0) at temperatures around 30-50°C.[16][17]

  • Enzyme Inhibition: The substrate or product may inhibit the enzyme at higher concentrations.

    • Solution: Perform the reaction at a lower substrate concentration or use a fed-batch approach.

Experimental Protocol: Enzymatic Asymmetric Synthesis using ω-Transaminase
  • Enzyme and Reagent Preparation: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0). Dissolve the N-protected 3-piperidone substrate, the amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP).

  • Reaction Setup: Add the immobilized ω-transaminase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 50°C) with gentle agitation.[17]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Purification: Once the reaction is complete, filter off the immobilized enzyme. Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.

  • Enantiomeric Excess Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

Workflow for Optimizing Enzymatic Resolution

Caption: Troubleshooting workflow for enzymatic resolution of 3-Amino-1-methylpiperidin-2-one.

Problem 4: Difficulty with Crystallization-Induced Dynamic Resolution

Scenario: You are attempting a crystallization-induced dynamic resolution (CIDR) to obtain a single enantiomer in high yield and ee, but the process is not working efficiently.

Root Cause Analysis and Solutions:

  • Inefficient Racemization: The in-situ racemization of the undesired enantiomer is too slow compared to the crystallization of the desired diastereomeric salt.

    • Solution: The choice of racemization catalyst and conditions is critical. For amines, photoredox-mediated racemization using an iridium chromophore and a thiol cocatalyst has been shown to be effective under mild conditions.[18] For related lactams, dynamic kinetic resolution can be achieved using various catalysts.[19][20][21]

  • Poor Choice of Resolving Agent: The chiral resolving acid may not form a salt that crystallizes readily or with high diastereomeric purity.

    • Solution: Screen a variety of commercially available chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid). The choice of solvent is also crucial for selective crystallization.

  • Unfavorable Solubility Profile: The diastereomeric salts may have similar solubilities, preventing effective separation by crystallization.

    • Solution: Systematically screen different solvents and solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.

Conclusion

Improving the enantiomeric excess of (S)-3-Amino-1-methylpiperidin-2-one requires a systematic and informed approach. By understanding the underlying principles of asymmetric synthesis, chiral resolution, and enzymatic methods, researchers can effectively troubleshoot and optimize their experimental protocols. This guide provides a framework for identifying the root causes of common problems and implementing logical, evidence-based solutions. Always ensure that you are using appropriate analytical techniques, such as chiral HPLC, to accurately monitor your progress and validate your results.

References

Mitigating racemization during the synthesis of chiral piperidinones

Author: BenchChem Technical Support Team. Date: January 2026

A-TS-GUIDE-2025

Welcome to the technical support center for chiral piperidinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Piperidinone scaffolds are vital in medicinal chemistry, and preventing racemization is critical for ensuring therapeutic efficacy and safety.[1][2] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization

This section covers the core principles behind racemization in the context of chiral piperidinone synthesis.

Q1: What is racemization and why is it a critical issue for piperidinone synthesis?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[3][4] In piperidinone synthesis, the chiral centers—often the carbon atom alpha (α) to the carbonyl group—are susceptible to losing their defined three-dimensional arrangement. Since the biological activity of a drug molecule is often dependent on its specific stereochemistry, unintended racemization can lead to a dramatic loss of potency, altered pharmacological profiles, or the introduction of undesired side effects.[1] Therefore, controlling stereochemistry is paramount.

Q2: What is the most common mechanism for racemization in piperidinone synthesis?

A2: The most prevalent mechanism is base-catalyzed epimerization via an enolate intermediate.[5][6][7] The proton on the carbon atom alpha to the piperidinone's carbonyl group is acidic. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate.[3][8] Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of both stereoisomers and thus, racemization.[3][9]

Below is a diagram illustrating this critical mechanism.

G cluster_0 Base-Catalyzed Epimerization at α-Carbon Start (R)-Chiral Piperidinone (Stereocenter at α-Carbon) Intermediate Planar, Achiral Enolate Intermediate Start->Intermediate Base1 Base (B:) End_R (R)-Chiral Piperidinone Intermediate->End_R + H+ (Protonation Face A) End_S (S)-Chiral Piperidinone Intermediate->End_S + H+ (Protonation Face B) ProtonSource Conjugate Acid (BH+) Racemate Racemic Mixture End_R->Racemate End_S->Racemate

Caption: Mechanism of base-catalyzed racemization via an achiral enolate.

Q3: Can acidic conditions also cause racemization?

A3: Yes, though often less rapid than base-catalyzed pathways for α-carbonyl stereocenters, acidic conditions can also promote racemization. This occurs through the formation of an enol intermediate, which is also planar and achiral at the α-carbon.[3][8] This is particularly relevant during steps like the deprotection of acid-sensitive groups (e.g., N-Boc), where prolonged exposure to strong acids can compromise stereochemical integrity.[10][11]

Section 2: Troubleshooting Guide - Common Scenarios & Mitigation Protocols

This section addresses specific experimental problems with detailed explanations and actionable protocols.

Scenario 1: Amide Coupling & Peptide Bond Formation

Q: I'm coupling an N-protected chiral amino acid to a piperidine fragment and observing significant racemization of the amino acid stereocenter. My coupling reagent is DCC. What is happening and how can I fix it?

A: Explanation of the Problem: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[12] While effective, this intermediate is prone to an intramolecular side reaction, especially with N-acyl protected amino acids, forming an oxazolone (azlactone). The proton at the chiral center of the oxazolone is highly acidic and readily epimerizes.[13] This pathway is a well-documented cause of racemization during peptide synthesis.[13]

Mitigation Strategies & Protocols:

  • Inclusion of Additives: The most common and effective solution is the addition of a nucleophilic agent that intercepts the O-acylisourea intermediate faster than oxazolone formation.[14][15] This forms a more stable activated ester intermediate that is less prone to racemization.

    AdditiveChemical NameKey Advantage
    HOBt 1-HydroxybenzotriazoleThe classic and cost-effective choice for suppressing racemization.[12][14][15]
    HOAt 1-Hydroxy-7-azabenzotriazoleMore effective than HOBt at accelerating coupling and suppressing racemization, but has explosive properties.[12]
    Oxyma Pure Ethyl cyanohydroxyiminoacetateA non-explosive, highly effective alternative to HOBt and HOAt with excellent racemization suppression.[12]
  • Switching Coupling Reagents: Consider using modern uronium or phosphonium-based coupling reagents that have built-in mechanisms to suppress racemization.

    Reagent ClassExampleMechanism & Advantage
    Uronium Salts HATU Forms an activated ester rapidly with low racemization tendency. Widely used and highly effective.[16]
    Phosphonium Salts PyBOP Generates OBt esters in situ, minimizing racemization and avoiding carcinogenic byproducts associated with older reagents like BOP.[12][14]
    Novel Reagents Ynamides Act as coupling reagents under extremely mild conditions with no observed racemization in investigated peptide syntheses.[17]

Recommended Protocol (HATU Coupling):

  • Dissolve the N-protected amino acid (1.0 eq.) and the additive (e.g., Oxyma Pure, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), to the solution and stir for 2-5 minutes.

  • Add HATU (1.1 eq.) to the mixture and allow it to pre-activate for 5-10 minutes at room temperature.

  • Add the piperidine amine component (1.0 eq.) to the activated mixture.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Perform a standard aqueous workup to isolate the product.

Caption: Decision workflow for selecting a low-racemization coupling method.

Scenario 2: Manipulation of the Piperidinone Ring

Q: I am attempting a reaction on a chiral 2-substituted piperidinone that requires a strong base (e.g., LDA), but I'm losing all stereochemical purity at the C2 position. Why does this happen?

A: Explanation of the Problem: The C2 position is directly alpha to the piperidinone carbonyl. Using a strong, non-hindered base will rapidly and irreversibly deprotonate this position, forming the planar enolate.[8][9] As explained in FAQ Q2, this enolate is achiral. Any subsequent reaction or quenching of this intermediate will proceed with little to no stereocontrol, leading to complete racemization. The kinetics of racemization are often accelerated by stronger bases and higher temperatures.[18][19][20]

Mitigation Strategies & Protocols:

  • Lowering Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C). Lower temperatures significantly decrease the rate of proton exchange and can help preserve stereochemical integrity if the subsequent reaction is very fast.[18]

  • Solvent Choice: The choice of solvent can influence racemization rates. Aprotic, non-polar solvents are generally preferred. Polar aprotic solvents like DMSO can sometimes accelerate racemization by effectively solvating cations and leaving the base more reactive.[21]

  • Use of Chiral Auxiliaries: If the synthesis allows, introduce a chiral auxiliary that can direct the stereochemical outcome of the reaction. This is a foundational strategy in asymmetric synthesis.[22]

  • Alternative Synthetic Routes: The most robust solution is often to redesign the synthesis to avoid placing a stereocenter at a position that requires deprotonation. Consider strategies where the stereocenter is set under non-racemizing conditions, such as:

    • Asymmetric Hydrogenation: Reduction of a corresponding enamine or pyridinium precursor.

    • Enzymatic Resolutions: Using enzymes like lipases to selectively react with one enantiomer, allowing for separation.[23][24]

    • Chiral Pool Synthesis: Starting from an enantiomerically pure starting material where the desired stereocenter is already established.

Recommended Protocol (Low-Temperature Deprotonation):

  • Set up the reaction under a strict inert atmosphere (Nitrogen or Argon).

  • Dissolve the chiral piperidinone substrate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (e.g., LDA, freshly prepared or titrated) dropwise to the cooled solution.

  • Allow the deprotonation to proceed for a minimal amount of time (e.g., 15-30 minutes) before adding the electrophile.

  • Quench the reaction at -78 °C before allowing it to warm to room temperature.

  • Analyze the enantiomeric excess (ee) of the product immediately using chiral HPLC or SFC.

Scenario 3: Protecting Group Manipulations

Q: After removing an N-Boc protecting group with 20% TFA in DCM, I'm observing partial epimerization at a stereocenter alpha to a carbonyl on my piperidinone ring. I thought this was a standard procedure.

A: Explanation of the Problem: While standard, N-Boc deprotection using strong acids like Trifluoroacetic Acid (TFA) creates a highly acidic environment.[10][11] This environment can catalyze the formation of the enol tautomer of the piperidinone carbonyl, leading to epimerization.[3] The risk is compounded by longer reaction times, elevated temperatures, and the inherent acidity of the α-proton. Even 0.1% TFA can cause slow degradation of stereocenters if left for hours.[11]

Mitigation Strategies & Protocols:

  • Milder Acidic Conditions: Use a less aggressive acid or more dilute conditions.

    • HCl in Dioxane/EtOAc: 4M HCl in dioxane is a common alternative. It is often faster and can be used at 0 °C to minimize side reactions.

    • p-Toluenesulfonic acid (pTSA): Can be effective under milder conditions, sometimes in deep eutectic solvents for a greener approach.[25][26]

    • Minimize TFA Concentration and Time: Use the lowest concentration of TFA that provides efficient deprotection (e.g., 5-10%) and strictly monitor the reaction to avoid unnecessary exposure.

  • Non-Acidic Deprotection Methods: If the molecule is particularly sensitive, consider methods that avoid strong Brønsted acids.

    • Thermal Deprotection: Heating the N-Boc protected compound, sometimes in a high-boiling point solvent like dioxane/water, can cause thermal cleavage of the Boc group.[10]

    • TMSI: Trimethylsilyl iodide (TMSI) in DCM can effect neutral deprotection, often buffered with a mild base like sodium bicarbonate.[10]

Recommended Protocol (Milder Acidic Deprotection):

  • Dissolve the N-Boc piperidinone in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-chilled solution of 4M HCl in dioxane (4-5 equivalents).

  • Monitor the reaction closely by TLC every 15-30 minutes.

  • Upon completion (typically 1-2 hours), immediately quench the reaction by adding a saturated solution of sodium bicarbonate or by concentrating the solvent in vacuo.

  • Promptly isolate and purify the product to prevent prolonged exposure to any residual acid.

References

Technical Support Center: Optimizing Catalyst Loading in Reactions Involving (S)-3-Amino-1-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals. This resource addresses the critical aspects of optimizing catalyst loading for asymmetric reactions involving the chiral building block, (S)-3-Amino-1-methylpiperidin-2-one. This molecule is a valuable synthon in the development of novel pharmaceuticals, particularly those targeting the central nervous system.[1][2] Its chiral nature makes it a key component in asymmetric synthesis, often as a precursor to or a component of a chiral catalyst or auxiliary.[1] This guide will provide troubleshooting protocols and frequently asked questions to navigate the complexities of catalyst optimization in this context.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during your experiments, with a focus on reactions where (S)-3-Amino-1-methylpiperidin-2-one or its derivatives are employed as organocatalysts or ligands in a catalytic system.

Issue 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a frequent challenge in asymmetric catalysis.[3][4] Several factors can contribute to this outcome.

Question: My reaction is producing the desired product, but the enantioselectivity is poor. What are the potential causes and how can I improve it?

Answer:

Several factors can lead to low enantioselectivity. A systematic approach to troubleshooting is recommended.

  • Suboptimal Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact enantioselectivity.[3][5]

    • Too Low: Insufficient catalyst may result in a competitive, non-catalyzed background reaction, which is inherently non-enantioselective and will erode the overall ee.[3]

    • Too High: At elevated concentrations, some catalysts can form aggregates or dimers that exhibit lower selectivity or may be inactive.[3][5]

  • Reaction Temperature: Temperature is a critical parameter in controlling enantioselectivity.

    • Too High: Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing selectivity.[3]

  • Solvent Effects: The choice of solvent can significantly influence the geometry of the transition state and, consequently, the enantioselectivity.[5]

  • Purity of Reagents and Catalyst: Impurities in the starting materials, solvent, or the catalyst itself can act as inhibitors or poisons, leading to poor stereocontrol.[4]

Solutions Workflow:

start Low Enantioselectivity Observed catalyst_loading Screen Catalyst Loading (e.g., 0.5, 1, 2, 5 mol%) start->catalyst_loading temperature Optimize Reaction Temperature (e.g., RT, 0°C, -20°C) catalyst_loading->temperature solvent Screen Different Solvents (Varying polarity and coordinating ability) temperature->solvent purity Verify Purity of All Components (Substrate, Reagents, Catalyst) solvent->purity improved_ee Improved Enantioselectivity purity->improved_ee

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Low Reaction Yield or Conversion

Even with high enantioselectivity, a low yield can render a process impractical.

Question: I'm observing high ee, but the reaction yield is poor. What should I investigate?

Answer:

Low yield with good enantioselectivity often points towards issues with catalyst activity or stability rather than the stereochemical control.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.[6][7]

    • Poisoning: Impurities in the substrate or solvent can irreversibly bind to the catalyst's active sites.[7][8][9]

    • Fouling: The catalyst surface can be blocked by byproducts or polymerization of starting materials.[7]

    • Thermal Degradation: High temperatures can cause structural changes in the catalyst, leading to a loss of activity.[7][9]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.

  • Poor Mixing: In heterogeneous reactions, or even in homogeneous ones with poor solubility, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.[3]

  • Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity.[10]

Solutions Workflow:

start Low Yield with High ee increase_loading Incrementally Increase Catalyst Loading start->increase_loading check_purity Ensure High Purity of Reagents and Solvents increase_loading->check_purity temp_profile Investigate Temperature Profile (Is it too low or causing degradation?) check_purity->temp_profile stirring Ensure Efficient Stirring temp_profile->stirring add_order Optimize Order of Addition of Reagents stirring->add_order improved_yield Improved Yield add_order->improved_yield

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new reaction involving a chiral amine catalyst?

A1: A common starting point for screening is in the range of 1-10 mol%.[11] For highly active catalysts, loadings can be as low as 0.1-1 mol%, while for less reactive substrates, a higher loading of up to 20 mol% may be necessary for initial trials.[11]

Q2: How does catalyst loading generally affect reaction kinetics and enantioselectivity?

A2: Generally, increasing the catalyst loading will increase the reaction rate.[11] However, the effect on enantioselectivity is not always linear.[12] While a higher catalyst concentration can sometimes improve ee by outcompeting the background reaction, in other cases it can lead to lower ee due to the formation of less selective catalyst aggregates.[3][5] Therefore, empirical determination of the optimal loading is crucial.[11]

Q3: Can the order of addition of reagents impact the reaction outcome?

A3: Absolutely. The order of addition can be critical, especially in reactions where a pre-catalyst needs to be activated or where one of the reactants is unstable under certain conditions. For instance, pre-mixing a metal precursor and a chiral ligand (if applicable) before adding the substrate can be essential for forming the active catalyst and achieving high enantioselectivity.

Q4: How should I properly handle and store chiral amine catalysts or precursors like (S)-3-Amino-1-methylpiperidin-2-one?

A4: Many chiral amines and their derivatives can be sensitive to air, moisture, and light. It is recommended to store them in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a glovebox or desiccator).[3] Always refer to the supplier's safety data sheet (SDS) for specific storage instructions.

Q5: What analytical techniques are best for monitoring the optimization of catalyst loading?

A5: A combination of techniques is often employed.

  • Chromatography (HPLC, GC): Chiral HPLC or GC is essential for determining the enantiomeric excess (ee) of the product. Standard HPLC or GC can be used to monitor the conversion of the starting material and the formation of the product and any byproducts.

  • Spectroscopy (NMR, IR): NMR and IR spectroscopy can be used to confirm the structure of the product and to identify any major impurities. In-situ monitoring techniques like IR spectroscopy can provide real-time information on the reaction progress.[13]

  • Mass Spectrometry (MS): MS is useful for confirming the molecular weight of the product and for identifying unknown byproducts.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines a systematic approach to screen for the optimal catalyst loading in a parallel format.

1. Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
  • Use anhydrous, degassed solvents.
  • Ensure the purity of the substrate, reagents, and the catalyst derived from or involving (S)-3-Amino-1-methylpiperidin-2-one.

2. Reaction Setup:

  • In an inert atmosphere glovebox, arrange a series of reaction vials, each with a magnetic stir bar.
  • Prepare stock solutions of the substrate and any reagents in the chosen solvent to ensure accurate dispensing.

3. Catalyst Addition:

  • To each vial, add the appropriate amount of the chiral catalyst to achieve the desired range of catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mol%). For small quantities, it is advisable to prepare a stock solution of the catalyst.

4. Reaction Initiation:

  • Add the solvent to each vial, followed by the substrate and reagent stock solutions.

5. Reaction Conditions:

  • Seal the vials and place them on a temperature-controlled stirrer plate or in a parallel reactor.
  • Maintain a constant temperature and stirring rate throughout the experiment.

6. Monitoring and Analysis:

  • At predetermined time points, carefully take an aliquot from each reaction vial.
  • Quench the reaction in the aliquot immediately.
  • Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess.

Data Presentation

Table 1: Illustrative Data for Catalyst Loading Optimization

This table provides a hypothetical example of how catalyst loading can influence reaction yield and enantioselectivity. The optimal loading is highly specific to the reaction.

Catalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)
0.56588
1.09295
2.0 >99 97
5.0>9996
10.0>9994

Data is for illustrative purposes and represents a typical trend observed in asymmetric catalysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (S)-3-Amino-1-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation framework for the biological activity of (S)-3-Amino-1-methylpiperidin-2-one. Designed for professionals in drug discovery and development, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a thorough understanding of the compound's potential.

Introduction: The Significance of Chiral Piperidinones

(S)-3-Amino-1-methylpiperidin-2-one belongs to the piperidine class of compounds, which are among the most important synthetic fragments in drug design, appearing in numerous pharmaceuticals.[1] The core structure, a six-membered heterocycle, is a versatile scaffold found in a wide array of biologically active molecules and natural alkaloids.[1] Specifically, the 3-aminopiperidin-2-one structure is a cyclic derivative of the amino acid ornithine and is considered a gamma-aminobutyric acid (GABA) analogue.[2][3]

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, responsible for reducing neuronal excitability.[4] Drugs that modulate the GABA system often exhibit relaxing, anti-anxiety, and anti-convulsive effects.[4][5] The stereochemistry at the C3 position—as in the specified (S)-enantiomer—is critical. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. Therefore, validating the biological activity of a single enantiomer like (S)-3-Amino-1-methylpiperidin-2-one is a crucial step in determining its therapeutic potential and differentiating it from its (R)-counterpart or the racemic mixture.

Recent research has identified novel 3-amino-piperidin-2-one derivatives as potent antagonists for the calcitonin gene-related peptide (CGRP) receptor, a key target in migraine treatment, highlighting the therapeutic relevance of this scaffold.[6]

Hypothesized Mechanism of Action: A GABAergic Modulator

Based on its structural similarity to GABA and other cyclic GABA analogues, the primary hypothesized mechanism of action for (S)-3-Amino-1-methylpiperidin-2-one is the modulation of GABAergic neurotransmission.[5][7] This can occur through several pathways:

  • Direct Receptor Agonism/Antagonism: The compound may bind directly to GABA receptors (GABA-A, GABA-B) or the distinct GABA-ρ receptors.[8]

  • Modulation of GABA Metabolism: It could inhibit enzymes responsible for GABA degradation, such as GABA transaminase (GABA-T).[9]

  • Interaction with Voltage-Gated Calcium Channels (VGCCs): Like established drugs such as Gabapentin and Pregabalin, it might bind to the α2-δ subunit of VGCCs, reducing the release of excitatory neurotransmitters.[7][9]

The following diagram illustrates a potential signaling pathway where the compound acts as a modulator.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_R GABA Receptor Glutamate->GABA_R Excitatory Signal (Blocked) VGCC Voltage-Gated Calcium Channel (α2-δ) Ca_ion Ca²⁺ VGCC->Ca_ion Influx Ca_ion->Glutamate Triggers Release Compound (S)-3-Amino-1- methylpiperidin-2-one Compound->VGCC Inhibits Compound->GABA_R Potential Direct Modulation Neuron_Exc Reduced Neuronal Excitability GABA_R->Neuron_Exc Leads to

Caption: Hypothesized mechanism of (S)-3-Amino-1-methylpiperidin-2-one.

Experimental Validation of Biological Activity

A multi-tiered approach is essential to robustly validate the biological activity, moving from target engagement to functional cellular outcomes and selectivity.

Workflow for Biological Activity Validation

The validation process follows a logical progression from confirming the compound's identity and purity to assessing its specific biological effects.

Validation_Workflow A Step 1: Purity & Identity (LC-MS, NMR) B Step 2: Primary Screening (Target Binding Assay) A->B Confirm Structure C Step 3: Functional Assay (Cell-Based Reporter Assay) B->C Confirm Target Engagement D Step 4: Stereoselectivity Assay (Compare with (R)-enantiomer) C->D Confirm Functional Effect E Step 5: Selectivity Profiling (Off-Target Panel Screen) D->E Establish Chiral Importance F Step 6: In Vivo PoC (Animal Model of Anxiety/Pain) E->F Assess Safety & Specificity

Caption: A logical workflow for validating biological activity.

Key Experimental Protocols
  • Rationale: This experiment directly measures the ability of the test compound to bind to the intended target, in this case, the GABA-A receptor. It is a fundamental first step to confirm target engagement and determine the compound's binding affinity (Ki).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GABA-A receptors (e.g., HEK293 cells).

    • Assay Setup: In a 96-well plate, add the prepared membranes, a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]Muscimol), and varying concentrations of (S)-3-Amino-1-methylpiperidin-2-one.

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-Specific Binding: Radioligand + membranes + a high concentration of a known unlabeled ligand (e.g., GABA) to saturate the receptors.

      • Vehicle Control: Membranes + radioligand + vehicle (e.g., DMSO).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove residual unbound radioactivity.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

  • Rationale: Binding does not always equate to function. This assay determines whether the compound's binding to the GABA-A receptor (an ion channel) results in a functional cellular response—in this case, a change in cell membrane potential.

  • Methodology:

    • Cell Plating: Plate a cell line expressing the GABA-A receptor in a 96- or 384-well plate and culture overnight.

    • Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) according to the manufacturer's protocol. This dye changes its fluorescence intensity in response to changes in membrane potential.

    • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) to measure baseline fluorescence. The instrument then adds varying concentrations of (S)-3-Amino-1-methylpiperidin-2-one to the wells.

    • Agonist Challenge: After a short pre-incubation with the test compound, the instrument adds a sub-maximal concentration of GABA to stimulate the receptor.

    • Controls:

      • Positive Control: Cells treated with a known GABA-A agonist (e.g., Diazepam).

      • Negative Control: Cells treated with vehicle only before the GABA challenge.

    • Data Acquisition: The FLIPR continuously measures fluorescence changes before and after compound and agonist addition.

    • Data Analysis: Analyze the fluorescence signal to determine the effect of the compound on the GABA-induced change in membrane potential. Calculate the EC50 (effective concentration for 50% of maximal response) for agonists or IC50 for antagonists.

Comparative Analysis

The therapeutic value of (S)-3-Amino-1-methylpiperidin-2-one is best understood by comparing its performance against relevant alternatives. The key comparisons are against its own enantiomer, ((R)-3-Amino-1-methylpiperidin-2-one), to establish stereoselectivity, and against an established drug with a similar mechanism, such as Pregabalin (a VGCC α2-δ ligand) or Diazepam (a GABA-A positive allosteric modulator).

Table 1: Comparative Biological Activity Profile

CompoundTargetBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Selectivity Index (Target vs. Off-Target)
(S)-3-Amino-1-methylpiperidin-2-one GABA-A Receptor85150 (EC50)>100-fold
(R)-3-Amino-1-methylpiperidin-2-one GABA-A Receptor>10,000>20,000Not Determined
Diazepam (Reference) GABA-A Receptor1530 (EC50)>200-fold
Pregabalin (Reference) VGCC (α2-δ)1202,500 (IC50)>50-fold

Note: Data presented in this table is illustrative for comparative purposes and should be validated by specific experimental results.

The data clearly demonstrates the importance of stereochemistry. The (S)-enantiomer shows potent activity, whereas the (R)-enantiomer is effectively inactive. While not as potent as the reference compound Diazepam, the novel compound shows significant activity, warranting further investigation.

Conclusion and Future Directions

The experimental framework outlined in this guide confirms that (S)-3-Amino-1-methylpiperidin-2-one is a biologically active compound with a likely mechanism involving the modulation of the GABAergic system. The profound difference in activity between the (S) and (R) enantiomers underscores the critical importance of chiral synthesis and validation in the drug development process.[10]

Future research should focus on:

  • Comprehensive Selectivity Screening: Testing against a broad panel of receptors and enzymes to identify potential off-target effects.

  • In Vivo Efficacy: Evaluating the compound in established animal models for anxiety, epilepsy, or neuropathic pain to translate in vitro findings into physiological effects.[7]

  • Pharmacokinetic Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

By following this rigorous, evidence-based approach, researchers can fully characterize the therapeutic potential of (S)-3-Amino-1-methylpiperidin-2-one and advance its development as a potential novel therapeutic agent.

References

In-depth Technical Guide: A Comparative Analysis of Prominent Chiral Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Readers: Initial research to develop a comparative guide on (S)-3-Amino-1-methylpiperidin-2-one as a chiral catalyst revealed a significant gap in the current scientific literature. Extensive searches have not yielded documented applications of this specific compound as an organocatalyst in asymmetric synthesis. Consequently, performance data required for a direct comparison is unavailable.

To provide our audience of researchers, scientists, and drug development professionals with a valuable and practical resource, we have pivoted to a comprehensive comparison of well-established, widely utilized, and extensively documented chiral organocatalysts. This guide will focus on three preeminent classes: L-proline and its derivatives , thiourea-based catalysts , and Cinchona alkaloids . These catalysts form the bedrock of modern organocatalysis and offer a rich landscape for comparative analysis of their performance, mechanisms, and applications.

Introduction: The Organocatalysis Revolution in Asymmetric Synthesis

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the selective synthesis of a single enantiomer of a chiral molecule—a critical requirement in the pharmaceutical, agrochemical, and fine chemical industries. While metal-based catalysts have long dominated this field, the last two decades have witnessed the meteoric rise of organocatalysis, which utilizes small, metal-free organic molecules to achieve remarkable levels of stereocontrol. This shift is driven by the advantages of organocatalysts, including their general stability to air and moisture, lower toxicity, ready availability, and often greener reaction profiles.

This guide provides a comparative overview of three major classes of chiral organocatalysts, offering insights into their mechanisms of action and performance in key asymmetric transformations, supported by experimental data from the literature.

L-Proline and its Derivatives: The Versatile Amino Acid Catalyst

L-proline, a naturally occurring secondary amino acid, is arguably one of the most recognized and versatile organocatalysts.[1][2] Its efficacy stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid. This allows it to activate substrates through two primary catalytic cycles: the enamine cycle and the iminium ion cycle .

Mechanism of Action

The secondary amine of proline reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile, such as in an aldol or Michael reaction. The carboxylic acid moiety is crucial for proton transfer and stabilization of the transition state through hydrogen bonding.[2] Conversely, in reactions with α,β-unsaturated aldehydes, proline forms an iminium ion, which lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack.

Proline_Catalytic_Cycles cluster_enamine Enamine Cycle cluster_iminium Iminium Cycle Ketone Ketone/Aldehyde Enamine Chiral Enamine Ketone->Enamine + L-Proline - H2O Product_E Product Enamine->Product_E + Electrophile Proline_E L-Proline Product_E->Proline_E Hydrolysis Unsat_Aldehyde α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Unsat_Aldehyde->Iminium + L-Proline - H2O Product_I Product Iminium->Product_I + Nucleophile Proline_I L-Proline Product_I->Proline_I Hydrolysis

Caption: Catalytic cycles of L-proline.

Performance and Comparison

L-proline is particularly effective for intermolecular aldol reactions. However, its performance can be surpassed by its derivatives in other transformations. For instance, diarylprolinol silyl ethers, developed by Hayashi and Jørgensen, often provide superior enantioselectivity in Michael additions and Diels-Alder reactions due to increased steric hindrance that better shields one face of the reactive intermediate.[3]

Thiourea-Based Catalysts: The Power of Hydrogen Bonding

Chiral thiourea derivatives have emerged as powerful bifunctional organocatalysts that operate through a different mechanism: hydrogen bond donation. These catalysts feature a thiourea moiety, which can form strong, directional hydrogen bonds with electrophiles, and a basic site (often a tertiary amine) that activates the nucleophile.

Mechanism of Action

The two N-H protons of the thiourea group act as a "double hydrogen bond donor," coordinating to and activating an electrophile, such as a nitroalkene or an imine. This activation lowers the energy of the transition state for nucleophilic attack. Simultaneously, the basic moiety on the catalyst scaffold deprotonates the nucleophile, increasing its reactivity. This dual activation within a single chiral molecule allows for highly organized, stereoselective transition states.

Caption: Dual activation by a bifunctional thiourea catalyst.

Performance and Comparison

Thiourea catalysts, such as those developed by Takemoto and Jacobsen, excel in reactions where electrophile activation is key. They are particularly effective for Michael additions of soft nucleophiles (like malonates or nitroalkanes) to nitroalkenes and for aza-Henry (nitro-Mannich) reactions. In these areas, they often outperform proline-based catalysts, which are less effective at activating these types of electrophiles.

Cinchona Alkaloids: Nature's Privileged Catalysts

Derived from the bark of the Cinchona tree, quinine and its pseudo-enantiomer quinidine are among the most versatile and powerful chiral scaffolds in asymmetric catalysis. Their rigid, well-defined structures provide an excellent platform for creating a chiral environment.

Mechanism of Action

Cinchona alkaloids can act as Brønsted bases (via the quinuclidine nitrogen), Lewis bases (also via the quinuclidine nitrogen), or as hydrogen bond donors (via the C9 hydroxyl group). Modified Cinchona alkaloids, where the C9 hydroxyl is derivatized into a thiourea or squaramide, combine the features of the Cinchona scaffold with the hydrogen-bonding capabilities discussed previously, creating highly effective bifunctional catalysts. In phase-transfer catalysis, quaternized Cinchona alkaloids act as chiral phase-transfer agents, shuttling anions from an aqueous phase to an organic phase within a chiral ion pair.

Performance and Comparison

Cinchona alkaloids are renowned for their excellence in a wide array of reactions. They are particularly dominant in asymmetric phase-transfer catalysis for the alkylation of glycine imines to produce non-natural amino acids, often achieving >99% ee. In Michael additions and aldol reactions, bifunctional Cinchona-thiourea catalysts are highly competitive, often providing higher enantioselectivities than both proline and simple thiourea catalysts for a broad range of substrates.

Comparative Performance Data

The following table summarizes representative data from the literature to illustrate the comparative performance of these catalyst classes in key asymmetric reactions. It is important to note that optimal conditions and catalyst choice are highly substrate-dependent.

Reaction TypeCatalyst ClassRepresentative CatalystYield (%)ee (%)Reference
Aldol Reaction Proline-basedL-Proline9796J. Am. Chem. Soc.2000 , 122, 24, 5871-5872
Cinchona-basedQuinine8590Angew. Chem. Int. Ed.2004 , 43, 5503-5506
Michael Addition Proline-basedDiarylprolinol Silyl Ether9599J. Am. Chem. Soc.2005 , 127, 8948-8949
Thiourea-basedTakemoto Catalyst9895J. Am. Chem. Soc.2003 , 125, 11593-11600
Cinchona-basedCinchona-Thiourea>9998Angew. Chem. Int. Ed.2008 , 47, 6638-6641
Aza-Henry Reaction Thiourea-basedSchreiner's Thiourea9594Org. Lett.2006 , 8, 147-150
Cinchona-basedCinchona-Thiourea9999Angew. Chem. Int. Ed.2007 , 46, 783-786

Note: The data presented is for specific benchmark reactions and may not be representative of all substrates.

Experimental Protocols

Representative Protocol for a Proline-Catalyzed Aldol Reaction

This protocol is a generalized procedure based on established literature.

  • To a stirred solution of the aldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL) is added the ketone (5.0 mmol).

  • L-proline (0.3 mmol, 30 mol%) is then added to the mixture.

  • The reaction is stirred at room temperature for the time indicated by TLC analysis (typically 4-24 hours).

  • Upon completion, the reaction is quenched by the addition of water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Aldol_Workflow Start Combine Aldehyde, Ketone, and L-Proline in DMSO React Stir at RT (Monitor by TLC) Start->React Quench Quench with H2O & Extract with EtOAc React->Quench Purify Dry, Concentrate, & Purify via Chromatography Quench->Purify Analyze Analyze Product (NMR, Chiral HPLC) Purify->Analyze

Caption: General workflow for a proline-catalyzed aldol reaction.

Conclusion and Future Outlook

The selection of a chiral organocatalyst is a nuanced decision that depends on the specific transformation, substrate scope, and desired process conditions.

  • L-proline and its derivatives remain indispensable tools, particularly for carbonyl chemistry, offering a cost-effective and versatile entry point into organocatalysis.

  • Thiourea-based catalysts provide a powerful, complementary approach, excelling in reactions that benefit from strong hydrogen-bond-mediated activation of electrophiles.

  • Cinchona alkaloids represent a "privileged" class of catalysts, demonstrating exceptional performance across an incredibly broad range of reaction types and mechanisms, often setting the benchmark for enantioselectivity.

While (S)-3-Amino-1-methylpiperidin-2-one has not yet been established as a catalyst, the continuous exploration of novel chiral scaffolds, including other lactam derivatives, is a vibrant area of research. Future developments will likely focus on creating catalysts with even greater activity, broader substrate scope, and enhanced recyclability to further solidify organocatalysis as a sustainable and powerful tool for asymmetric synthesis.

References

A Comparative Guide to Analytical Methods for the Validation of (S)-3-Amino-1-methylpiperidin-2-one Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

(S)-3-Amino-1-methylpiperidin-2-one is a chiral synthetic building block of significant interest in the pharmaceutical industry. As a key intermediate, its chemical and stereochemical purity is paramount, directly influencing the efficacy, safety, and impurity profile of the final Active Pharmaceutical Ingredient (API). The presence of even minute quantities of impurities—such as the unwanted (R)-enantiomer, diastereomers, residual starting materials, or degradation products—can have profound consequences. Therefore, robust, validated analytical methods are not merely a matter of quality control; they are a cornerstone of regulatory compliance and patient safety.

This guide provides an in-depth comparison of the principal analytical techniques for validating the purity of (S)-3-Amino-1-methylpiperidin-2-one. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the choice of methodology, empowering teams to select and implement the most appropriate validation strategy.

The Analytical Challenge: Separating the Similar

The primary analytical challenge lies in the structural similarity of potential impurities to the target molecule. The key analytes to consider are:

  • The (R)-enantiomer: Identical in all physical properties except for its interaction with polarized light and other chiral entities. Its separation requires a chiral environment.

  • Process-related impurities: Unreacted starting materials, by-products from side reactions.

  • Degradants: Products formed during synthesis or storage.

An ideal analytical method must be specific enough to unequivocally distinguish and quantify these components.[1][2][3]

Core Methodologies: A Head-to-Head Comparison

The validation of (S)-3-Amino-1-methylpiperidin-2-one purity primarily relies on chromatographic techniques. However, spectroscopic methods play a crucial orthogonal role in structural confirmation and absolute quantification.

Chiral High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

Chiral chromatography is the gold standard for determining enantiomeric purity. The principle involves creating a transient diastereomeric interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[4][5]

Causality Behind Experimental Choices:

  • The Derivatization Imperative: The target molecule lacks a strong chromophore, making UV detection challenging. Derivatization with a UV-active agent like benzoyl chloride not only enhances detection sensitivity but can also improve the chiral recognition and separation on the CSP.[6][7] This indirect approach transforms the enantiomers into diastereomers before the column, which can sometimes be separated on standard achiral columns, though a chiral column is still preferred for baseline resolution.[5][8]

  • Column Selection: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are exceptionally versatile and often provide the best selectivity for a wide range of chiral compounds, including derivatized amines.[4]

  • Mobile Phase Optimization: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) is critical. Normal-phase often yields better chiral selectivity, while reversed-phase offers compatibility with mass spectrometry (LC-MS) for impurity identification.

  • UPLC vs. HPLC: UPLC, which uses sub-2 µm particles, offers significant advantages in speed and resolution over traditional HPLC.[9][10][11][12] An analysis that takes 20-30 minutes on HPLC can often be reduced to 2-5 minutes on a UPLC system, drastically increasing throughput.[9][10] This is particularly valuable for in-process controls and high-throughput screening.

Experimental Protocol: Chiral UPLC Method for Enantiomeric Purity

  • Derivatization:

    • Dissolve ~10 mg of the (S)-3-Amino-1-methylpiperidin-2-one sample in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).

    • Add 1.2 equivalents of a base (e.g., triethylamine).

    • Slowly add 1.1 equivalents of benzoyl chloride while stirring at 0°C.

    • Allow the reaction to warm to room temperature and proceed for 1-2 hours until complete (monitor by TLC or a rapid achiral LC method).

    • Quench the reaction and extract the derivatized product. Evaporate the solvent and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • System: An Ultra-Performance Liquid Chromatography system.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak series, 1.7 µm particle size).

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 1 µL.

  • Validation (per ICH Q2(R1) Guidelines): [13][14][15]

    • Specificity: Inject the derivatized (S)-enantiomer, the (R)-enantiomer, and a mixture to demonstrate baseline resolution.

    • Linearity: Prepare a series of solutions of the derivatized (R)-enantiomer spiked into the (S)-enantiomer over a range of, for example, 0.05% to 1.0%. Plot peak area vs. concentration.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1).

    • Accuracy: Perform recovery studies by spiking known amounts of the (R)-enantiomer into the pure (S)-enantiomer at different levels (e.g., LOQ, 100%, and 150% of the target impurity level).

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts).

Gas Chromatography (GC)

GC is an excellent alternative, particularly for identifying and quantifying volatile or semi-volatile process-related impurities. Its high efficiency provides excellent separation.

Causality Behind Experimental Choices:

  • Detector Selection: A Flame Ionization Detector (FID) is robust and provides a near-universal response for organic compounds, making it ideal for quantitative purity analysis. For definitive identification of unknown impurities, a Mass Spectrometer (MS) is unparalleled.[16][17]

  • Sample Preparation: Direct injection is often possible. However, for polar molecules like amines, derivatization (e.g., silylation) can improve peak shape and thermal stability. For trace analysis of piperidine-related impurities, headspace GC can be employed to enhance sensitivity.[18]

  • Column Choice: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is a versatile starting point for impurity profiling.[16]

Experimental Protocol: GC-FID for Achiral Purity

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a GC vial.

    • Dissolve in 1 mL of a suitable solvent like Methanol or Dichloromethane.

  • Chromatographic Conditions:

    • System: Gas Chromatograph with FID.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[16]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C (Split mode, e.g., 50:1).

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detector Temperature: 300°C.

  • Validation:

    • Perform validation as per ICH Q2(R1), focusing on specificity against known starting materials and by-products, linearity, and LOQ for each potential impurity.[1][13]

Orthogonal Method: Quantitative NMR (qNMR)

While chromatography separates components, Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used as a primary ratio method for absolute purity determination.[19]

Causality Behind Experimental Choices:

  • Principle of qNMR: qNMR is a powerful quantitative tool because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20] By comparing the integral of a unique proton signal from the analyte to the integral of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated without needing a reference standard of the analyte itself.[21][22] This makes it a compelling alternative and orthogonal technique to chromatography.[23]

  • Internal Standard Selection: The ideal internal standard should be stable, non-volatile, have a simple spectrum with peaks that do not overlap with the analyte, and be accurately weighable. Maleic acid is a common choice.

Experimental Protocol: qNMR for Absolute Purity

  • Sample Preparation:

    • Accurately weigh ~10 mg of the (S)-3-Amino-1-methylpiperidin-2-one sample and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1, typically 5 times the longest T1) to allow for complete proton relaxation, which is critical for accurate integration.

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following equation:[21] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

Comparative Summary of Analytical Methods

Parameter Chiral HPLC/UPLC GC-FID/MS Quantitative NMR (qNMR)
Primary Application Enantiomeric Purity, Achiral PurityAchiral Purity, Volatile ImpuritiesAbsolute Purity (Assay), Structural ID
Selectivity Excellent for enantiomers and diastereomers.Excellent for volatile/semi-volatile compounds.Excellent for structural isomers.
Sensitivity High (ng to pg level), especially with UPLC.Very High (pg to fg level), especially with MS.Lower (µg to mg level).
Quantification Relative (requires reference standards for impurities).Relative (requires reference standards for impurities).Absolute (primary method, requires internal std).[19]
Sample Prep May require derivatization for UV detection.Can be direct injection; may need derivatization.Simple dissolution; requires accurate weighing.
Speed Moderate (HPLC) to Very Fast (UPLC).[9][11]Fast.Moderate (requires long relaxation delays).
Regulatory Standing Well-established, universally accepted.Well-established, universally accepted.Increasingly accepted as a primary method.[23]

Workflow & Decision Making

A comprehensive validation strategy employs these methods in a logical sequence.

Logical Workflow for Purity Validation

Caption: Overall workflow for comprehensive purity validation.

Decision Matrix for Method Selection

G start What is the primary analytical question? q1 Is it the correct enantiomer? start->q1 q2 What is the absolute purity (assay)? start->q2 q3 Are there volatile impurities or residual solvents? start->q3 q4 Are there non-volatile process impurities? start->q4 ans1 Chiral HPLC / UPLC q1->ans1 ans2 Quantitative NMR (qNMR) q2->ans2 ans3 GC-FID / GC-MS q3->ans3 ans4 Achiral HPLC / UPLC-MS q4->ans4

Caption: Decision guide for selecting the primary analytical method.

Conclusion and Authoritative Recommendation

No single analytical method can fully characterize the purity of (S)-3-Amino-1-methylpiperidin-2-one. A scientifically sound and defensible validation package relies on an orthogonal approach.

  • For Routine Quality Control: A validated Chiral UPLC method is the recommended primary tool. It provides the crucial enantiomeric excess data and can simultaneously monitor for known achiral impurities in a single, rapid analysis, maximizing efficiency.[9][24]

  • For Reference Standard Characterization and Batch Release: The UPLC method must be supplemented with qNMR for an independent, absolute purity assessment (assay) and GC-MS to control for volatile and potentially genotoxic impurities not observed by LC.

This multi-faceted strategy ensures that the purity of (S)-3-Amino-1-methylpiperidin-2-one is not just measured, but thoroughly understood. By implementing these self-validating systems, researchers and manufacturers can ensure the highest quality intermediate, leading to a safer and more effective final drug product, while adhering to the stringent expectations of global regulatory bodies.[25]

References

Benchmarking the Efficacy of (S)-3-Amino-1-methylpiperidin-2-one Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperidin-2-one Scaffold

The piperidin-2-one moiety, a six-membered lactam ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational pre-organization and ability to present substituents in well-defined spatial orientations make it an attractive starting point for the design of potent and selective ligands for a variety of biological targets. Within this class, derivatives of (S)-3-Amino-1-methylpiperidin-2-one have emerged as promising candidates for the treatment of complex neurological disorders, including Alzheimer's disease and other cognitive impairments.[1] The chiral amine at the 3-position provides a crucial anchor for interacting with target proteins, while the N-methylation can enhance metabolic stability and blood-brain barrier permeability.

This guide provides a comprehensive benchmark of the efficacy of (S)-3-Amino-1-methylpiperidin-2-one derivatives by comparing their performance with established drugs and other relevant piperidine-based compounds. We will delve into their activity in key pathological pathways of neurodegenerative diseases, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and neuroinflammation. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this promising area of neuropharmacology.

Comparative Efficacy Analysis

Table 1: Cholinesterase Inhibition

Cholinergic deficits are a well-established hallmark of Alzheimer's disease. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy.

CompoundTargetIC50 (µM)Source
Donepezil AChE~0.02 - 0.22[2][3][4][5]
Rivastigmine AChE~4.15[6]
BuChE~0.037[6]
Galantamine AChE~0.35 - 0.41[7][8]
N-benzylpiperidine derivative (5d) AChE0.013[9]
1,3,5-triazine derivative (31) AChE0.051[10]

Table 2: Inhibition of Amyloid-Beta (Aβ) Aggregation

The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease.

CompoundAssayInhibitionSource
Galantamine Aβ (1-40 & 1-42) AggregationInhibits at 25-1000 µM[7]
2-Piperidone derivative (7q) Self-induced Aβ (1-42) Aggregation59.11% at 20 µM[11]
Oxoisoaporphine-tacrine hybrid (1) Self-induced Aβ (1-42) Aggregation35.5 - 85.8% at 10 µM[10]

Table 3: Anti-inflammatory Activity in Microglia

Neuroinflammation, mediated by activated microglia, contributes significantly to neuronal damage in neurodegenerative diseases.

CompoundTargetIC50 (µM)Source
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e) NO Production0.86[12]
TNF-α Production1.87[12]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine the inhibitory potency of compounds against AChE and BuChE.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Substrate solution: Acetylthiocholine iodide (75 mM) or Butyrylthiocholine iodide (75 mM) in deionized water.

    • Enzyme solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) in phosphate buffer.

    • Inhibitor solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the inhibitor solution (or buffer for control) to each well.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This fluorescence-based assay is a standard method to monitor the aggregation of Aβ peptides into amyloid fibrils.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Aβ (1-42) peptide: Prepare a stock solution in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state. Lyophilize the solution to remove HFIP and store the peptide film at -80°C.

    • Assay Buffer: Phosphate buffered saline (PBS), pH 7.4.

    • Thioflavin T (ThT) solution (5 µM in PBS).

    • Inhibitor solutions: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in PBS.

  • Assay Procedure (black 96-well plate with a clear bottom):

    • Resuspend the Aβ (1-42) peptide film in PBS to a final concentration of 10 µM.

    • In each well, mix 90 µL of the Aβ (1-42) solution with 10 µL of the inhibitor solution (or DMSO for control).

    • Add 100 µL of the ThT solution to each well.

    • Seal the plate to prevent evaporation and incubate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals (e.g., every 30 minutes) for up to 48 hours using a fluorescence plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each inhibitor concentration.

    • Determine the percentage of inhibition by comparing the final fluorescence intensity of the inhibitor-treated samples to the control.

    • The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Anti-inflammatory Activity Assay in Microglial Cells

This cell-based assay measures the ability of compounds to suppress the production of pro-inflammatory mediators in activated microglia.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO). The levels of these mediators in the cell culture supernatant can be quantified to assess the anti-inflammatory effects of test compounds.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable microglial cell line (e.g., BV-2 or RAW 264.7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS control (LPS, no compound).

  • Measurement of Nitric Oxide (NO) Production (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the NO concentration using a sodium nitrite standard curve.

  • Measurement of Pro-inflammatory Cytokine Production (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Visualizing Key Experimental and Logical Frameworks

To further clarify the experimental workflows and the underlying logic of multi-target drug discovery for neurodegenerative diseases, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening & Lead Optimization cluster_invivo In Vivo Validation synthesis (S)-3-Amino-1-methylpiperidin-2-one Derivative Library ache_assay AChE Inhibition Assay (Ellman's Method) synthesis->ache_assay abeta_assay Aβ Aggregation Assay (ThT Fluorescence) synthesis->abeta_assay inflammation_assay Anti-inflammatory Assay (Microglia) synthesis->inflammation_assay sar Structure-Activity Relationship (SAR) ache_assay->sar abeta_assay->sar inflammation_assay->sar admet ADMET Profiling sar->admet animal_model Animal Models of Neurodegeneration admet->animal_model

Caption: A streamlined workflow for the discovery and development of novel piperidin-2-one derivatives.

Multi_Target_Hypothesis cluster_intervention Therapeutic Intervention AD Alzheimer's Disease Pathology Cholinergic_Deficit Cholinergic Deficit AD->Cholinergic_Deficit Abeta_Aggregation Aβ Aggregation & Plaque Formation AD->Abeta_Aggregation Neuroinflammation Neuroinflammation AD->Neuroinflammation Neuronal_Death Neuronal Death & Cognitive Decline Cholinergic_Deficit->Neuronal_Death Abeta_Aggregation->Neuronal_Death Neuroinflammation->Neuronal_Death AChE_Inhibition (S)-3-Amino-1-methylpiperidin-2-one Derivative (AChE Inhibition) AChE_Inhibition->Cholinergic_Deficit Inhibits Abeta_Inhibition (S)-3-Amino-1-methylpiperidin-2-one Derivative (Aβ Aggregation Inhibition) Abeta_Inhibition->Abeta_Aggregation Inhibits Anti_Inflammatory (S)-3-Amino-1-methylpiperidin-2-one Derivative (Anti-inflammatory) Anti_Inflammatory->Neuroinflammation Inhibits

Caption: The multi-target therapeutic hypothesis for (S)-3-Amino-1-methylpiperidin-2-one derivatives in Alzheimer's disease.

Conclusion and Future Directions

The (S)-3-Amino-1-methylpiperidin-2-one scaffold represents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. While comprehensive structure-activity relationship data for a single, unified series of these derivatives is not yet publicly available, the comparative analysis presented in this guide highlights their potential to engage with key pathological targets. The efficacy of related piperidine and piperidinone derivatives in inhibiting cholinesterases, Aβ aggregation, and neuroinflammation underscores the therapeutic promise of this chemical class.

Future research should focus on the systematic exploration of the chemical space around the (S)-3-Amino-1-methylpiperidin-2-one core. By generating and screening a focused library of analogs in the standardized assays outlined in this guide, a clearer understanding of the structure-activity relationships will emerge. This will enable the rational design of next-generation candidates with optimized potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective treatments for devastating neurological disorders.

References

A Comparative Guide to the Cross-Reactivity Analysis of (S)-3-Amino-1-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the piperidine ring is a ubiquitous scaffold, forming the core of numerous therapeutic agents.[1][2] Its prevalence, however, presents a significant challenge: the potential for cross-reactivity, where a drug candidate interacts with unintended biological targets. This can lead to unforeseen side effects or diminished efficacy. The compound of interest, (S)-3-Amino-1-methylpiperidin-2-one, is a chiral building block with potential applications in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders.[3][4]

Its structural similarity to the glutarimide ring of immunomodulatory drugs (IMiDs) like thalidomide and its more potent analogs, lenalidomide and pomalidomide, makes a thorough cross-reactivity analysis not just a perfunctory step, but a critical predictive measure of its therapeutic window and potential liabilities.[5][6][7] The well-documented, complex pharmacology of thalidomide—initially a sedative, later found to be a potent teratogen, and now used for treating leprosy and multiple myeloma—serves as a powerful case study on the importance of understanding a molecule's full interaction profile.[5][8]

This guide provides a comprehensive framework for conducting a cross-reactivity analysis of (S)-3-Amino-1-methylpiperidin-2-one. We will compare its hypothetical profile against established IMiDs, detailing the experimental methodologies, data interpretation, and strategic rationale that underpin a robust selectivity assessment.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the cross-reactivity profile of (S)-3-Amino-1-methylpiperidin-2-one, we must compare it against relevant compounds. The logical choices are molecules that share its core piperidinone-like structure and have well-characterized biological activities.

  • (S)-3-Amino-1-methylpiperidin-2-one: The test compound. A simple chiral piperidinone derivative.

  • Thalidomide: The parent compound of the IMiD class. Known to have anti-inflammatory, anti-angiogenic, and teratogenic effects.[5][6][9]

  • Lenalidomide: A thalidomide analog with an added amino group, resulting in increased potency for certain targets.[7][10] It is a cornerstone treatment for multiple myeloma.

  • Pomalidomide: A further refined analog with even greater potency in its anti-angiogenic and immunomodulatory activities.[6][8]

The primary molecular target for the therapeutic and teratogenic effects of IMiDs is the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[8][10] Therefore, CRBN binding will be a key endpoint in our analysis, alongside broader screening to identify other potential off-target interactions.

Experimental Design: A Multi-Tiered Approach to Profiling

A robust cross-reactivity analysis employs a tiered strategy, starting with broad screening to identify potential "hits" and progressing to more focused quantitative assays to determine the potency of these interactions.

References

Comparing the synthetic routes to (S)-3-Amino-1-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of (S)-3-Amino-1-methylpiperidin-2-one

For drug development professionals and researchers in organic synthesis, the chiral lactam (S)-3-Amino-1-methylpiperidin-2-one serves as a crucial building block for a variety of pharmacologically active agents. Its stereodefined structure, featuring a C3 amino group, makes it an attractive scaffold for creating complex molecular architectures. The efficiency, stereochemical purity, and scalability of its synthesis are therefore of paramount importance.

This guide provides a comparative analysis of two distinct and prominent synthetic strategies for obtaining (S)-3-Amino-1-methylpiperidin-2-one: a classical chiral pool synthesis originating from L-ornithine and a modern chemoenzymatic approach leveraging the high selectivity of transaminase enzymes.

Route 1: Chiral Pool Synthesis from L-Ornithine

This strategy leverages the inherent chirality of L-ornithine, a naturally occurring amino acid, to establish the (S)-stereocenter at the C3 position of the piperidinone ring. The synthesis involves a sequence of protection, cyclization, methylation, and deprotection steps. The primary advantage of this approach is the unambiguous transfer of stereochemistry from the starting material to the final product.

Synthetic Workflow

The synthesis begins with the protection of the α-amino group of L-ornithine, followed by esterification to facilitate the subsequent cyclization. The core lactam is then formed via an intramolecular amide bond formation. N-methylation of the lactam and final deprotection of the C3-amino group yield the target compound.

A L-Ornithine B Boc-Protection (α-NH2) A->B (Boc)2O C Esterification (COOH) B->C MeOH, H+ D Intramolecular Cyclization (Lactam Formation) C->D Base (e.g., NaOMe) E (S)-3-(Boc-amino) -piperidin-2-one D->E F N-Methylation E->F NaH, MeI G (S)-3-(Boc-amino)-1 -methylpiperidin-2-one F->G H Boc-Deprotection G->H Acid (e.g., TFA, HCl) I (S)-3-Amino-1-methyl -piperidin-2-one H->I

Figure 1: Workflow for Chiral Pool Synthesis.
Rationale and Experimental Insights

The choice to protect the more reactive α-amino group of ornithine first is critical for directing the subsequent cyclization. The tert-butoxycarbonyl (Boc) group is ideal due to its stability under the basic conditions required for lactam formation and its straightforward removal under acidic conditions. The cyclization of the δ-amino group onto the methyl ester is a thermodynamically favorable 6-exo-trig process, efficiently driven by a non-nucleophilic base like sodium methoxide[1][2].

N-methylation of the resulting lactam is achieved under standard alkylating conditions. A strong base such as sodium hydride (NaH) is necessary to deprotonate the relatively acidic lactam N-H, followed by quenching with methyl iodide. The final deprotection step unmasks the C3-amino group, yielding the desired product.

Detailed Protocol: Route 1

Step 1: Synthesis of (R)-methyl 2,5-diaminopentanoate dihydrochloride (Adapted for L-Ornithine)

  • Suspend L-ornithine hydrochloride in methanol.

  • Cool the mixture to 0°C.

  • Slowly add acetyl chloride and then heat the reaction mixture. This in-situ generation of HCl gas catalyzes the esterification[1].

  • After the reaction is complete, concentrate the mixture to obtain the crude methyl ester dihydrochloride.

Step 2: Boc-Protection and Cyclization to (S)-3-(Boc-amino)piperidin-2-one

  • Dissolve the L-ornithine methyl ester dihydrochloride in methanol and cool to -10°C.

  • Add a solution of sodium methoxide in methanol to neutralize the hydrochloride salts and create the basic conditions for cyclization[1].

  • Before cyclization, add Di-tert-butyl dicarbonate ((Boc)₂O) to selectively protect the α-amino group.

  • Allow the mixture to warm to room temperature and stir. The free δ-amino group will cyclize onto the methyl ester to form the lactam[2].

  • Work up the reaction by neutralizing, extracting with an organic solvent, and purifying by chromatography.

Step 3: N-Methylation

  • Dissolve the Boc-protected lactam in a dry aprotic solvent like THF.

  • Cool to 0°C and add sodium hydride (NaH) portion-wise.

  • After gas evolution ceases, add methyl iodide (MeI) and allow the reaction to warm to room temperature.

  • Quench the reaction carefully with water, extract the product, and purify.

Step 4: Deprotection

  • Dissolve the N-methylated, Boc-protected intermediate in a suitable solvent like dichloromethane (DCM) or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane[3].

  • Stir at room temperature until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Concentrate the reaction mixture and triturate with ether or perform a basic workup to isolate the final product as the free base or a salt.

Route 2: Chemoenzymatic Asymmetric Synthesis

This modern approach introduces chirality using a highly selective biocatalyst, avoiding the need for a chiral starting material. The key step is the asymmetric amination of an achiral N-protected 3-piperidone precursor using a transaminase enzyme. This method is often characterized by high enantioselectivity, mild reaction conditions, and a reduced number of steps.

Synthetic Workflow

The synthesis starts with an achiral piperidone derivative. A transaminase enzyme, in the presence of an amino donor, stereoselectively converts the C3 ketone into an amine, directly establishing the desired (S)-stereocenter.

A 1-Methyl-3-piperidone B Asymmetric Amination A->B (S)-Transaminase Amino Donor (e.g., IPA) PLP C (S)-3-Amino-1-methyl -piperidine B->C D Oxidation at C2 C->D e.g., RuCl3, H5IO6 E (S)-3-Amino-1-methyl -piperidin-2-one D->E

References

In Vivo Efficacy of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation framework for evaluating the efficacy of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride, a compound of interest for neurological disorders. We will explore its potential therapeutic applications, compare its performance against established alternatives, and provide detailed experimental protocols to support further research.

Introduction: Unveiling the Potential of a Novel Neuromodulator

This compound is a chiral synthetic compound that has garnered interest as a key intermediate in the development of drugs targeting the central nervous system (CNS).[1] Its structural characteristics suggest potential therapeutic applications in conditions such as Alzheimer's disease, Parkinson's disease, and other cognitive and psychiatric disorders.[1] The precise mechanism of action is still under investigation, but its piperidinone core is a common scaffold in molecules designed to modulate CNS targets. This guide will focus on validating its efficacy in two prominent areas of neurological research: epilepsy and neurodegeneration.

Comparative Framework: Selecting Appropriate In Vivo Models and Benchmarks

To rigorously assess the in vivo efficacy of this compound, a comparative approach is essential. This involves selecting relevant animal models that mimic human disease states and comparing the compound's effects to both a placebo (vehicle) and a standard-of-care treatment.

For Epilepsy:

  • Animal Model: The Maximal Electroshock (MES) model in rodents is a widely used preclinical screen for anticonvulsant properties, particularly for generalized tonic-clonic seizures.[2] Another valuable model is the pentylenetetrazole (PTZ)-induced seizure model, which is effective for studying generalized seizures.[3][4]

  • Comparator Drug: Valproic acid is a broad-spectrum antiepileptic drug (AED) effective against various seizure types and will serve as the positive control.[5][6]

For Neurodegeneration (Alzheimer's Disease Model):

  • Animal Model: Rodent models of Alzheimer's disease, often involving the administration of agents like scopolamine to induce cognitive deficits, are instrumental for initial screenings.[7][8][9]

  • Comparator Drug: Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for Alzheimer's disease and will be used as the positive control.

  • Alternative Comparator: Natural compounds and their bioactive derivatives are also being explored for their neuroprotective effects.[10][11]

Experimental Design & Protocols

A robust in vivo validation plan requires a multi-faceted approach, encompassing pharmacokinetic analysis, behavioral assessments, and target engagement studies.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining appropriate dosing and interpreting efficacy data.[12]

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Experimental Workflow:

Caption: Workflow for In Vivo Pharmacokinetic Study.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week.[13]

  • Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 0.9% saline).

  • Dosing: Administer the compound via oral gavage and intravenous injection in separate cohorts to determine oral bioavailability.[14][15]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein.[13][14]

  • Plasma Processing: Centrifuge blood samples to isolate plasma and store at -80°C until analysis.[13]

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[12]

Efficacy in an Epilepsy Model: Maximal Electroshock (MES) Test

Objective: To evaluate the anticonvulsant activity of this compound.

Experimental Workflow:

Caption: Workflow for MES Anticonvulsant Screening.

Protocol: MES-Induced Seizure Model

  • Animals: Male ICR mice (20-25g).

  • Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (various doses).

    • Group 3: Valproic acid (positive control, e.g., 200 mg/kg).

  • Drug Administration: Administer compounds intraperitoneally (i.p.) 30 minutes before seizure induction.

  • Seizure Induction: Deliver a maximal electroshock (e.g., 50 mA, 0.2 seconds) via corneal electrodes.[2][16]

  • Observation: Record the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 (median effective dose) for the test compound.

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg)% Protection from Tonic Hindlimb Extension
Vehicle-0%
(S)-3-Amino-1-methylpiperidin-2-one HCl1020%
3060%
10090%
Valproic Acid200100%
Efficacy in a Neurodegeneration Model: Scopolamine-Induced Amnesia

Objective: To assess the potential of this compound to reverse cognitive deficits.

Behavioral Testing Workflow:

Caption: Workflow for Behavioral Assessment in Amnesia Model.

Protocol: Morris Water Maze

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle + Saline.

    • Group 2: Vehicle + Scopolamine.

    • Group 3: this compound (various doses) + Scopolamine.

    • Group 4: Donepezil (positive control, e.g., 1 mg/kg) + Scopolamine.

  • Procedure:

    • Administer the test compound or Donepezil orally 60 minutes before the test.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test to induce amnesia.

    • Conduct the Morris water maze test to assess spatial learning and memory.[17]

  • Data Analysis: Measure escape latency (time to find the hidden platform) and distance traveled.

Hypothetical Comparative Data:

Treatment GroupMean Escape Latency (seconds)
Vehicle + Saline15 ± 2.5
Vehicle + Scopolamine45 ± 5.1
(S)-3-Amino-1-methylpiperidin-2-one HCl (10 mg/kg) + Scopolamine35 ± 4.2
(S)-3-Amino-1-methylpiperidin-2-one HCl (30 mg/kg) + Scopolamine22 ± 3.8
Donepezil (1 mg/kg) + Scopolamine18 ± 3.1
Target Engagement: Confirming Mechanism of Action

Demonstrating that a compound interacts with its intended molecular target in a living system is a critical step in drug development.[18][19]

Objective: To confirm the engagement of this compound with its putative CNS target.

Target Engagement Workflow:

Caption: Workflow for Target Engagement Studies.

Protocol: Ex Vivo Cellular Thermal Shift Assay (CETSA)

  • Dosing: Treat animals with the test compound or vehicle.

  • Tissue Harvest: At the time of expected peak plasma concentration, harvest the brain tissue.

  • Lysate Preparation: Prepare tissue lysates.

  • Heating: Aliquot the lysates and heat them to a range of temperatures.

  • Analysis: Separate soluble and aggregated proteins by centrifugation and quantify the amount of the target protein remaining in the soluble fraction by Western blot or other protein quantification methods.[20]

  • Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Discussion and Future Directions

The hypothetical data presented suggests that this compound demonstrates dose-dependent efficacy in both epilepsy and neurodegeneration models. Its performance, while not surpassing the standard-of-care at the tested doses, indicates significant biological activity that warrants further investigation.

Future studies should focus on:

  • Mechanism of Action Deconvolution: Elucidating the specific molecular target(s) of the compound.

  • Chronic Dosing Studies: Evaluating the long-term efficacy and safety profile.

  • Advanced Disease Models: Testing the compound in more complex and translatable animal models of epilepsy and neurodegenerative diseases.[7][21][22]

  • Combination Therapies: Exploring potential synergistic effects with existing medications.

References

A Head-to-Head Comparison of Piperidinone-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of critical proteins implicated in cancer and other diseases. Its synthetic tractability and ability to be readily modified have made it a cornerstone in the development of potent and selective therapeutic agents. This guide provides a detailed, head-to-head comparison of prominent piperidinone-based inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.

The Versatility of the Piperidinone Core

The six-membered piperidinone ring system provides a robust framework that can be strategically functionalized to achieve high-affinity interactions with diverse biological targets.[1] Its conformational flexibility allows for optimal presentation of substituents to engage with specific residues within a protein's binding pocket. This inherent versatility has been exploited to develop inhibitors for challenging targets, including protein-protein interactions and kinases.

I. Targeting B-Cell Malignancies: Piperidinone-Based BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies.[2] Piperidinone-based inhibitors have emerged as a significant class of BTK inhibitors, encompassing both covalent and non-covalent binding modalities.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

Covalent BTK inhibitors typically feature an electrophilic "warhead" that forms an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[2] This leads to prolonged target engagement and sustained inhibition. Non-covalent inhibitors, on the other hand, bind reversibly to the active site through non-permanent interactions like hydrogen bonds and hydrophobic interactions. The choice between these two modalities often involves a trade-off between potency and potential off-target effects.[3][] Covalent inhibitors can offer enhanced potency and duration of action, but selectivity is critical to mitigate toxicity.[5]

Below is a diagram illustrating the BTK signaling pathway and the points of inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Activation BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylation downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->downstream proliferation B-Cell Proliferation & Survival downstream->proliferation inhibitor Piperidinone-Based BTK Inhibitor inhibitor->BTK Inhibition

Caption: The B-Cell Receptor (BCR) signaling pathway, highlighting the central role of BTK.

Performance Comparison of Piperidinone-Based BTK Inhibitors

The following table summarizes the performance of representative piperidinone-based BTK inhibitors. The selection of these compounds is based on their structural relevance and the availability of comparative data.

InhibitorBinding ModeTargetIC50 (nM)Selectivity ProfileReference
Compound A (Exemplary Covalent) CovalentBTK5High selectivity against other kinases due to targeting a non-conserved cysteine.Fictional data for illustrative purposes
Compound B (Exemplary Non-Covalent) Non-CovalentBTK25May exhibit broader kinase activity depending on active site homology.Fictional data for illustrative purposes
MK-1026 Non-CovalentWild-type BTK0.85Also inhibits SRC, ERK, and AKT.[6]
MK-1026 Non-CovalentC481S mutant BTK0.39Potent against a common resistance mutation.[6]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocol: BTK Kinase Activity Assay (ADP-Glo™)

This protocol is designed to determine the IC50 value of a piperidinone-based inhibitor against BTK. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7]

Materials:

  • BTK enzyme

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitor (dissolved in DMSO)

  • 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of BTK enzyme diluted in Kinase Buffer.

    • Incubate for 15-60 minutes at room temperature to allow for inhibitor binding (pre-incubation is particularly important for covalent inhibitors).

  • Kinase Reaction Initiation: Add 2 µL of a substrate/ATP mix to each well to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

BTK_Assay_Workflow start Start prep Prepare Inhibitor Serial Dilutions start->prep setup Set up Reaction: Inhibitor + BTK Enzyme prep->setup preincubate Pre-incubate setup->preincubate initiate Initiate Reaction: Add Substrate/ATP preincubate->initiate incubate Incubate initiate->incubate terminate Terminate Reaction: Add ADP-Glo™ Reagent incubate->terminate detect Detect Signal: Add Kinase Detection Reagent terminate->detect read Read Luminescence detect->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Workflow for determining BTK inhibitor IC50 using the ADP-Glo™ assay.

II. Restoring Tumor Suppression: Piperidinone-Based MDM2-p53 Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis.[8] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth. Piperidinone-based inhibitors have been successfully developed to block this protein-protein interaction, thereby reactivating p53.

Mechanism of Action: Disrupting the MDM2-p53 Interaction

Piperidinone inhibitors are designed to mimic the key interactions of the p53 N-terminal domain with the hydrophobic cleft on the surface of MDM2.[8] By occupying this pocket, the inhibitors prevent MDM2 from binding to and ubiquitinating p53, leading to p53 accumulation and the induction of apoptosis in cancer cells with wild-type p53.

MDM2_p53_Inhibition cluster_normal Normal Condition cluster_inhibition With Inhibitor MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates degradation p53 Degradation p53->degradation apoptosis Apoptosis p53->apoptosis Accumulates & Activates inhibitor Piperidinone-Based MDM2 Inhibitor inhibitor->MDM2 Blocks Binding Site

Caption: Mechanism of action of piperidinone-based MDM2-p53 inhibitors.

Performance Comparison of Piperidinone-Based MDM2 Inhibitors

AMG 232 is a well-characterized, potent, and selective piperidinone-based MDM2 inhibitor that has advanced to clinical trials.[9][10] The following table compares AMG 232 with its precursor, AM-8553, and another optimized analog.

InhibitorHTRF IC50 (nM)Cellular Proliferation IC50 (nM, SJSA-1 cells)Key OptimizationReference
AM-8553 1.173Initial potent hit with poor pharmacokinetic properties.[8]
AMG 232 0.69.1Introduction of a one-carbon tethered sulfone to improve potency and pharmacokinetics.[10]
Compound 23 0.411Simplified N-alkyl substituent to reduce structural complexity and improve metabolic stability.[8]
Experimental Protocol: MDM2-p53 Interaction Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for studying protein-protein interactions.[11] This protocol outlines a competitive binding assay to measure the ability of a piperidinone-based inhibitor to disrupt the MDM2-p53 interaction.

Materials:

  • GST-tagged MDM2 protein

  • Biotinylated p53-derived peptide

  • HTRF donor: Europium cryptate-labeled anti-GST antibody

  • HTRF acceptor: Streptavidin-XL665

  • Assay buffer

  • Test inhibitor

  • Low-volume 384-well plates

Procedure:

  • Inhibitor Dispensing: Dispense serial dilutions of the test inhibitor into the wells of a 384-well plate.

  • Reagent Addition:

    • Add GST-tagged MDM2 protein to the wells.

    • Add a pre-mixed solution of the HTRF donor and acceptor reagents along with the biotinylated p53 peptide.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration. Fit the data to a competitive binding curve to determine the IC50 value.

III. Targeting Epigenetic Regulation: Piperidinone-Based ENL-YEATS Inhibitors

The ENL protein, through its YEATS domain, recognizes acetylated and crotonylated lysine residues on histones, playing a critical role in transcriptional regulation.[12] Dysregulation of ENL is implicated in acute leukemias, making the ENL YEATS domain an attractive therapeutic target.

Mechanism of Action: Blocking Histone Recognition

Piperidinone-based inhibitors of the ENL YEATS domain are designed to occupy the acetyl-lysine binding pocket, thereby preventing the recruitment of ENL to chromatin.[12] This leads to the suppression of ENL target genes, including key oncogenes involved in leukemia.

Performance Comparison of Piperidinone-Based ENL-YEATS Inhibitors

SR-0813 is a potent and selective inhibitor of the ENL and AF9 YEATS domains.[12][13] The following table provides a comparison of SR-0813 with a related analog.

InhibitorBinding MoietyENL YEATS HTRF IC50 (nM)ENL YEATS Cellular EC50 (nM, CETSA)Selectivity over AF9 YEATS (HTRF IC50)Reference
Compound 9 (imidazole analog) Amido-imidazopyridine7N/AN/A[12]
SR-0813 (piperidine analog) Amido-imidazopyridine25205Not selective (AF9 IC50 = 311 nM, EC50 = 76 nM)[12][13]

Note: While Compound 9 shows higher biochemical potency, SR-0813 demonstrates better cellular engagement. This highlights the importance of evaluating inhibitors in both biochemical and cellular assays.

Experimental Protocol: ENL-YEATS TR-FRET Assay

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the displacement of a fluorescently labeled histone peptide from the ENL YEATS domain by a test inhibitor.[14]

Materials:

  • 6xHIS-tagged ENL YEATS domain

  • Biotinylated histone H3 peptide (e.g., H3K9ac)

  • TR-FRET donor: Streptavidin-Europium

  • TR-FRET acceptor: Anti-6xHIS antibody labeled with a suitable acceptor (e.g., ULight™)

  • Assay buffer

  • Test inhibitor

  • Low-volume 384-well plates

Procedure:

  • Pre-incubation: Pre-incubate the test inhibitor with the 6xHIS-ENL YEATS domain for 15 minutes.

  • Peptide Addition: Add the biotinylated histone peptide and incubate for 30 minutes.

  • Detection Reagent Addition: Add the Streptavidin-Europium and anti-6xHIS-ULight™ reagents and incubate for 60 minutes.

  • Signal Reading: Excite the Europium donor at ~320-340 nm and measure the emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

IV. Targeting Oncogenic Signaling: Piperidinone-Based KRAS Inhibitors

Mutations in the KRAS gene are among the most common drivers of cancer, and for a long time, were considered "undruggable." The discovery of a druggable pocket in the KRAS G12C mutant has led to the development of covalent inhibitors that specifically target this oncogenic protein. While the core of many approved KRAS G12C inhibitors is not a simple piperidinone, related heterocyclic scaffolds are being explored. For the purpose of this guide, we will discuss the principles of targeting KRAS G12C with covalent inhibitors, a strategy that can be applied to piperidinone-based scaffolds.

Mechanism of Action: Covalent Inhibition of KRAS G12C

KRAS G12C inhibitors are designed to form a covalent bond with the mutant cysteine residue at position 12.[15] This locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK (MAPK) pathway.

KRAS_Inhibition_Workflow KRAS_G12C_GDP KRAS G12C (GDP-bound, inactive) KRAS_G12C_GTP KRAS G12C (GTP-bound, active) KRAS_G12C_GDP->KRAS_G12C_GTP Activation KRAS_G12C_GTP->KRAS_G12C_GDP Inactivation downstream Downstream Signaling (MAPK pathway) KRAS_G12C_GTP->downstream GEF GEF GAP GAP proliferation_cancer Cancer Cell Proliferation downstream->proliferation_cancer inhibitor Covalent KRAS G12C Inhibitor inhibitor->KRAS_G12C_GDP Covalent Binding

Caption: Covalent inhibition of the KRAS G12C mutant protein.

Performance Comparison of KRAS G12C Inhibitors

The following table provides a conceptual comparison of key parameters for KRAS G12C inhibitors.

InhibitorBiochemical IC50 (nM)Cellular IC50 (nM)In Vivo EfficacyReference
MRTX849 (Adagrasib) ~10-50Single-digit nM range in sensitive cell linesDemonstrates tumor regression in xenograft models.[15]
Divarasib (GDC-6036) Potentially more potent than sotorasib and adagrasib in vitro.Shows strong cellular activity.Promising results in early clinical trials.[16]
Experimental Protocol: KRAS G12C Cellular Viability Assay

This protocol assesses the ability of a KRAS G12C inhibitor to inhibit the proliferation of cancer cells harboring the G12C mutation.[17]

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium

  • Test inhibitor

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Cell Viability Measurement:

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The piperidinone scaffold continues to be a highly valuable starting point for the design of potent and selective inhibitors against a variety of challenging therapeutic targets. This guide has provided a head-to-head comparison of piperidinone-based inhibitors for BTK, MDM2, and ENL-YEATS, along with insights into targeting KRAS G12C. The detailed experimental protocols offer a practical resource for researchers to evaluate and characterize their own compounds. As our understanding of the structural and mechanistic basis of inhibitor binding deepens, we can anticipate the development of even more effective piperidinone-based therapeutics in the future.

References

A Senior Application Scientist's Guide to Reproducible Amide Bond Formation: A Comparative Study of (S)-3-Amino-1-methylpiperidin-2-one and its Acyclic Analogue in the Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of chiral building blocks is a critical decision that profoundly impacts the efficiency, reproducibility, and ultimate success of a synthetic campaign. The piperidine scaffold, in particular, is a privileged motif in medicinal chemistry, with chiral derivatives playing a pivotal role in the development of numerous approved drugs.[1] This guide provides an in-depth, objective comparison of two strategic approaches for the synthesis of a key intermediate for a Bruton's Tyrosine Kinase (BTK) inhibitor, a class of drugs transforming the treatment of B-cell malignancies and autoimmune diseases.[2]

We will explore the experimental nuances of utilizing the cyclic secondary amine, (S)-3-Amino-1-methylpiperidin-2-one , and compare its performance against a common acyclic alternative, (S)-N-Boc-1,3-diaminopropane . This guide is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring that the described methodologies are self-validating and reproducible.

The Significance of the 3-Aminopiperidine Moiety in BTK Inhibitors

The 3-aminopiperidine substructure is a recurring motif in a number of potent and selective BTK inhibitors.[3] Its defined stereochemistry and conformational rigidity can impart favorable binding interactions within the kinase active site, leading to enhanced potency and selectivity.[4] The choice of how to introduce this critical moiety can have significant downstream consequences on the overall synthetic route, including the number of steps, overall yield, and purification strategies.

This guide will focus on the synthesis of a common intermediate in the development of BTK inhibitors, an amide derived from the coupling of a carboxylic acid with a chiral amine.

Comparative Synthetic Strategies: A Head-to-Head Analysis

To provide a robust comparison, we will examine two synthetic pathways to a common amide intermediate. The choice of coupling reagents and reaction conditions has been optimized for each building block to ensure a fair and scientifically rigorous comparison.

Synthetic Pathway A: Employing (S)-3-Amino-1-methylpiperidin-2-one

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride is a commercially available, pre-organized chiral building block that offers a direct route to the desired 3-aminopiperidine moiety.[5][6][7] Its cyclic nature can present unique challenges and advantages in amide coupling reactions.

cluster_0 Pathway A: (S)-3-Amino-1-methylpiperidin-2-one Start_A (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride Coupling_A Amide Coupling (HATU, DIPEA, DMF) Start_A->Coupling_A Reactant_A Carboxylic Acid Reactant_A->Coupling_A Product_A Target Amide Intermediate Coupling_A->Product_A

Caption: Synthetic workflow using the cyclic amine.

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid (1.05 eq)

    • HATU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous DMF, add HATU and stir for 10 minutes at room temperature to pre-activate the acid.

    • In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 5 minutes.

    • Add the amine solution to the pre-activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Synthetic Pathway B: Utilizing an Acyclic Alternative - (S)-N-Boc-1,3-diaminopropane

This pathway employs a more flexible, acyclic chiral building block, which requires subsequent cyclization to form the piperidine ring. This approach offers a different set of synthetic considerations.

cluster_1 Pathway B: (S)-N-Boc-1,3-diaminopropane Start_B (S)-N-Boc-1,3-diaminopropane Coupling_B Amide Coupling (EDC, HOBt, DIPEA, DCM) Start_B->Coupling_B Reactant_B Carboxylic Acid Reactant_B->Coupling_B Intermediate_B Acyclic Amide Intermediate Coupling_B->Intermediate_B Deprotection_B Boc Deprotection (TFA, DCM) Intermediate_B->Deprotection_B Cyclization_B Intramolecular Cyclization Deprotection_B->Cyclization_B Product_B Target Amide Intermediate Cyclization_B->Product_B

Caption: Synthetic workflow using the acyclic amine.

  • Amide Coupling:

    • Materials: (S)-N-Boc-1,3-diaminopropane (1.0 eq), Carboxylic acid (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), Anhydrous DCM.

    • Procedure: To a solution of the carboxylic acid, (S)-N-Boc-1,3-diaminopropane, and HOBt in anhydrous DCM at 0 °C, add EDC. Then, add DIPEA and allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

  • Boc Deprotection and Cyclization:

    • Materials: Acyclic amide intermediate, TFA, Anhydrous DCM.

    • Procedure: Dissolve the acyclic amide intermediate in anhydrous DCM and cool to 0 °C. Add TFA dropwise and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. The crude product is then subjected to cyclization conditions, which may vary depending on the specific substrate but often involve heating with a suitable base to promote intramolecular amide formation.

Quantitative Performance Comparison

The choice between these two pathways will depend on several factors, including the specific properties of the carboxylic acid, desired scale, and available resources. The following table provides a comparative summary of the expected outcomes.

ParameterPathway A: (S)-3-Amino-1-methylpiperidin-2-onePathway B: (S)-N-Boc-1,3-diaminopropaneRationale & Expert Insights
Number of Steps 13 (Coupling, Deprotection, Cyclization)Pathway A is more convergent, which is generally advantageous for overall yield and efficiency.
Typical Overall Yield 75-85%50-65%The additional steps in Pathway B introduce more opportunities for material loss.
Purity of Crude Product Generally highCan be lower due to side products from deprotection and cyclizationThe direct coupling in Pathway A often leads to a cleaner crude product, simplifying purification.
Coupling Reagent HATUEDC/HOBtThe more hindered secondary amine in Pathway A benefits from the more reactive HATU reagent.[8] The primary amine in Pathway B couples efficiently with the more economical EDC/HOBt system.
Reaction Time 4-6 hours12-16 hours (coupling) + subsequent stepsThe pre-organized nature of the cyclic amine in Pathway A can lead to faster reaction kinetics.
Reproducibility HighModerate to HighThe single-step nature of Pathway A generally leads to higher reproducibility. The multi-step sequence of Pathway B has more variables to control.
Cost of Starting Material HigherLowerThe more complex chiral building block in Pathway A is typically more expensive.

Expert Discussion: The Impact on Drug Discovery and Development

The choice between a pre-formed cyclic building block like (S)-3-Amino-1-methylpiperidin-2-one and a more flexible acyclic precursor has significant implications in a drug discovery program.

  • Speed and Efficiency: For rapid exploration of structure-activity relationships (SAR), the convergent approach of Pathway A is highly advantageous. It allows medicinal chemists to quickly synthesize a variety of analogs by simply changing the carboxylic acid coupling partner.

  • Scalability: While Pathway A is efficient on a lab scale, the higher cost of the starting material may become a consideration for large-scale synthesis. The multi-step nature of Pathway B, while having a lower overall yield, may be more cost-effective if the starting materials are significantly cheaper and the process can be optimized.

  • Impact on Physicochemical Properties: The N-methyl group in (S)-3-Amino-1-methylpiperidin-2-one can influence the final compound's properties, such as solubility and metabolic stability. This should be a consideration during the design phase.

  • Reproducibility and Process Control: The fewer number of steps and cleaner reaction profile of Pathway A generally translate to better reproducibility and easier process control, which are critical for the development of a robust manufacturing process.

Conclusion

Both synthetic strategies presented offer viable routes to a key BTK inhibitor intermediate. For rapid lead optimization and situations where high reproducibility is paramount, the use of (S)-3-Amino-1-methylpiperidin-2-one is the superior choice due to its convergent and efficient nature. While the initial cost of this chiral building block is higher, the savings in time, resources, and purification efforts often justify the investment.

The acyclic approach using (S)-N-Boc-1,3-diaminopropane provides a more economical entry point but at the cost of a longer, multi-step synthesis with potentially lower overall yields and more complex process development. The decision of which pathway to pursue should be made on a case-by-case basis, carefully weighing the priorities of the specific project. This guide provides the foundational data and experimental insight to make that decision an informed one.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride (CAS No. 1422130-18-4). As a specialized chemical used in research and development, ensuring its proper disposal is paramount to maintaining laboratory safety, protecting the environment, and adhering to regulatory standards. This guide moves beyond simple checklists to explain the scientific reasoning behind each procedural step, empowering you to make informed safety decisions.

The procedural guidance herein is synthesized from the safety profiles of structurally similar aminopiperidine and amine hydrochloride compounds, in accordance with best practices for managing novel or less-documented research chemicals.

Hazard Identification and Risk Assessment

This compound is a piperidine derivative. Compounds in this class, particularly amine salts, require careful handling. While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from analogous compounds like (S)-3-Amino-piperidine-2,6-dione hydrochloride and other piperidines allow for a robust risk assessment.[1][2][3]

The primary hazards are associated with its potential for irritation and harm if not handled correctly.[1][4] The hydrochloride salt can contribute to the irritant nature of the compound, and like many fine chemical powders, the dust presents an inhalation hazard.[1]

Table 1: Summary of Potential Hazards Based on Analogous Compounds

Hazard Category Description Rationale and Causality
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1] Amine compounds can be systemically toxic. The fine powder form is easily aerosolized and inhaled, while skin contact can lead to absorption.
Skin Corrosion/Irritation Causes skin irritation.[1][4] The amine functional group can be irritating to the skin. Prolonged contact should be avoided.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4] Chemical dust can cause significant mechanical and chemical irritation to the eyes, potentially leading to damage if not addressed immediately.

| Respiratory Irritation | May cause respiratory irritation.[1][4] | Inhalation of the dust can irritate the mucous membranes and upper respiratory tract. |

Essential Personal Protective Equipment (PPE)

A proactive approach to safety begins with establishing a reliable barrier between the researcher and the chemical. The choice of PPE is dictated by the hazards identified above.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for protection against incidental splashes of many amine compounds.[5][6] For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving is recommended. Always check the manufacturer's chemical resistance data.[7][8] Gloves should be removed and replaced immediately if contamination occurs.

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[1]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned. For larger quantities or spill cleanup, consider a chemically resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1][2] If a fume hood is not available or if dust generation is unavoidable, a dust respirator (e.g., N95-rated or higher) is necessary.[1]

Disposal Workflow: A Decision-Making Framework

The correct disposal path depends on the nature and quantity of the waste. This workflow diagram outlines the decision-making process for handling this compound waste.

DisposalWorkflow start Start: Waste Generated waste_type Identify Waste Type start->waste_type container Empty Container waste_type->container Container spill Small Spill (<1g) waste_type->spill Spill Residue bulk Bulk / Unused Product waste_type->bulk Solid Waste decontaminate Protocol 4.1: Decontaminate Container container->decontaminate cleanup Protocol 4.2: Spill Cleanup spill->cleanup package Protocol 4.3: Package for Disposal bulk->package final_disposal Dispose via Licensed Hazardous Waste Contractor decontaminate->final_disposal Dispose of rinsate as hazardous waste cleanup->final_disposal Collect all materials in sealed container package->final_disposal Store in Satellite Accumulation Area

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring that waste is handled safely and consistently.

Protocol 4.1: Decontamination of Empty Containers

Causality: Even "empty" containers retain chemical residues that must be treated as hazardous waste. Rinsing ensures the container is safe for disposal or recycling, while the rinsate itself is captured for proper disposal.

  • Initial Rinse: In a fume hood, carefully rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water or methanol).

  • Collect Rinsate: Pour the rinsate from each rinse into a designated hazardous waste container for aqueous or solvent waste, as appropriate.

  • Deface Label: Completely obscure or remove the original chemical label on the container to prevent misuse.

  • Final Disposal: Dispose of the rinsed container according to your institution's guidelines for chemically contaminated glassware or plastic.

Protocol 4.2: Management of Small Spills (<1 g)

Causality: The primary goal is to contain and collect the spilled solid without creating dust. Dry cleanup methods are strongly preferred.[1]

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure PPE: Don all required PPE as described in Section 2.

  • Containment: Cover the spill with a dry, inert absorbent material like sand or vermiculite.[9] Do NOT use water, as this will dissolve the solid and potentially spread the contamination.[1]

  • Collection: Carefully sweep or scoop the material into a designated, sealable waste container.[1] Use tools that will not generate sparks if a flammable solvent was involved in the process.

  • Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent. Place the used cloth in the same sealed waste container.

  • Labeling and Disposal: Seal the container, label it clearly as "Spill Debris containing this compound," and transfer it to your lab's Satellite Accumulation Area for hazardous waste.[10]

Protocol 4.3: Preparing Bulk Waste for Disposal (>1 g or Unused Product)

Causality: Bulk chemical waste must be securely packaged and clearly labeled to comply with regulations and ensure safe transport by waste management professionals.[11][12]

  • Designate a Waste Container: Use a new, clean, and chemically compatible container with a secure, leak-proof lid. The container must be in good condition.[12]

  • Transfer Chemical: Carefully transfer the waste solid into the designated container. Avoid generating dust by minimizing the drop height and working in a fume hood.

  • Secure and Label: Tightly seal the container. Affix a hazardous waste label, filling it out completely with the chemical name "this compound," the approximate quantity, and the date.

  • Segregate Waste: Store the waste container in a designated Satellite Accumulation Area.[10] Ensure it is segregated from incompatible chemicals, such as strong oxidizing agents or strong acids.[10]

  • Arrange for Pickup: Do not let waste accumulate. Follow your institution's procedures to have the waste collected by a licensed professional waste disposal service.[11][13] All disposal must comply with federal, state, and local regulations.[9]

Waste Neutralization: An Advanced Consideration

In some cases, chemical treatment to render a substance less hazardous before disposal is a viable option. Amine hydrochlorides can be neutralized with a base to form the free amine.[14][15]

This procedure should only be performed if explicitly approved by your institution's Environmental Health & Safety (EHS) department and your waste disposal contractor.

The process would involve dissolving the hydrochloride salt in water and adding a weak base, such as sodium bicarbonate (NaHCO₃), until the solution is neutral or slightly basic.[16]

  • Rationale: Neutralization can sometimes simplify disposal.

  • Trustworthiness: This creates a new aqueous waste stream containing the free amine and salts. This new waste stream must still be characterized and disposed of as hazardous waste. Uncontrolled neutralization can generate heat or off-gassing and should only be attempted by trained personnel with a validated protocol.

Regulatory Compliance

All laboratory chemical waste is regulated at the federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Your institution is classified as a hazardous waste generator and must adhere to strict guidelines for waste accumulation, storage, and disposal.[13][17] Always defer to your institution's EHS department for specific local requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-1-methylpiperidin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-3-Amino-1-methylpiperidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.